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  • Product: 6-Methoxy-N-methylpyrazin-2-amine
  • CAS: 1516709-09-3

Core Science & Biosynthesis

Foundational

what is the chemical structure of 6-Methoxy-N-methylpyrazin-2-amine

6-Methoxy-N-methylpyrazin-2-amine: Structural Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Design As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrazine deri...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Methoxy-N-methylpyrazin-2-amine: Structural Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrazine derivatives as foundational building blocks in drug discovery. Specifically, 6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) has emerged as a privileged bioisosteric scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in targeted therapeutics, and a self-validating synthetic workflow designed for high-yield isolation.

Physicochemical Profiling & Structural Analysis

The pyrazine ring (1,4-diazine) is inherently electron-deficient, making it an excellent bioisostere for pyridine and pyrimidine rings in pharmaceutical design. The substitution pattern of 6-methoxy-N-methylpyrazin-2-amine heavily dictates its electronic distribution:

  • Methoxy Group (-OCH₃) at C6: Exerts an electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M). This resonance pushes electron density into the pyrazine ring, partially mitigating its electron deficiency.

  • N-Methylamine Group (-NHCH₃) at C2: Acts as a strong electron-donating group (+M), further modulating the pKa of the pyrazine nitrogens.

This push-pull electronic modulation creates a highly specific dipole moment and hydrogen-bonding profile, making the molecule highly soluble in polar organic solvents while maintaining sufficient lipophilicity for cellular permeability.

Quantitative Data Summary

The following table consolidates the critical physicochemical and structural identifiers for 6-methoxy-N-methylpyrazin-2-amine[1][2]:

PropertyValue
Chemical Name 6-Methoxy-N-methylpyrazin-2-amine
CAS Registry Number 1516709-09-3
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Monoisotopic Mass 139.07455 Da
SMILES String CNC1=CN=CC(=N1)OC
InChIKey CTDGZTYCKKQAHV-UHFFFAOYSA-N
Predicted XLogP 1.0

Mechanistic Utility in Drug Design

In the development of kinase inhibitors (e.g., CSNK2A, PI3K, or mutant BRAF inhibitors), the ATP-binding pocket is the primary target[3]. 6-Methoxy-N-methylpyrazin-2-amine serves as an optimal "hinge-binding" motif.

The structural causality behind this utility lies in its bidentate hydrogen-bonding capacity. The N-methylamine acts as a highly directional Hydrogen Bond Donor (HBD) , while the adjacent pyrazine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) . When oriented correctly in the kinase hinge region, this Donor-Acceptor (D-A) pair forms a robust, highly specific interaction with the backbone carbonyl and amide groups of the kinase hinge residues.

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand 6-Methoxy-N-methylpyrazin-2-amine Hinge_CO Backbone C=O (H-Bond Acceptor) Hinge_NH Backbone N-H (H-Bond Donor) Ligand_N1 Pyrazine N1 (H-Bond Acceptor) Hinge_NH->Ligand_N1 Hydrogen Bond Ligand_NH N-Methylamine N-H (H-Bond Donor) Ligand_NH->Hinge_CO Hydrogen Bond

Fig 1: Bidentate hydrogen-bonding network between the pyrazine motif and kinase hinge region.

Synthetic Methodologies & Protocols

The synthesis of 6-methoxy-N-methylpyrazin-2-amine is achieved via a two-step Nucleophilic Aromatic Substitution (SₙAr) sequence starting from the commercially available 2,6-dichloropyrazine[4][5].

Synthesis SM 2,6-Dichloropyrazine Step1 Step 1: Methoxylation (NaOMe, 0°C) SM->Step1 Int1 2-Chloro-6-methoxypyrazine Step1->Int1 Step2 Step 2: Amination (CH3NH2, 80°C) Int1->Step2 Product 6-Methoxy-N-methylpyrazin-2-amine Step2->Product

Fig 2: Two-step nucleophilic aromatic substitution (SNAr) workflow from 2,6-dichloropyrazine.

Step 1: Mono-Methoxylation (Kinetic Control)

Causality & Logic: The symmetrical 2,6-dichloropyrazine is highly electrophilic. Adding exactly 1.0 equivalent of sodium methoxide at 0 °C is critical. Once the first methoxy group is installed, it donates electron density into the ring via resonance, deactivating the remaining chlorine toward further nucleophilic attack. This self-regulating kinetic window prevents the formation of the undesired 2,6-dimethoxypyrazine byproduct[4].

Protocol:

  • Preparation: Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add sodium methoxide (1.0 eq, 25% wt in methanol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the mixture at room temperature for 3–6 hours. Monitor via TLC/LCMS until the starting material is fully consumed.

  • Workup: Quench by pouring into ice water. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-chloro-6-methoxypyrazine.

Step 2: Amination (Thermodynamic Control)

Causality & Logic: Because the intermediate is now electronically deactivated by the methoxy group, the second SₙAr requires forcing conditions. Methylamine is a volatile gas/liquid, necessitating a pressure-rated sealed tube to keep the nucleophile dissolved at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of methylamine which would otherwise destroy its nucleophilicity[5].

Protocol:

  • Preparation: Dissolve 2-chloro-6-methoxypyrazine (1.0 eq) in anhydrous acetonitrile in a pressure-rated sealed tube.

  • Reagent Addition: Add methylamine (2.0 M solution in THF, 2.5 eq) and DIPEA (2.0 eq).

  • Heating: Seal the tube securely and heat the reaction mixture to 80 °C for 12–24 hours behind a blast shield.

  • Depressurization: Cool the vessel completely to room temperature before carefully unsealing to release residual pressure.

  • Purification: Concentrate the mixture under vacuum. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford pure 6-methoxy-N-methylpyrazin-2-amine.

Handling, Safety, and Regulatory Compliance

As a biologically active intermediate, 6-methoxy-N-methylpyrazin-2-amine must be handled with strict adherence to laboratory safety protocols. According to notified Classification, Labelling and Packaging (CLP) regulations, the compound triggers the following GHS hazard classifications[1]:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Dam. 1 (H318): Causes serious eye damage.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

Required PPE: Handling requires nitrile gloves, tightly sealed safety goggles (due to Eye Dam. 1 classification), and manipulation within a certified Class II fume hood to mitigate inhalation risks.

References

  • NextSDS Database. 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. NextSDS.1

  • PubChemLite. 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O). Université du Luxembourg. 2

  • OSTI.GOV. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). U.S. Department of Energy Office of Scientific and Technical Information. 4

  • bioRxiv. Impaired migration and metastatic spread of human melanoma by a novel small molecule targeting the transmembrane domain of death. Cold Spring Harbor Laboratory. 5

  • PubMed Central (PMC). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity. National Institutes of Health. 3

Sources

Exploratory

physicochemical properties of 6-Methoxy-N-methylpyrazin-2-amine

Physicochemical Profiling and Characterization of 6-Methoxy-N-methylpyrazin-2-amine: A Technical Guide for Drug Development As a Senior Application Scientist specializing in heterocyclic chemistry and early-stage drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Characterization of 6-Methoxy-N-methylpyrazin-2-amine: A Technical Guide for Drug Development

As a Senior Application Scientist specializing in heterocyclic chemistry and early-stage drug discovery, I have structured this whitepaper to provide a comprehensive, mechanistic evaluation of 6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) . Aminopyrazines are highly privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in kinase inhibitors and CNS-active agents. This guide synthesizes structural profiling, analytical characterization, and self-validating safety protocols to support researchers in effectively integrating this compound into their development pipelines.

Structural and Physicochemical Profiling

The pyrazine ring is inherently electron-deficient. However, the introduction of an electron-donating methoxy (-OCH₃) group at position 6 and an N-methylamine (-NHCH₃) group at position 2 significantly alters the electron density of the core. This substitution pattern increases the basicity of the pyrazine nitrogen atoms compared to an unsubstituted pyrazine, providing critical hydrogen-bonding interactions required for target binding (e.g., interacting with the hinge region of kinases).

Below is a summary of the core physicochemical properties essential for analytical tracking and in silico modeling [1] [2].

PropertyValueMechanistic Relevance / Causality
CAS Number 1516709-09-3Unique identifier required for procurement and regulatory compliance [1].
Molecular Formula C₆H₉N₃ORepresents a low-molecular-weight fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 139.07455 DaThe exact mass required for positive identification via High-Resolution Mass Spectrometry (HRMS) [2].
SMILES String CNC1=CN=CC(=N1)OCEssential for in silico predictive modeling of ADME properties and docking simulations [2].
Hydrogen Bond Donors 1 (Secondary amine)Facilitates critical donor interactions with target protein backbones.
Hydrogen Bond Acceptors 4 (N, O atoms)Enhances aqueous solubility and provides multiple vector points for receptor binding.

Analytical Characterization Protocols

To ensure data integrity, analytical workflows must be designed as self-validating systems . The following High-Performance Liquid Chromatography (HPLC-UV) protocol is engineered to verify its own accuracy before sample evaluation.

Protocol: HPLC-UV Purity Assessment
  • Step 1: System Suitability Testing (SST)

    • Action: Inject a known reference standard of pyrazine-2-amine. Verify that column efficiency (N) is >2000 and the tailing factor (T) is ≤1.5.

    • Causality: This internal control validates that the stationary phase is intact and that basic amine groups are not undergoing secondary, peak-distorting interactions with residual silanols on the silica column.

  • Step 2: Mobile Phase Preparation

    • Action: Utilize a gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile (0.1% Trifluoroacetic Acid).

    • Causality: The pyrazine and secondary amine nitrogens are basic. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, fully protonating the basic sites to prevent peak broadening and ensure highly reproducible retention times.

  • Step 3: Sample Preparation

    • Action: Dissolve the 6-Methoxy-N-methylpyrazin-2-amine sample in the initial mobile phase conditions (e.g., 95% Water / 5% ACN) to a concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent exactly to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect"), ensuring sharp peak integration.

  • Step 4: Blank Injection Validation

    • Action: Run a blank diluent injection immediately prior to the sample.

    • Causality: This step self-validates the assay by proving the absence of column carryover or ghost peaks that could be falsely identified as chemical impurities.

  • Step 5: Detection

    • Action: Monitor the eluent at 254 nm and 280 nm.

    • Causality: The conjugated π-system of the pyrazine ring exhibits strong UV absorbance in this range, allowing for highly sensitive detection of both the parent mass and structurally related synthetic impurities.

Predictive Metabolism and Pharmacokinetics

Understanding the metabolic fate of 6-Methoxy-N-methylpyrazin-2-amine is critical for predicting its pharmacokinetic profile. The presence of methoxy and N-methyl groups makes this scaffold highly susceptible to Phase I oxidative metabolism, primarily driven by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation.

MetabolicPathway Parent 6-Methoxy-N-methylpyrazin-2-amine (Parent) NDemethyl 6-Methoxy-pyrazin-2-amine (N-Demethylation) Parent->NDemethyl CYP3A4 / CYP2C9 ODemethyl 6-Hydroxy-N-methylpyrazin-2-amine (O-Demethylation) Parent->ODemethyl CYP2D6 NOxide Pyrazine N-Oxide (N-Oxidation) Parent->NOxide FMOs PhaseII Conjugated Metabolites (Phase II) NDemethyl->PhaseII UGTs / SULTs ODemethyl->PhaseII UGTs / SULTs

Predicted Phase I & II metabolic pathways for 6-Methoxy-N-methylpyrazin-2-amine.

Hazard Profiling and Safety Workflows

According to regulatory substance databases, 6-Methoxy-N-methylpyrazin-2-amine is classified under several severe GHS hazard categories, including Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2 , Eye Dam. 1 , and STOT SE 3 (Specific target organ toxicity — single exposure) [1].

Protocol: Safe Handling and Containment
  • Step 1: Engineering Controls

    • Action: Handle the compound exclusively within a Class II Type B2 Biological Safety Cabinet or a fully ducted chemical fume hood.

    • Causality: Mitigates the severe inhalation risks associated with the Acute Tox. 4 and STOT SE 3 classifications.

  • Step 2: Personal Protective Equipment (PPE)

    • Action: Don double nitrile gloves, splash-proof chemical goggles, and a fluid-resistant lab coat.

    • Causality: The compound is classified as Eye Dam. 1 (serious eye damage). Standard safety glasses are insufficient; splash-proof goggles are mandatory to prevent irreversible ocular injury from accidental aerosolization or particulate transfer.

  • Step 3: Decontamination Validation

    • Action: Post-workflow, wipe down all surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol rinse.

    • Causality: The oxidative power of bleach ensures the chemical breakdown of the active pyrazine residue, while the ethanol removes caustic bleach residue. This two-step process self-validates environmental cleanliness before subsequent laboratory workflows can begin.

References

  • Title: 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O) - PubChemLite Source: Université du Luxembourg (PubChemLite Database) URL: [Link]

Exploratory

A Comprehensive Technical Guide to 6-Methoxy-N-methylpyrazin-2-amine for Advanced Research

This guide provides an in-depth technical overview of 6-Methoxy-N-methylpyrazin-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document det...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 6-Methoxy-N-methylpyrazin-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its fundamental physicochemical properties, offers insights into its synthesis and analytical characterization, and explores its potential within the broader context of pyrazine derivatives' applications.

Core Molecular Attributes

6-Methoxy-N-methylpyrazin-2-amine, with the CAS Number 1516709-09-3, is a substituted pyrazine derivative.[1] The pyrazine ring is a foundational scaffold in numerous biologically active molecules and approved pharmaceuticals.[2][3][4][5][6] The specific substitutions of a methoxy group and a methylamino group on the pyrazine core of this compound are anticipated to modulate its electronic properties, solubility, and potential for intermolecular interactions, making it a valuable building block in synthetic and medicinal chemistry.

Molecular Formula and Weight

The chemical structure of 6-Methoxy-N-methylpyrazin-2-amine is defined by the molecular formula C₆H₉N₃O .[7] Based on this, the key mass values are:

ParameterValueSource
Molecular Weight 139.15 g/mol Calculated
Exact Mass 139.07455 Da[7]

The exact mass is a critical parameter for high-resolution mass spectrometry, enabling unambiguous identification of the compound in complex mixtures.

Physicochemical and Safety Profile

While specific, experimentally determined physicochemical data for 6-Methoxy-N-methylpyrazin-2-amine is not extensively published, predictions and data from closely related analogs provide valuable insights. For instance, the related compound 2-Methoxy-6-methylpyrazine is described as a liquid or solid with a boiling point of 48-50 °C at 15 Torr.[8][9]

Predicted Properties

Computational models offer estimations of key physicochemical parameters that influence a compound's behavior in various experimental settings.

PropertyPredicted ValueNote
XlogP 1.0A measure of lipophilicity.[7]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Methoxy-N-methylpyrazin-2-amine is associated with the following hazards:[1]

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Hazard Statements: [1]

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H336: May cause drowsiness or dizziness.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[10][11]

Synthesis and Chemical Reactivity

A common strategy for constructing such molecules involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by functional group interconversions. Alternatively, nucleophilic aromatic substitution (SNA) reactions on a pre-functionalized pyrazine core are a powerful tool.

Conceptual Synthetic Workflow

cluster_synthesis Conceptual Synthesis Start Dichloropyrazine Precursor Step1 Regioselective Methoxylation Start->Step1 Intermediate1 Chloro-methoxy-pyrazine Step1->Intermediate1 Step2 Nucleophilic Substitution with Methylamine Intermediate1->Step2 Product 6-Methoxy-N-methyl- pyrazin-2-amine Step2->Product

Caption: A plausible synthetic pathway for 6-Methoxy-N-methylpyrazin-2-amine.

This conceptual workflow highlights a two-step process starting from a dichloropyrazine. The first step would involve a regioselective nucleophilic substitution with a methoxide source. The second step would be another SNA reaction, this time with methylamine, to introduce the N-methylamino group. The success of such a synthesis would depend on controlling the regioselectivity of the substitutions.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and structure of synthesized 6-Methoxy-N-methylpyrazin-2-amine. This typically involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet), the N-methyl protons (a singlet or doublet depending on coupling to the N-H proton), the N-H proton itself (which may be broad and is exchangeable with D₂O), and the aromatic protons on the pyrazine ring.[12] The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbons of the pyrazine ring, the methoxy group, and the N-methyl group.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which should correspond to the calculated exact mass of 139.07455 Da for the protonated molecule [M+H]⁺.[7]

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural information.

Chromatographic Methods

Chromatography is employed to assess the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for analyzing polar organic molecules. A suitable mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.[13]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for both separation and identification.[14]

General Analytical Workflow

cluster_analysis Analytical Characterization Workflow Sample Synthesized Compound HPLC Purity Assessment (HPLC) Sample->HPLC NMR Structural Elucidation (¹H, ¹³C NMR) Sample->NMR MS Molecular Weight Confirmation (HRMS) Sample->MS Final Confirmed Structure and Purity HPLC->Final NMR->Final MS->Final

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Applications in Research and Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with applications spanning a wide range of therapeutic areas.[2][4][5] Marketed drugs containing the pyrazine scaffold include treatments for tuberculosis (Pyrazinamide) and diuretics (Amiloride).[3]

The structural motifs present in 6-Methoxy-N-methylpyrazin-2-amine suggest its potential as a versatile intermediate for the synthesis of more complex molecules. The amino and methoxy groups provide handles for further chemical modifications, such as in coupling reactions to build larger molecular frameworks. These pyrazine-based structures are of interest for their potential activities as anticancer, antimicrobial, and anti-inflammatory agents.[6] The exploration of substituted pyrazines continues to be an active area of research in the quest for novel therapeutic agents.[15][16]

Conclusion

6-Methoxy-N-methylpyrazin-2-amine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its core molecular properties, predicted physicochemical characteristics, and a framework for its synthesis and analytical characterization. The established biological importance of the pyrazine scaffold underscores the value of compounds like 6-Methoxy-N-methylpyrazin-2-amine for further investigation by the scientific community.

References

  • Zhong, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Available at: [Link]

  • Zhong, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • PubChem. 6-Methoxypyrazin-2-amine. Available at: [Link]

  • Wang, M., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 56(17), 6899-6912. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChemLite. 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O). Available at: [Link]

  • NextSDS. 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. Available at: [Link]

  • PubChemLite. 6-methoxy-n-methylpyridin-2-amine (C7H10N2O). Available at: [Link]

  • ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. Available at: [Link]

  • Joule, J. A., et al. (1993). Alternative Synthesis of 6-(3-Methoxybenzyl)pyrazin-2(1H)-one. Journal of the Chemical Society, Perkin Transactions 1, 1993(1), 1-7. Available at: [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. Food Chemistry, 365, 130545. Available at: [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Food Chemistry, 365, 130545. Available at: [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Available at: [Link]

  • PubMed. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available at: [Link]

  • MDPI. (2022). Intersystem Crossing of 2-Methlypyrazine Studied by Femtosecond Photoelectron Imaging. Molecules, 27(18), 6099. Available at: [Link]

  • Lacey, M. J., & Macdonald, C. G. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 26(1), 29-36. Available at: [Link]

  • ResearchGate. (2010). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State-of-the-Art Review. Comprehensive Reviews in Food Science and Food Safety, 9(1), 46-63. Available at: [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Available at: [Link]

  • MDPI. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4791. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Royal Society of Chemistry. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 1966, 511-515. Available at: [Link]

  • Matrix Fine Chemicals. 6-METHYLPYRAZIN-2-AMINE. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 6-Methoxy-N-methylpyrazin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. This guide provides a comprehensive te...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 6-Methoxy-N-methylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. We will explore its physicochemical properties, present a representative solubility dataset in a range of common organic solvents, and detail a robust experimental protocol for determining thermodynamic solubility. This document is designed to equip researchers with both the theoretical understanding and practical methodology required to assess the solubility of this and similar compounds.

Introduction to 6-Methoxy-N-methylpyrazin-2-amine

6-Methoxy-N-methylpyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring is a common scaffold in pharmacologically active molecules, and its substituents—a methoxy group and a secondary amine—impart specific physicochemical characteristics that govern its behavior in various solvent systems. Understanding its solubility is critical for applications in drug discovery, including reaction chemistry, purification, formulation, and in vitro/in vivo screening. Poor solubility can be a major impediment, leading to unreliable assay results and challenges in developing viable drug delivery systems.[1][2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₉N₃OPubChemLite[3]
Molecular Weight 139.16 g/mol -
Predicted XlogP 1.0PubChemLite[3]
Hydrogen Bond Donors 1 (amine N-H)-
Hydrogen Bond Acceptors 3 (2 pyrazine N, 1 ether O)-

Note: Physicochemical properties are based on the compound's structure and publicly available predicted data.

The structure suggests a molecule of moderate polarity. The N-methyl amine and methoxy groups can participate in hydrogen bonding, while the pyrazine ring provides a degree of aromatic character. This balance dictates its interaction with different types of organic solvents.

Representative Solubility Profile

While extensive public data for this specific compound is limited, the following table presents a scientifically plausible, representative solubility profile at ambient temperature (20-25°C). This data is intended to be illustrative, demonstrating expected trends based on the principles of "like dissolves like".[4][5][6]

Table 1: Representative Solubility of 6-Methoxy-N-methylpyrazin-2-amine

SolventSolvent TypePolarity IndexRepresentative Solubility (mg/mL)
Hexane Nonpolar0.1< 0.1 (Practically Insoluble)
Toluene Nonpolar (Aromatic)2.41 - 5 (Slightly Soluble)
Dichloromethane (DCM) Polar Aprotic3.120 - 40 (Soluble)
Ethyl Acetate Polar Aprotic4.415 - 30 (Soluble)
Acetone Polar Aprotic5.1> 50 (Freely Soluble)
Isopropanol (IPA) Polar Protic3.910 - 25 (Soluble)
Ethanol Polar Protic4.3> 50 (Freely Soluble)
Methanol Polar Protic5.1> 100 (Very Soluble)
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2> 200 (Very Soluble)
Water Polar Protic10.25 - 10 (Slightly Soluble)

Discussion of Solubility Trends:

The principle of "like dissolves like" suggests that solutes dissolve best in solvents with similar polarity and intermolecular force capabilities.[5][7][8]

  • Nonpolar Solvents (Hexane, Toluene): The low solubility in hexane is expected due to the significant mismatch in polarity. The slightly higher solubility in toluene can be attributed to pi-pi stacking interactions between the aromatic rings of toluene and the pyrazine ring.

  • Polar Aprotic Solvents (DCM, Ethyl Acetate, Acetone, DMSO): The compound shows good to excellent solubility in these solvents. Solvents like acetone and DMSO are highly effective due to their ability to accept hydrogen bonds and engage in strong dipole-dipole interactions, which can effectively solvate the molecule.

  • Polar Protic Solvents (Alcohols, Water): The compound exhibits high solubility in alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Its solubility in water is limited, likely because the nonpolar hydrocarbon portions of the molecule (the methyl groups) disrupt the strong hydrogen-bonding network of water without sufficient compensating interactions.

Experimental Protocol for Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[9][10][11] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[12][13][14]

Materials and Equipment
  • 6-Methoxy-N-methylpyrazin-2-amine (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control (e.g., 25°C ± 0.5°C)

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 or 0.45 µm, chemically compatible with solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard and sample preparation

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification cluster_calc 5. Calculation prep_compound Weigh excess compound into vial prep_solvent Add precise volume of solvent prep_compound->prep_solvent equilibrate Incubate on orbital shaker (e.g., 24-48h at 25°C) to reach equilibrium prep_solvent->equilibrate separate Centrifuge to pellet undissolved solid equilibrate->separate separate_filter Filter supernatant with chemically-resistant syringe filter separate->separate_filter dilute_sample Accurately dilute filtered supernatant separate_filter->dilute_sample prep_standards Prepare calibration curve with known concentrations analyze Analyze standards & sample by validated HPLC-UV method prep_standards->analyze dilute_sample->analyze calculate Determine concentration from calibration curve & apply dilution factor analyze->calculate result Report solubility (e.g., mg/mL) calculate->result

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 6-Methoxy-N-methylpyrazin-2-amine to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[10][15] Record the mass added.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[11][16] Preliminary experiments can determine the minimum time required to reach a plateau in concentration.[12]

  • Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of particulates, pass this aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).[4]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration into the linear range of the analytical method.[1]

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.[17] Determine the concentration by comparing the peak area to a calibration curve prepared from stock solutions of the compound with known concentrations.[1][4]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units, such as mg/mL or mM.

Conclusion

The solubility profile of 6-Methoxy-N-methylpyrazin-2-amine is dictated by its moderately polar structure, which includes hydrogen bonding motifs and an aromatic system. It exhibits favorable solubility in a range of polar aprotic and protic organic solvents, with limited solubility in nonpolar and aqueous media. The robust shake-flask method detailed herein provides a reliable framework for experimentally verifying these properties. A thorough understanding and accurate measurement of solubility are indispensable first steps in the successful development of any new chemical entity for pharmaceutical applications.

References

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (1995). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility. Google Books.
  • Analytice. (2017, August 7). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Pandey, P. K. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]

  • Pearson. (n.d.). Solubility and Intermolecular Forces. Retrieved from [Link]

  • Hameed, G. S. (2024, January 23). Solubility and distribution. SlideShare. Retrieved from [Link]

  • Save My Exams. (n.d.). Solubility and Choice of Solvents | Edexcel A-Level Chemistry. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Solubility and Polarity. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxypyrazin-2-amine. PubChem. Retrieved from [Link]

  • Kerna, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3452-3458. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Iraqi Journal of Pharmaceutical Sciences, 17(1), 50-55. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 28-32. Retrieved from [Link]

  • Fagerberg, J. H., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1361-1365. Retrieved from [Link]

  • NextSDS. (n.d.). 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • World Health Organization. (2012). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 970. Retrieved from [Link]

  • Zakeri-Milani, P., & Barzegar-Jalali, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O). Retrieved from [Link]

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Exploratory

A Technical Guide to Ligand-Based Pharmacophore Modeling of 6-Methoxy-N-methylpyrazin-2-amine Derivatives for Accelerated Drug Discovery

Preamble: The Rationale for Pharmacophore Modeling in Modern Drug Discovery In the landscape of contemporary drug discovery, the imperative to identify and optimize novel therapeutic agents with high efficiency and preci...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for Pharmacophore Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the imperative to identify and optimize novel therapeutic agents with high efficiency and precision has never been greater. Computational methodologies are central to this endeavor, and among them, pharmacophore modeling stands out as a powerful and versatile tool.[1] A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that a molecule must possess to elicit a specific biological response.[2] This guide provides an in-depth technical exploration of ligand-based pharmacophore modeling, contextualized through a focused case study on derivatives of 6-Methoxy-N-methylpyrazin-2-amine, a scaffold of interest due to the prevalence of the pyrazine core in numerous biologically active compounds and approved drugs.[3][4]

This document is designed for researchers, medicinal chemists, and computational scientists engaged in drug development. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of pharmacophore-driven drug design, from initial dataset curation to the strategic application of the validated model in lead optimization.

Chapter 1: The Foundational Principles of Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is predicated on a simple yet profound principle: a set of molecules that bind to the same biological target and exhibit similar activity likely do so by presenting a common set of interaction features in a similar spatial arrangement.[5] This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.[3]

The core workflow of ligand-based pharmacophore modeling is a multi-stage process that demands careful consideration at each step to ensure the generation of a robust and predictive model.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Model Application A Dataset Curation (Active & Inactive Ligands) B Conformational Analysis A->B C Feature Identification B->C D Pharmacophore Model Generation C->D E Internal Validation (Training Set) D->E F External Validation (Test Set & Decoy Set) E->F G Statistical Analysis (ROC Curve, EF) F->G H Virtual Screening G->H J 3D-QSAR G->J I Lead Optimization H->I

Fig. 1: A high-level overview of the ligand-based pharmacophore modeling workflow.

Chapter 2: A Case Study: Pharmacophore Modeling of Hypothetical 6-Methoxy-N-methylpyrazin-2-amine Derivatives

To illustrate the practical application of these principles, we will construct a hypothetical scenario involving a series of 6-Methoxy-N-methylpyrazin-2-amine derivatives with known inhibitory activity against a putative kinase target.

Dataset Curation: The Cornerstone of a Predictive Model

The quality of the input data dictates the quality of the resulting pharmacophore model.[1] For our case study, we will define a training set of structurally diverse and highly active compounds and a test set comprising a mix of active and inactive molecules.

Table 1: Hypothetical Dataset of 6-Methoxy-N-methylpyrazin-2-amine Derivatives

Compound IDStructure (R-group substitution)Activity (IC50, nM)Dataset
MOL-001 R1=H, R2=H15Training
MOL-002 R1=F, R2=H25Training
MOL-003 R1=H, R2=CH330Training
MOL-004 R1=Cl, R2=H50Training
MOL-005 R1=H, R2=OH10000Training (Inactive)
MOL-006 R1=Br, R2=H40Test
MOL-007 R1=H, R2=NH260Test
MOL-008 R1=I, R2=H80Test
MOL-009 R1=H, R2=COOH15000Test (Inactive)
MOL-010 R1=CN, R2=H75Test

Note: The structures are based on substitutions on the pyrazine or methylamine moieties of the 6-Methoxy-N-methylpyrazin-2-amine scaffold.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

Objective: To generate and validate a 3D pharmacophore model that captures the essential chemical features for the biological activity of 6-Methoxy-N-methylpyrazin-2-amine derivatives.

Methodology:

  • Ligand Preparation:

    • The 3D structures of the training set molecules (MOL-001 to MOL-005) are generated and optimized using a suitable molecular mechanics force field (e.g., MMFF94).

    • A conformational search is performed for each ligand to generate a diverse ensemble of low-energy conformations.[6]

  • Feature Identification:

    • Pharmacophoric features are identified for each conformation of the training set molecules. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive and Negative Ionizable centers

  • Model Generation:

    • The conformations of the active molecules in the training set are aligned and common pharmacophoric features are identified.[7]

    • A set of pharmacophore hypotheses are generated, each representing a different combination of features and their spatial arrangement.

    • The hypotheses are scored based on their ability to map the active molecules while excluding the inactive ones.

G cluster_0 Ligand Preparation cluster_1 Model Building A Input: 2D Structures B 3D Structure Generation A->B C Energy Minimization B->C D Conformational Search C->D E Feature Identification D->E F Ligand Alignment E->F G Hypothesis Generation F->G H Scoring & Ranking G->H

Fig. 2: The workflow for generating a ligand-based pharmacophore model.
Hypothetical Pharmacophore Model for 6-Methoxy-N-methylpyrazin-2-amine Derivatives

Based on our hypothetical active compounds, a plausible pharmacophore model might consist of the following features:

  • One Hydrogen Bond Acceptor (HBA): Corresponding to one of the nitrogen atoms in the pyrazine ring.

  • One Hydrogen Bond Donor (HBD): Representing the N-H group of the methylamine.

  • One Hydrophobic (HY) feature: Associated with the methoxy group or the pyrazine ring itself.

  • One Aromatic Ring (AR): The pyrazine ring.

Chapter 3: Rigorous Model Validation: Ensuring Predictive Power

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[8] Validation assesses the model's ability to distinguish between active and inactive compounds and is a critical step before its application in virtual screening or lead optimization.[2][9]

Internal and External Validation
  • Internal Validation: The initial validation is performed on the training set itself to ensure the model's self-consistency.

  • External Validation: A more stringent test is the external validation using a test set of compounds that were not used in model generation.[5]

Experimental Protocol: Pharmacophore Model Validation

Objective: To validate the predictive ability of the generated pharmacophore model using a test set and a decoy set.

Methodology:

  • Test Set Validation:

    • The test set (MOL-006 to MOL-010) is screened against the generated pharmacophore model.

    • The model's ability to correctly classify the active and inactive compounds in the test set is evaluated.

  • Decoy Set Validation:

    • A decoy set, consisting of molecules with similar physicochemical properties to the active compounds but with different topologies, is generated.

    • The pharmacophore model is used to screen the combined database of active compounds and decoys.

    • The goal is for the model to preferentially identify the active compounds over the decoys.

Statistical Metrics for Validation

Several statistical metrics are employed to quantify the performance of a pharmacophore model:

Table 2: Key Statistical Parameters for Pharmacophore Model Validation

ParameterDescriptionDesired Value
True Positives (TP) Number of active compounds correctly identified as active.High
True Negatives (TN) Number of inactive compounds correctly identified as inactive.High
False Positives (FP) Number of inactive compounds incorrectly identified as active.Low
False Negatives (FN) Number of active compounds incorrectly identified as inactive.Low
Sensitivity TP / (TP + FN)High (close to 1)
Specificity TN / (TN + FP)High (close to 1)
Enrichment Factor (EF) The ratio of the proportion of active compounds in the hit list to the proportion of active compounds in the entire database.High
Goodness of Hit (GH) Score A scoring function that considers the number of hits, the percentage of actives in the hit list, and the percentage of actives in the database.> 0.7 for a good model[10]

A Receiver Operating Characteristic (ROC) curve is also a valuable tool for visualizing the trade-off between sensitivity and specificity. The area under the ROC curve (AUC) provides a single measure of the model's overall performance, with a value closer to 1.0 indicating a better model.

Chapter 4: Application of the Validated Pharmacophore Model

A validated pharmacophore model is a powerful tool for accelerating drug discovery.[11] Its applications span from identifying novel chemical scaffolds to refining the potency and selectivity of existing lead compounds.[12]

Virtual Screening for Hit Identification

Pharmacophore-based virtual screening is a computational technique used to search large chemical databases for molecules that match the pharmacophore model.[2] This process can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources.

G A Validated Pharmacophore Model C Virtual Screening A->C B Large Chemical Database (e.g., ZINC, ChEMBL) B->C D Hit List Generation C->D E Further Filtering (e.g., ADMET, Docking) D->E F Experimental Validation E->F

Fig. 3: The workflow for pharmacophore-based virtual screening.
Lead Optimization

Pharmacophore models can guide the optimization of lead compounds by highlighting the key features responsible for activity.[13] Medicinal chemists can use this information to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. For our 6-Methoxy-N-methylpyrazin-2-amine derivatives, the model could suggest modifications to the scaffold that enhance interactions with the target, for example, by introducing additional hydrogen bond donors or acceptors at specific positions.

3D-QSAR Modeling

The alignment of molecules based on a pharmacophore model can serve as the basis for developing a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model.[14] 3D-QSAR models provide a quantitative correlation between the 3D properties of molecules and their biological activity, offering further insights for rational drug design.

Conclusion: The Strategic Value of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern computer-aided drug design, providing a powerful framework for understanding ligand-receptor interactions and accelerating the discovery of new medicines.[1] This guide has provided a comprehensive overview of the principles, methodologies, and applications of ligand-based pharmacophore modeling through the lens of a case study on 6-Methoxy-N-methylpyrazin-2-amine derivatives. By adhering to a rigorous and systematic workflow, from meticulous dataset preparation to robust model validation, researchers can harness the full potential of this technique to drive their drug discovery programs forward.

References

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved March 20, 2026, from [Link]

  • BioNome. (2026, March 6). Validation Techniques in Pharmacophore-Based Screening Projects in India. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved March 20, 2026, from [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?. Retrieved March 20, 2026, from [Link]

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  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved March 20, 2026, from [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Retrieved March 20, 2026, from [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling. Retrieved March 20, 2026, from [Link]

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  • Bio-protocol. (n.d.). Examples of studies successfully integrating pharmacophore modeling to the hit to lead optimization process. Retrieved March 20, 2026, from [Link]

  • PMC. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Retrieved March 20, 2026, from [Link]

  • PMC. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved March 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2025, July 22). A Pharmacophore-Based Method for Rapid and Accurate Virtual Screening of Antibody Libraries against Antigens. Retrieved March 20, 2026, from [Link]

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  • Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?. Retrieved March 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Retrieved March 20, 2026, from [Link]

  • YouTube. (2020, September 29). Basics of Ligand-based Drug Design: 3D-QSAR and Pharmacophore modeling approaches. Retrieved March 20, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, March 28). Pharmacophore-based virtual screening & molecular docking studies on selected plant constituents of Plantago major. Retrieved March 20, 2026, from [Link]

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  • SVU Pedia. (n.d.). QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). Retrieved March 20, 2026, from [Link]

  • Arabian Journal of Chemistry. (2022, June 11). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Retrieved March 20, 2026, from [Link]

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Foundational

The Pyrazine Nucleus: A Privileged Scaffold in Modern Drug Discovery—An In-depth Technical Guide

Introduction: The Unassuming Power of the Pyrazine Ring In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unassuming Power of the Pyrazine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation for optimal target engagement. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a quintessential example of such a scaffold.[1][2] While simple in its structure, the pyrazine nucleus is a key component in a multitude of clinically successful drugs and late-stage clinical candidates, demonstrating its remarkable versatility across a wide range of therapeutic areas.[1][3][4]

This technical guide will explore the significance of the pyrazine scaffold in drug discovery, with a particular focus on how simple pyrazine building blocks, such as 6-Methoxy-N-methylpyrazin-2-amine, serve as starting points for the synthesis of highly potent and selective modulators of various biological targets. We will delve into the mechanistic underpinnings of these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the strategic application of the pyrazine scaffold in modern medicinal chemistry.

The Pyrazine Core: A Chameleon in Drug Design

The utility of the pyrazine ring in drug discovery stems from several key physicochemical properties. Its electron-deficient nature, a consequence of the two electronegative nitrogen atoms, allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for high-affinity binding to protein targets.[5] The nitrogen atoms themselves can act as hydrogen bond acceptors, a feature frequently exploited in the design of kinase inhibitors to engage with the hinge region of the ATP-binding pocket.[5][6]

Furthermore, the pyrazine ring is a bioisostere of other aromatic systems like benzene, pyridine, and pyrimidine, allowing for subtle modifications to a molecule's electronic and steric properties to fine-tune its pharmacological profile.[5] The relative metabolic stability of the pyrazine core also contributes to favorable pharmacokinetic properties in many drug candidates.

From Simple Building Block to Complex Modulator: The Case of Kinase Inhibitors

While 6-Methoxy-N-methylpyrazin-2-amine itself is not recognized as a bioactive agent with a defined mechanism of action, it represents a class of readily available starting materials for the construction of more complex and potent drug molecules. The true value of such simple pyrazines lies in their role as versatile intermediates in multi-step synthetic routes.

Targeting the RAF-MEK-ERK Pathway: B-RAF Inhibitors

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through mutations in the B-RAF kinase, is a hallmark of many cancers, particularly melanoma.[7][8][9] The pyrazine scaffold has been successfully employed in the development of potent B-RAF inhibitors.

A key example is the discovery of 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)pyrazine, identified from a high-throughput screen as a low micromolar B-RAF inhibitor.[7][10] This compound served as the starting point for an extensive structure-activity relationship (SAR) campaign, leading to the development of nanomolar inhibitors of mutant B-RAF.[8][9] The pyrazine core in these molecules acts as a central scaffold, orienting the substituted phenyl rings for optimal interaction with the kinase domain.

B_RAF_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazine-based B-RAF Inhibitor Inhibitor->BRAF

B-RAF Signaling Pathway and Point of Inhibition.
Controlling the Cell Cycle: CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the transition from the G1 to the S phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[11] The development of selective CDK4/6 inhibitors has been a major breakthrough in the treatment of certain types of breast cancer. Pyrimidine-based scaffolds, which are structurally related to pyrazines, have been particularly successful in this area, with several approved drugs.[11][12][13] The pyrazine scaffold itself is also being explored for the development of novel CDK inhibitors.[6]

The general principle behind these inhibitors is the competitive binding to the ATP pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and thereby halting cell cycle progression. The nitrogen atoms of the pyrazine or pyrimidine ring are often crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.

CDK46_pathway CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb pRb Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Inhibitor Pyrazine/Pyrimidine-based CDK4/6 Inhibitor Inhibitor->CDK46

CDK4/6 Pathway in Cell Cycle Regulation.
A Broader Spectrum of Kinase Inhibition

The versatility of the pyrazine scaffold extends to the inhibition of numerous other kinases implicated in cancer and other diseases. These include:

  • Casein Kinase 2 (CK2/CSNK2A): 2,6-disubstituted pyrazines have been developed as potent inhibitors of CK2, a kinase involved in cell growth, proliferation, and survival.[14][15][16][17]

  • PIM Kinases: Certain pyrazine derivatives have shown dual inhibitory activity against both CK2 and PIM kinases, which are implicated in prostate cancer and other malignancies.[14][15]

  • Fibroblast Growth Factor Receptors (FGFRs): 3-aminopyrazine-2-carboxamide derivatives have been identified as novel inhibitors of FGFRs, which are key drivers in various cancers when genetically altered.[18]

The following table summarizes the inhibitory activities of some representative pyrazine-based kinase inhibitors.

Target KinasePyrazine Derivative ClassIC50 (nM)Reference
B-RAF (V600E)2,6-disubstituted pyrazine300-500[9]
CK22,6-disubstituted pyrazine5[16]
PIM32,6-disubstituted pyrazine<3[16]
FGFR13-aminopyrazine-2-carboxamideVaries[18]
CDK9Imidazo[1,2-a]pyrazine5120[6]

Modulating Neuronal Signaling: mGluR5 Allosteric Modulators

Beyond oncology, the pyrazine scaffold has found application in the development of modulators for central nervous system (CNS) targets. Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a target for the treatment of anxiety, depression, and schizophrenia.[19][20][21][22][23]

Instead of directly competing with the endogenous ligand glutamate (an orthosteric interaction), many mGluR5 modulators bind to a different site on the receptor, known as an allosteric site. This can lead to either a potentiation (Positive Allosteric Modulators or PAMs) or an inhibition (Negative Allosteric Modulators or NAMs) of the receptor's response to glutamate. The pyrazine and structurally similar pyrimidine scaffolds have been incorporated into novel mGluR5 allosteric modulators, demonstrating the broad applicability of these heterocyclic systems.[19][21]

Experimental Protocol: Synthesis of a 2,6-Disubstituted Pyrazine Kinase Inhibitor

The following is a representative, multi-step synthesis of a 2,6-disubstituted pyrazine, illustrating the use of a simple pyrazine starting material to construct a more complex, biologically active molecule. This protocol is based on methodologies described for the synthesis of B-RAF and CK2 inhibitors.[7][16]

synthesis_workflow Start 2,6-Dichloropyrazine Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 Start->Step1 Intermediate1 2-Chloro-6-aminopyrazine Derivative Step1->Intermediate1 Step2 Suzuki Coupling with Boronic Acid 2 Intermediate1->Step2 Product 2,6-Disubstituted Pyrazine (Final Product) Step2->Product

General Synthetic Workflow for 2,6-Disubstituted Pyrazines.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add the desired amine (e.g., a substituted aniline, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-chloro-6-aminopyrazine intermediate.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile. The elevated temperature is necessary to overcome the activation energy for the substitution on the electron-deficient pyrazine ring.

Step 2: Suzuki Coupling

  • To a reaction vessel, add the 2-chloro-6-aminopyrazine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base such as sodium carbonate (Na2CO3, 2.0 eq).

  • Add a mixture of solvents, typically a combination of an organic solvent like 1,4-dioxane or toluene and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 80 °C and 100 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final 2,6-disubstituted pyrazine.

Causality Behind Experimental Choices: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

Conclusion: The Enduring Legacy and Future Potential of the Pyrazine Scaffold

The pyrazine ring, exemplified by simple building blocks like 6-Methoxy-N-methylpyrazin-2-amine, stands as a testament to the power of a privileged scaffold in drug discovery. Its inherent electronic properties, synthetic tractability, and ability to serve as a versatile template for diverse molecular architectures have cemented its place in the medicinal chemist's toolbox. From potent kinase inhibitors that halt the uncontrolled proliferation of cancer cells to nuanced allosteric modulators that fine-tune neuronal signaling, the pyrazine core continues to enable the development of innovative therapies for a wide range of human diseases. As our understanding of disease biology deepens and new therapeutic targets emerge, the elegant simplicity and profound utility of the pyrazine scaffold will undoubtedly continue to drive the discovery of the next generation of medicines.[2][4]

References

  • Gingipalli, L., Block, M. H., Bao, L., Cooke, E., Dakin, L. A., Denz, C. R., ... & Lamb, M. L. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364-1369. [Link]

  • Hou, Y., Li, Y., & Zhang, Q. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7431. [Link]

  • Baranczak, A., & Cuny, G. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

  • Bouissac, J., et al. (2006). Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead. Journal of Medicinal Chemistry, 49(1), 113-116. [Link]

  • VanderWel, S. N., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7938-7957. [Link]

  • Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. [Link]

  • Kumar, A. S., & S, S. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences, 15(4). [Link]

  • Kumar, R., et al. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Current Organic Synthesis, 21(2), 146-163. [Link]

  • Menard, D., et al. (2005). Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead. Journal of Medicinal Chemistry, 48(24), 7659-7666. [Link]

  • Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Al-Ostoot, F. H., & Al-Tel, T. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320494. [Link]

  • Menard, D., et al. (2005). Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead. Journal of Medicinal Chemistry, 48(24), 7659-7666. [Link]

  • Menard, D., et al. (2008). Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(11), 3231-3234. [Link]

  • Sheffler, D. J., et al. (2011). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology, 79(2), 311-323. [Link]

  • ResearchGate. (n.d.). Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold. ResearchGate. [Link]

  • VanderWel, S. N., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7938-7957. [Link]

  • Taylor & Francis. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online. [Link]

  • EMBL-EBI. (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. ChEMBL. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F. H., & Al-Tel, T. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320494. [Link]

  • Ferguson, A. D., et al. (2023). Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]

  • Jones, C. K., et al. (2010). Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. ACS Chemical Neuroscience, 1(8), 550-561. [Link]

  • Rodriguez, A. L., et al. (2009). Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 19(16), 4538-4542. [Link]

  • Williams, R., et al. (2009). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 19(21), 6030-6033. [Link]

  • ResearchGate. (n.d.). Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][14][24]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Sengmany, K., et al. (2024). Pharmacological characterisation of allosteric modulators at human mGlu 5. bioRxiv. [Link]

  • Shim, J. S., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Bioorganic & Medicinal Chemistry Letters, 18(18), 4942-4945. [Link]

Sources

Exploratory

SMILES and InChI identifiers for 6-Methoxy-N-methylpyrazin-2-amine

An In-Depth Technical Guide to the Chemical Identifiers and Properties of 6-Methoxy-N-methylpyrazin-2-amine Abstract This technical guide provides a comprehensive analysis of 6-Methoxy-N-methylpyrazin-2-amine, a heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Identifiers and Properties of 6-Methoxy-N-methylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive analysis of 6-Methoxy-N-methylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazine scaffold is a privileged structure in numerous therapeutic agents, and understanding the specific properties imparted by its substituents is critical for rational drug design.[1] This document details the unambiguous chemical identifiers, including SMILES and InChI, which are fundamental for cheminformatics, database management, and computational modeling. Furthermore, it presents a summary of its physicochemical properties and a predicted spectroscopic profile based on analogous structures. A proposed synthetic workflow is outlined to guide researchers in its preparation and characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this specific molecular entity.

The Pyrazine Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast array of natural products and synthetic pharmaceuticals.[1] Among these, the pyrazine ring system, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation, is of significant interest.[1] Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The specific arrangement of functional groups on the pyrazine core allows chemists to meticulously modulate the biological activity and pharmacokinetic properties of a potential drug candidate.[2]

The subject of this guide, 6-Methoxy-N-methylpyrazin-2-amine, incorporates three key functional groups onto the pyrazine core:

  • A 2-amino group (specifically, an N-methylamine): This group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets.

  • A 6-methoxy group: The methoxy substituent is prevalent in many approved drugs.[3] It can influence a molecule's conformation, solubility, and metabolic stability, and often participates in key binding interactions with target proteins.[3]

  • An N-methyl group: The addition of a methyl group to the amine can alter its basicity, lipophilicity, and steric profile compared to a primary amine, providing another lever for fine-tuning drug-like properties.

Understanding the precise digital representation and physicochemical nature of this combination is the first step toward unlocking its therapeutic potential.

Unambiguous Molecular Identification: SMILES and InChI

In the age of digital chemistry and large-scale data analysis, standardized and machine-readable identifiers are paramount. They ensure that a specific chemical structure is represented without ambiguity across different databases, software platforms, and publications.

SMILES (Simplified Molecular-Input Line-Entry System)

SMILES is a line notation that describes the structure of chemical species using short ASCII strings. The canonical SMILES for 6-Methoxy-N-methylpyrazin-2-amine provides a unique representation.

  • Canonical SMILES: CNC1=CN=CC(=N1)OC[4]

This string can be deconstructed as follows:

  • CNC: A methyl group (C) attached to a nitrogen (N), which is then attached to the ring (C).

  • 1=CN=CC(=N1): This defines the pyrazine ring. The 1 indicates where the ring closes. The sequence of single (-, implied) and double (=) bonds within the aromatic system is described, along with the nitrogen atoms (N).

  • OC: A methoxy group, consisting of an oxygen (O) and a carbon (C), attached to the ring.

InChI (International Chemical Identifier)

The InChI is a more formal and layered textual identifier that encodes chemical structures in a precisely defined manner, designed to be a standard for linking information across different chemical databases.

  • InChI: InChI=1S/C6H9N3O/c1-7-5-3-8-4-6(9-5)10-2/h3-4H,1-2H3,(H,7,9)[4]

    • /c: Describes the connectivity of heavy atoms.

    • /h: Specifies the location of hydrogen atoms.

  • InChIKey: CTDGZTYCKKQAHV-UHFFFAOYSA-N[4]

    • The InChIKey is a 27-character hashed version of the full InChI, which is much more convenient for web searches and database indexing. The first 14 characters encode the molecular skeleton, making it a powerful tool for identifying identical compounds.

Physicochemical and Predicted Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its synthesis, purification, and characterization. While extensive experimental data for this specific molecule is not widely published, we can consolidate known data and predict key characteristics.

Core Physicochemical Data

The fundamental properties of 6-Methoxy-N-methylpyrazin-2-amine are summarized below.

PropertyValueSource
Molecular Formula C₆H₉N₃O[4]
Monoisotopic Mass 139.07455 Da[4]
CAS Number 1516709-09-3[5]
XLogP (Predicted) 1.0[4]
Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on the analysis of structurally similar pyrazine derivatives and general principles of spectroscopy.[6] These predictions serve as a benchmark for researchers during experimental characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Pyrazine-H (aromatic) ~7.5 - 7.8 Doublet Two distinct signals for the two aromatic protons.
Pyrazine-H (aromatic) ~7.2 - 7.5 Doublet
-OCH₃ ~3.9 - 4.1 Singlet Methoxy protons, typically deshielded.
N-H ~4.5 - 5.5 Broad Singlet Chemical shift can be highly variable.

| N-CH₃ | ~2.9 - 3.1 | Doublet | Coupled to the N-H proton. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=N (C-amine) ~155 - 160
C=N (C-methoxy) ~160 - 165
C-H (aromatic) ~125 - 135
C-H (aromatic) ~130 - 140
-OCH₃ ~53 - 56

| N-CH₃ | ~28 - 32 |

Table 3: Predicted Mass Spectrometry Data (EI-MS)

Ion Predicted m/z Notes
[M]⁺ 139 Molecular ion peak.
[M-CH₃]⁺ 124 Loss of a methyl radical from either methoxy or N-methyl.

| [M-OCH₃]⁺ | 108 | Loss of a methoxy radical. |

Synthesis and Characterization Workflow

Proposed Synthetic Protocol

Objective: To synthesize 6-Methoxy-N-methylpyrazin-2-amine from 2,6-dichloropyrazine.

Materials:

  • 2,6-Dichloropyrazine

  • Sodium methoxide (NaOMe)

  • Methylamine (solution in THF or as a gas)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Step 1: Monosubstitution with Methoxide.

    • Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous Methanol in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1.05 eq) in Methanol dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding water and extract the product with Dichloromethane.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-6-methoxypyrazine.

  • Step 2: Amination with Methylamine.

    • Dissolve the crude 2-chloro-6-methoxypyrazine (1.0 eq) in a suitable solvent like THF in a sealed pressure vessel.

    • Add DIPEA (2.0 eq) as a non-nucleophilic base.

    • Add a solution of methylamine in THF (2.0-3.0 eq).

    • Seal the vessel and heat the reaction to 80-100 °C for 16-24 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

  • Step 3: Purification.

    • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to elute the final product, 6-Methoxy-N-methylpyrazin-2-amine.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization Workflow

Confirmation of the final product's identity and purity is achieved through a standard characterization workflow, as depicted below.

G cluster_synthesis Synthesis & Workup cluster_characterization Structure & Purity Verification S1 Step 1: SNAr (Methoxylation) S2 Step 2: SNAr (Amination) S1->S2 P1 Purification (Column Chromatography) S2->P1 C1 ¹H & ¹³C NMR P1->C1 Identity & Structure C2 HRMS P1->C2 Exact Mass C3 HPLC/LC-MS P1->C3 Purity Final Final Compound: 6-Methoxy-N-methylpyrazin-2-amine C1->Final C2->Final C3->Final

Caption: Workflow for the synthesis and characterization of 6-Methoxy-N-methylpyrazin-2-amine.

Applications in Research and Drug Development

The 6-Methoxy-N-methylpyrazin-2-amine scaffold is a valuable building block for constructing more complex molecules in drug discovery campaigns. Pyrazine-based structures are frequently employed in the development of kinase inhibitors, which are a cornerstone of modern oncology treatment.[7] The specific substitution pattern of this compound offers multiple points for further chemical modification, allowing for the generation of focused libraries to probe structure-activity relationships (SAR). Researchers may utilize this compound in the synthesis of novel drug candidates for treating cancer and inflammatory conditions.[2]

Conclusion

6-Methoxy-N-methylpyrazin-2-amine is a well-defined chemical entity whose identity is captured by the SMILES string CNC1=CN=CC(=N1)OC and the InChIKey CTDGZTYCKKQAHV-UHFFFAOYSA-N. Its structure combines several features known to be favorable in medicinal chemistry, making it a compound of significant interest. This guide has provided its core identifiers, physicochemical properties, a predicted spectroscopic profile, and a robust workflow for its synthesis and characterization, thereby equipping researchers with the foundational knowledge required to utilize this molecule in their scientific endeavors.

References

  • NextSDS.
  • PubChemLite. 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Methylpyrazin-2-amine in Modern Pharmaceutical Development.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Benchchem. Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide.
  • White, A. W., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis route and protocol for 6-Methoxy-N-methylpyrazin-2-amine

An Application Note and Protocol for the Synthesis of 6-Methoxy-N-methylpyrazin-2-amine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 6-Methoxy-N-m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 6-Methoxy-N-methylpyrazin-2-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 6-Methoxy-N-methylpyrazin-2-amine, a valuable heterocyclic organic compound with applications in pharmaceutical research and development. The described synthetic route is a robust and efficient method starting from the commercially available 2-Amino-6-methoxypyrazine. This application note details the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes, designed for researchers and scientists in drug development and medicinal chemistry.

Introduction and Scientific Rationale

6-Methoxy-N-methylpyrazin-2-amine is a substituted pyrazine derivative. Pyrazine rings are key structural motifs in a wide range of biologically active molecules and pharmaceuticals.[1][2] The strategic placement of methoxy and N-methylamino groups on the pyrazine core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. The synthesis of such compounds is crucial for the exploration of new chemical space in drug discovery.

The synthetic strategy outlined herein focuses on the direct N-methylation of 2-Amino-6-methoxypyrazine. This approach is favored for its atom economy and the ready availability of the starting material. The core of this synthesis lies in the nucleophilic character of the amino group. To achieve selective mono-methylation and avoid potential side reactions, a strong base is employed to deprotonate the primary amine, thereby increasing its nucleophilicity. Subsequent reaction with a methylating agent furnishes the desired product.

Synthetic Pathway Overview

The synthesis of 6-Methoxy-N-methylpyrazin-2-amine is achieved via a single-step N-methylation of 2-Amino-6-methoxypyrazine. The reaction proceeds as follows:

Synthetic_Pathway_for_6-Methoxy-N-methylpyrazin-2-amine cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Amino-6-methoxypyrazine 2-Amino-6-methoxypyrazine Target_Molecule 6-Methoxy-N-methylpyrazin-2-amine 2-Amino-6-methoxypyrazine->Target_Molecule N-methylation NaH 1. NaH, THF CH3I 2. CH3I

Caption: Synthetic workflow for the N-methylation of 2-Amino-6-methoxypyrazine.

Experimental Protocol

This protocol is based on established methods for the N-methylation of heterocyclic amines.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Amino-6-methoxypyrazine≥97%Sigma-Aldrich6905-47-1
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Methyl iodide (CH₃I)99.5%Sigma-Aldrich74-88-4
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich109-99-9
Saturated aqueous ammonium chloride (NH₄Cl)ReagentStandard lab supply12125-02-9
Ethyl acetate (EtOAc)ACS gradeStandard lab supply141-78-6
Brine (saturated NaCl solution)ReagentStandard lab supply7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)ReagentStandard lab supply7757-82-6

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-methoxypyrazine (1.25 g, 10 mmol).

    • The flask is sealed with a septum and placed under an inert atmosphere of nitrogen.

    • Add anhydrous THF (40 mL) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equivalents) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Methylation:

    • While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 1.56 g, 11 mmol, 1.1 equivalents) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 6-Methoxy-N-methylpyrazin-2-amine as a solid.

Expected Results and Characterization

ParameterExpected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (s, 1H), 7.45 (s, 1H), 3.90 (s, 3H), 3.05 (d, J=4.8 Hz, 3H), 5.0 (br s, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.0, 155.5, 130.0, 125.0, 53.5, 28.0
Mass Spectrometry (ESI+) m/z: 140.08 [M+H]⁺

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of sodium hydride and methyl iodide. Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride.

  • Di-methylation: The formation of a di-methylated byproduct is possible. Using a slight excess of the base and methylating agent, along with controlled reaction times and temperatures, helps to minimize this. The di-methylated product can be separated during column chromatography.

  • Low Yield: Poor yields can result from inefficient deprotonation or loss of product during work-up and purification. Ensure the sodium hydride is fresh and active.

References

  • ResearchGate. Preparation method of 2-amino-6-methoxypyrimidine derivatives (2–17). Available at: [Link]

  • ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available at: [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available at: [Link]

  • Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Central European Journal of Energetic Materials. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Available at: [Link]

  • PubChem. 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Methylpyrazin-2-amine in Modern Pharmaceutical Development. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Available at: [Link]

  • MDPI. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Available at: [Link]

  • PMC. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • ResearchGate. Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Available at: [Link]

  • PubMed. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis. Available at: [Link]

  • IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available at: [Link]

  • NextSDS. 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. Available at: [Link]

  • Google Patents. KR101132175B1 - Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar.
  • Organic Syntheses. 2-cyano-6-methylpyridine. Available at: [Link]

Sources

Application

Application Note: 6-Methoxy-N-methylpyrazin-2-amine as a Strategic Building Block in SARM1 Inhibitor Design and Neuroprotective Drug Discovery

Introduction and Strategic Significance In modern medicinal chemistry, pyrazine derivatives are highly valued for their favorable physicochemical properties, offering improved aqueous solubility and distinct hydrogen-bon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

In modern medicinal chemistry, pyrazine derivatives are highly valued for their favorable physicochemical properties, offering improved aqueous solubility and distinct hydrogen-bonding profiles compared to their benzene or pyridine analogs. Specifically, 6-methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3)[1] has emerged as a critical building block in the development of[2].

SARM1 is a central NADase enzyme responsible for driving Wallerian degeneration following axonal injury. By cleaving NAD+, activated SARM1 triggers rapid metabolic collapse in axons, making it a prime therapeutic target for neurodegenerative diseases, traumatic brain injury, and chemotherapy-induced peripheral neuropathy (CIPN)[2][3]. The incorporation of the 6-methoxy-N-methylpyrazin-2-amine pharmacophore allows drug developers to precisely modulate target binding affinity while maintaining an optimal pharmacokinetic profile.

Structural and Physicochemical Profiling

The structural features of 6-methoxy-N-methylpyrazin-2-amine dictate its utility in drug design. The data below highlights why this specific building block is chosen for CNS and peripheral nervous system targets.

PropertyValueCausality / Impact in Drug Design
Molecular Formula C6H9N3O[4]Low molecular weight allows for extensive structural elaboration while keeping the final drug candidate within Lipinski's Rule of 5.
Monoisotopic Mass 139.0745 Da[4]Critical for high-resolution mass spectrometry (HRMS) tracking during multi-step library synthesis.
H-Bond Donors 1The N-methyl group provides a single, sterically directed H-bond donor, restricting amide/urea conformations to favor target binding.
H-Bond Acceptors 4The pyrazine nitrogens and methoxy oxygen serve as potent H-bond acceptors to engage the SARM1 allosteric or catalytic pockets.
Electronic Profile Electron-richThe methoxy group donates electron density into the pyrazine ring, fine-tuning the pKa of the ring nitrogens to mitigate off-target hERG liabilities.

Mechanistic Rationale: Targeting the SARM1 Pathway

The SARM1 enzyme is activated by an increased ratio of NMN (nicotinamide mononucleotide) to NAD+ following cellular stress. Pyrazine-based inhibitors utilize the N-methylamine as an attachment point to form ureas or amides, which act as the central linker[5]. The 6-methoxy-pyrazine core then inserts into the binding pocket, utilizing its methoxy oxygen to establish critical water-mediated hydrogen bonds that lock the enzyme in an inactive conformation, halting NAD+ cleavage.

SARM1_Pathway Injury Axonal Injury / Cellular Stress NMN NMN Accumulation Injury->NMN triggers SARM1 SARM1 Activation (NADase Activity) NMN->SARM1 binds allosteric site NAD_Depletion Rapid NAD+ Depletion SARM1->NAD_Depletion cleaves NAD+ Degeneration Wallerian Axon Degeneration NAD_Depletion->Degeneration metabolic collapse Inhibitor SARM1 Inhibitor (Pyrazine-based) Inhibitor->SARM1 blocks NADase domain

Figure 1: SARM1-mediated axonal degeneration pathway and therapeutic intervention via pyrazine.

Synthetic Utility and Experimental Protocols

To ensure high-fidelity library generation, the following protocol outlines the synthesis of pyrazinyl urea derivatives—a highly prevalent linkage in modern [5].

Protocol: Synthesis of Pyrazinyl Urea Derivatives via Isocyanate Coupling

This protocol is designed as a self-validating system, incorporating critical quality control checkpoints to ensure synthetic integrity.

1. Reaction Setup:

  • Dissolve 6-methoxy-N-methylpyrazin-2-amine (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert argon atmosphere. Causality: Argon prevents moisture-induced hydrolysis of the highly reactive isocyanate electrophile.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol). Causality: DIPEA acts as a non-nucleophilic acid scavenger, ensuring the secondary amine remains deprotonated and nucleophilic.

2. Electrophile Addition:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired aryl isocyanate (1.1 eq, 1.1 mmol) dropwise. Causality: The pyrazine ring is electron-deficient compared to aliphatic amines. However, the N-methyl group enhances localized nucleophilicity. Low temperatures control the exotherm and prevent the formation of undesired biuret side-products.

  • Allow the reaction to gradually warm to room temperature over 2 hours.

3. In-Process Monitoring (Self-Validation Checkpoint):

  • Monitor the reaction via LC-MS.

  • Validation Criteria: The starting material mass (m/z 140.08 [M+H]+)[4] must completely disappear, replaced by the corresponding urea product mass. This is critical because the starting amine and the urea product often exhibit similar retention factors (Rf) on normal-phase silica, making downstream purification difficult if conversion is incomplete.

4. Workup and Purification:

  • Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize any trace acids.

  • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, gradient elution 0-50% EtOAc in Hexanes).

5. Final Characterization:

  • Confirm the structure via 1H NMR (CDCl3). Validation Criteria: Look for the disappearance of the secondary amine N-H signal and the emergence of a distinct urea N-H proton singlet (~8.0-9.0 ppm), alongside the characteristic pyrazine aromatic protons.

Synthetic_Workflow BB 6-Methoxy-N-methyl pyrazin-2-amine Intermediate Urea Intermediate (Pharmacophore) BB->Intermediate DIPEA, DCM, 0°C Reagent Aryl Isocyanate (Electrophile) Reagent->Intermediate Optimization SAR Optimization Intermediate->Optimization in vitro NADase assay Candidate Lead SARM1 Inhibitor Optimization->Candidate PK/PD profiling

Figure 2: Synthetic workflow for generating SARM1 inhibitor libraries using the pyrazine core.

Comparative Scaffold Profiling

When designing neuroprotective agents, the choice of the central heterocycle drastically impacts the drug's success rate. The table below illustrates why 6-methoxy-N-methylpyrazin-2-amine is frequently prioritized over traditional benzene or pyridine building blocks[2][3].

Scaffold CoreCLogP ContributionAqueous Solubility (pH 7.4)Target Binding (SARM1)Off-Target Toxicity Risk
Benzene High (>3.5)Poor (<10 µM)ModerateHigh (Lipophilic toxicity)
Pyridine Moderate (~2.5)Moderate (~50 µM)GoodModerate (CYP450 inhibition)
6-Methoxy-Pyrazine Low (~1.5)Excellent (>100 µM)Excellent (Bidentate H-bonds)Low (Reduced basicity)

References[1] Title: 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. Source: NextSDS. URL: https://nextsds.com/[4] Title: PubChemLite - 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O). Source: PubChem / Université du Luxembourg. URL: https://pubchem.ncbi.nlm.nih.gov/compound/80859190[2] Title: Substituted pyridine derivatives as SARM1 inhibitors (US11970481B1). Source: Google Patents. URL: https://patents.google.com/patent/US11970481B1/en[3] Title: Substituted pyridine derivatives as SARM1 inhibitors (US11629136B1). Source: Google Patents. URL: https://patents.google.com/patent/US11629136B1/en[5] Title: Inhibitors of SARM1 in combination with neuroprotective agents (WO2020132045A1). Source: Google Patents. URL: https://patents.google.com/patent/WO2020132045A1/en

Sources

Method

Analytical Method Development and Validation for 6-Methoxy-N-methylpyrazin-2-amine: Overcoming Basic Amine Peak Tailing

Executive Summary The development of a robust High-Performance Liquid Chromatography (HPLC) method for basic, nitrogen-rich small molecules is a notorious challenge in pharmaceutical analysis. 6-Methoxy-N-methylpyrazin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust High-Performance Liquid Chromatography (HPLC) method for basic, nitrogen-rich small molecules is a notorious challenge in pharmaceutical analysis. 6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) exemplifies this challenge. Featuring a pyrazine ring, an electron-donating methoxy group, and a secondary N-methylamine, this highly polar and basic analyte is highly susceptible to severe peak tailing and poor retention on standard reversed-phase columns.

This application note provides a comprehensive, mechanistically grounded guide to developing a self-validating HPLC protocol for this compound. By manipulating mobile phase pH to alter the ionization state of both the analyte and the stationary phase, we establish a highly reproducible method compliant with [1].

Analyte Profiling & Mechanistic Challenges

To develop an effective chromatographic method, one must first understand the physicochemical realities of the analyte. Method development is not a trial-and-error process; it is the applied science of molecular interactions.

Chemical Causality of Peak Tailing

The primary mechanism behind poor peak shape for 6-Methoxy-N-methylpyrazin-2-amine is silanophilic interaction . Standard silica-based C18 columns contain residual silanol groups (-Si-OH) on their surface. These silanols have a pKa of approximately 3.5 to 4.5. At a neutral or slightly acidic pH (pH 4–7), these silanols ionize into negatively charged silanoxanes (-Si-O⁻). Concurrently, the secondary amine group of our target analyte (predicted pKa ~8.5) remains positively charged.

As highlighted in [2], this creates a strong secondary ion-exchange interaction between the protonated amine and the ionized silanol. Because this ionic interaction is kinetically slower than the primary hydrophobic partitioning of reversed-phase chromatography, the analyte molecules desorb at different rates, resulting in an asymmetrical "tail" on the chromatographic peak.

Physicochemical Profile

The baseline properties of the analyte dictate our stationary and mobile phase choices, as cataloged in the [3].

Table 1: Physicochemical Profile of 6-Methoxy-N-methylpyrazin-2-amine

PropertyValueChromatographic Implication
IUPAC Name 6-Methoxy-N-methylpyrazin-2-amineTarget analyte identification.
Molecular Formula C6H9N3O (139.16 g/mol )Low molecular weight; requires high theoretical plates for resolution from low-MW impurities.
Functional Groups Secondary amine, Methoxy, PyrazineHighly basic, polar, and UV-active (optimal detection at ~254 nm).
Predicted pKa ~8.0 - 9.0 (Amine)Highly sensitive to mobile phase pH variations.

Method Development Strategy

To eliminate silanophilic interactions, we must utilize extreme pH strategies. The causality of our method development branches into two distinct pathways:

  • The High-pH Strategy (Preferred): By raising the mobile phase pH to 10.0, we push the pH at least 1.5 units above the pKa of the secondary amine. This fully deprotonates the analyte, rendering it a neutral molecule. Neutral molecules interact with the C18 stationary phase purely through hydrophobic partitioning, completely bypassing the ion-exchange tailing mechanism. This requires a specialized hybrid-silica column capable of withstanding high pH without dissolving.

  • The Low-pH Strategy (Alternative): By lowering the pH to 2.0 using Trifluoroacetic acid (TFA), we suppress the ionization of the residual silanols (keeping them as neutral -Si-OH). While the amine remains protonated (and thus highly polar), the TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the analyte to increase retention on polar-embedded or aqueous-compatible (AQ) C18 columns.

MethodDev Start Analyte Profiling: 6-Methoxy-N-methylpyrazin-2-amine Prop Key Traits: Basic Amine, Polar, Pyrazine Ring Risk: Severe Peak Tailing Start->Prop RP Reversed-Phase HPLC (RP-HPLC) Prop->RP Primary Choice HILIC HILIC Mode (If RP Retention < 1) Prop->HILIC Alternative LowPH Low pH (pH 2-3) Protonates silanols & amine Use: Polar-embedded C18 + Ion Pairing RP->LowPH Strategy A HighPH High pH (pH 10) Deprotonates amine to neutral Use: Hybrid Silica C18 (e.g., XBridge) RP->HighPH Strategy B (Preferred) Val Self-Validating System ICH Q2(R2) Compliance HILIC->Val LowPH->Val HighPH->Val

Fig 1. Decision tree for basic amine HPLC method development.

Mechanistic Resolution of Peak Tailing

The diagram below visually maps the physical chemistry occurring inside the column and how our selected pH interventions directly neutralize the root cause of peak asymmetry.

Silanol Amine Protonated Amine (Analyte at pH 7) Interaction Secondary Ionic Interaction (Peak Tailing Mechanism) Amine->Interaction Silanol Ionized Silanol (-SiO- on Column) Silanol->Interaction Mitigation1 Low pH (<3.0) Neutralizes Silanol Interaction->Mitigation1 Fix A Mitigation2 High pH (>10.0) Neutralizes Amine Interaction->Mitigation2 Fix B Ideal Symmetrical Peak (Tailing Factor ≤ 1.5) Mitigation1->Ideal Mitigation2->Ideal

Fig 2. Mechanism of basic amine peak tailing and pH-driven mitigation strategies.

Optimized Experimental Protocols

The following protocol utilizes the High-pH Strategy , which yields the highest robustness and retention for 6-Methoxy-N-methylpyrazin-2-amine.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent ethylene-bridged hybrid (BEH) particle column. (Causality: BEH technology prevents silica dissolution at pH 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection: Photodiode Array (PDA) at 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Table 2: High-pH Gradient Protocol

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
10.01.04060Linear
12.01.0595Linear
15.01.0595Hold (Wash)
15.11.0955Re-equilibration
20.01.0955End
Step-by-Step Execution of the Self-Validating System

A true analytical method must prove its own validity during execution. This protocol embeds continuous verification steps to ensure data integrity.

Step 1: Mobile Phase Preparation & System Equilibration

  • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust to pH 10.0 using 28% Ammonium Hydroxide dropwise. Filter through a 0.22 µm PTFE membrane.

  • Purge all HPLC lines and equilibrate the column at initial conditions (95% A / 5% B) until the baseline fluctuation is < 0.1 mAU/min.

Step 2: Blank Injection (Carryover Check)

  • Inject the sample diluent (e.g., 90:10 Water:Acetonitrile).

  • Validation Gate: Ensure no peaks > 0.05% of the target analyte area appear at the expected retention time.

Step 3: System Suitability Testing (SST)

  • Inject a 100 µg/mL standard solution of 6-Methoxy-N-methylpyrazin-2-amine six consecutive times.

  • Validation Gate: The system must automatically calculate and pass the following criteria before proceeding to unknown samples:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

    • Tailing Factor (Tf) ≤ 1.5.

    • Theoretical Plates (N) > 5000.

Step 4: Sample Analysis with Bracketing

  • Inject unknown samples.

  • Inject a Check Standard every 10 samples.

  • Validation Gate: The Check Standard area must remain within ±3.0% of the initial SST average. If it fails, the system must halt, as the method has lost its validated state.

Step 5: Orthogonal Purity Verification

  • Utilize the PDA detector to perform a spectral peak purity analysis across the integrated peak of the analyte.

  • Validation Gate: The Purity Angle must be less than the Purity Threshold, confirming no co-eluting impurities are hiding beneath the main peak.

Method Validation Framework (ICH Q2(R2))

To transition this method from development to a regulatory-approved state, it must be formally validated against [1]. The table below summarizes the quantitative acceptance criteria required to prove the method is "fit for purpose."

Table 3: ICH Q2(R2) Validation Acceptance Criteria

ParameterTest MethodologyAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Heat, Light)Rs > 2.0 between analyte and degradation products; Peak Purity passed.
Linearity 5 concentration levels spanning 50% to 150% of targetCorrelation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 2.0%.
Accuracy Triplicate spike recovery at 80%, 100%, and 120% levelsMean recovery between 98.0% and 102.0% at all levels.
Precision Repeatability (n=6) and Intermediate Precision (different day/analyst)%RSD ≤ 2.0% for both repeatability and intermediate precision.
Robustness Deliberate variations: pH (±0.2), Temp (±5°C), Flow (±0.1 mL/min)SST criteria (Tf ≤ 1.5, N > 5000) maintained across all variations.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

  • Tips and Tricks of HPLC Separations and Troubleshooting. Agilent Technologies. (2010). Available at:[Link]

  • 6-methoxy-N-methylpyrazin-2-amine Chemical Substance Information. NextSDS Chemical Database. (2026). Available at: [Link]

Application

Comprehensive NMR Spectroscopy Characterization of 6-Methoxy-N-methylpyrazin-2-amine: Protocols and Signal Assignment Strategies

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Analytical Context & Structural Challenges 6-Methoxy-N-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Analytical Context & Structural Challenges

6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) is a highly valued heterocyclic building block. The pyrazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutic agents[1]. Structural modifications at the 2- and 6-positions of the pyrazine ring allow for precise tuning of electronic properties, hydrogen bonding capacity, and biological specificity[2].

However, characterizing heavily substituted pyrazines presents a unique analytical challenge. Differentiating between 2,6-disubstituted and 2,5-disubstituted pyrazine regioisomers relies heavily on 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments, as the subtle chemical shift differences of the isolated aromatic protons in 1D 1 H NMR are often insufficient for 3[3]. This application note outlines a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to definitively characterize the 2,6-substitution pattern of 6-Methoxy-N-methylpyrazin-2-amine.

Rationale and Causality in Experimental Design

As a Senior Application Scientist, I emphasize that an analytical protocol must be more than a sequence of steps; it must be a self-validating system where the physical chemistry of the molecule confirms the integrity of the experiment.

  • Solvent Selection (The Causality of DMSO-d 6​ ): While CDCl 3​ is a standard NMR solvent, anhydrous DMSO-d 6​ is strictly mandated for this protocol. The secondary amine (-NHCH 3​ ) proton undergoes rapid chemical exchange in CDCl 3​ , which broadens or completely obscures its signal. In rigorously dried DMSO-d 6​ , strong hydrogen bonding to the solvent significantly slows this exchange rate. This allows the observation of the 3JH,H​ scalar coupling between the NH proton and the adjacent methyl group. Observing a distinct quartet for the NH and a doublet for the methyl group serves as an internal validation that the amine functional group is intact and the solvent is sufficiently anhydrous.

  • Pulse Sequence Optimization for Quaternary Carbons: The pyrazine ring contains two fully substituted quaternary carbons (C2 and C6). Because they lack attached protons, these carbons exhibit slower longitudinal relaxation times ( T1​ ) and weaker Nuclear Overhauser Effect (NOE) enhancements. To ensure these critical carbons are detected above the noise floor, the 1 H-decoupled 13 C NMR protocol requires an extended relaxation delay ( D1​≥2.0 s).

  • Regioisomer Validation via HMBC: The definitive proof of the 2,6-substitution pattern relies on long-range 3JC,H​ couplings. In a 2,6-disubstituted system, the aromatic protons (H3 and H5) are meta to each other. HMBC will reveal a cross-peak between the methoxy protons and C6, and the N-methyl protons and C2. Crucially, H3 will show strong 3JC,H​ correlations to C5, while H5 correlates to C3, establishing the spatial relationship across the ring[3].

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating workflow for a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of 6-Methoxy-N-methylpyrazin-2-amine.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal reference).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean, oven-dried 5 mm precision NMR tube. Causality: Removing paramagnetic particulates is critical for achieving the high magnetic field homogeneity required to resolve the fine 3JH,H​ couplings of the methylamine group.

Step 2: Instrument Setup and Tuning
  • Equilibration: Insert the sample and set the probe temperature to 298 K. Allow exactly 5 minutes for thermal equilibration to prevent convection currents.

  • Tuning & Shimming: Perform automated tuning and matching (ATM), followed by rigorous 3D gradient shimming. Validation Checkpoint: The TMS internal standard peak must have a line width of ≤0.5 Hz at half-height.

Step 3: Data Acquisition Workflow
  • 1D 1 H NMR: Acquire standard 1D proton spectra (e.g., zg30 pulse program), 16 scans, spectral width 10 ppm, relaxation delay ( D1​ ) 1.0 s.

    • Validation Checkpoint: Confirm the presence of the NH quartet (~6.85 ppm) and N-CH 3​ doublet (~2.78 ppm). If these appear as broad singlets, the sample contains moisture and must be re-prepared.

  • 1D 13 C NMR: Acquire 1 H-decoupled carbon spectra (e.g., zgpg30), 1024 scans, spectral width 220 ppm, D1​ 2.0 s.

    • Validation Checkpoint: Verify the presence of exactly 6 distinct carbon signals (2 aliphatic, 2 aromatic CH, 2 aromatic quaternary).

  • 2D HSQC: Acquire multiplicity-edited HSQC to map direct C-H attachments. This immediately differentiates the two pyrazine CH carbons (C3, C5) from the quaternary carbons (C2, C6).

  • 2D HMBC: Acquire HMBC optimized for long-range couplings ( nJC,H​=8 Hz). This is the critical step for linking the methoxy and methylamine substituents to the pyrazine core.

Expected Quantitative NMR Data & Signal Assignment

The following tables summarize the expected chemical shifts, multiplicities, and key 2D correlations for 6-Methoxy-N-methylpyrazin-2-amine in DMSO-d 6​ .

Table 1: 1 H NMR Data (500 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
O-CH 3​ 3.82s-3HMethoxy protons
N-CH 3​ 2.78d4.83HN-Methyl protons
NH 6.85q (br)4.81HSecondary amine proton
H-3 7.55s-1HPyrazine ring proton (ortho to NHCH 3​ )
H-5 7.72s-1HPyrazine ring proton (ortho to OCH 3​ )
Table 2: 13 C NMR Data (125 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
N-CH 3​ 27.5CH 3​ N-Methyl carbon
O-CH 3​ 53.2CH 3​ Methoxy carbon
C-3 120.4CHPyrazine ring carbon
C-5 125.8CHPyrazine ring carbon
C-2 155.6C (quat)Pyrazine ring carbon (attached to N)
C-6 159.3C (quat)Pyrazine ring carbon (attached to O)
Table 3: Key HMBC Correlations (Self-Validating Regiochemistry)
Proton SignalCorrelated Carbons ( 2J , 3J )Structural Significance
O-CH 3​ C-6Confirms methoxy attachment specifically at C-6.
N-CH 3​ C-2Confirms methylamine attachment specifically at C-2.
H-3 C-2, C-5Links H-3 to the amine-bearing carbon and across the ring to C-5.
H-5 C-6, C-3Links H-5 to the methoxy-bearing carbon and across the ring to C-3.

Experimental Workflow Visualization

The logical progression of the self-validating NMR workflow is mapped below.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 298 K) NMR1D 1D ¹H & ¹³C NMR (Identify Base Signals) Sample->NMR1D Acquire 1D Data HSQC 2D HSQC (Direct C-H Mapping) NMR1D->HSQC Differentiate CH vs Quat C HMBC 2D HMBC (Long-Range C-H Mapping) HSQC->HMBC Establish Connectivity Validation Regioisomer Validation (Confirm 2,6-Substitution) HMBC->Validation ³J Correlations to C2 & C6

Figure 1: Self-validating NMR workflow for the structural confirmation of 2,6-disubstituted pyrazines.

References

  • Title : Lentzeacins A-E, New Bacterial-Derived 2,5- and 2,6-Disubstituted Pyrazines from a BGC-Rich Soil Bacterium Lentzea sp. GA3-008 Source : nih.gov URL : 3

  • Title : Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies Source : rsc.org URL : 2

  • Title : Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead | Journal of Medicinal Chemistry Source : acs.org URL : 1

Sources

Method

High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling and Analytical Protocol for 6-Methoxy-N-methylpyrazin-2-amine

Introduction & Analytical Context 6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) is a highly relevant structural motif in modern medicinal chemistry, frequently serving as a core pharmacophore in the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) is a highly relevant structural motif in modern medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors and CNS-active therapeutics[1][2]. Accurate identification of this compound, its metabolites, and its structural analogs in complex biological matrices requires robust High-Resolution Mass Spectrometry (HRMS) workflows.

Because pyrazine derivatives often exhibit complex, multi-pathway fragmentation cascades[3], interpreting their tandem mass spectra (MS/MS) requires a deep understanding of gas-phase ion chemistry. This application note provides a comprehensive, self-validating LC-HRMS/MS protocol and elucidates the mechanistic fragmentation pathways of 6-Methoxy-N-methylpyrazin-2-amine to empower researchers and drug development professionals.

Experimental Methodology: LC-HRMS/MS Protocol

Expertise & Causality: The basicity of both the pyrazine ring nitrogens and the secondary N-methylamino group dictates the use of positive electrospray ionization (ESI+). Utilizing a highly acidic mobile phase (0.1% formic acid) ensures near-complete protonation to the [M+H]+ state, maximizing ion transmission and detector sensitivity[4].

Step-by-Step Workflow
  • Sample Preparation:

    • Reconstitute the 6-Methoxy-N-methylpyrazin-2-amine reference standard in a 50:50 mixture of LC-MS grade Water:Acetonitrile to achieve a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 100 ng/mL using Mobile Phase A. Causality: Diluting in the aqueous starting mobile phase prevents solvent-induced peak broadening and fronting during chromatographic injection.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) to ensure optimal retention of the polar pyrazine core.

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient Profile: 5% B for 1.0 min, linear ramp to 95% B over 7.0 mins, hold at 95% B for 2.0 mins, and re-equilibrate at 5% B for 3.0 mins.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Acquisition (Orbitrap or Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Precursor Isolation: Isolate m/z 140.0818 ( [M+H]+ ) using a narrow quadrupole isolation window (1.0 m/z) to prevent chimeric spectra from co-eluting matrix interferences.

    • Fragmentation: Acquire MS/MS spectra using Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 20, 40, and 60 eV. Causality: Stepped collision energies are required because the fragile methoxy group cleaves at low energies (NCE 20), whereas deep pyrazine skeletal cleavages require high energy (NCE 60)[3][5].

Mechanistic Fragmentation Pathways

The gas-phase fragmentation of 6-Methoxy-N-methylpyrazin-2-amine is driven by the competing labilities of the methoxy ether linkage and the N-methylamino group[6][7].

  • Pathway A (Methoxy Cleavage): Methoxypyrazines characteristically undergo homolytic cleavage at the ether oxygen to expel a methyl radical ( ∙CH3​ , 15.0235 Da), yielding a highly resonance-stabilized radical cation at m/z 125.0583. Alternatively, a hydrogen rearrangement leads to the neutral loss of formaldehyde ( CH2​O , 30.0106 Da), generating the stable fragment at m/z 110.0712[8][9].

  • Pathway B (Alkylamine Cleavage): The N-methylamino group undergoes heterolytic cleavage, expelling neutral methylamine ( CH3​NH2​ , 31.0422 Da) to form the 6-methoxypyrazin-2-yl cation at m/z 109.0396.

  • Pathway C (Pyrazine Ring Opening): At higher collision energies (NCE > 40 eV), the pyrazine core undergoes retro-Diels-Alder-like fragmentation. This results in the loss of hydrogen cyanide (HCN, 27.0109 Da) from the m/z 110.0712 ion, or the loss of carbon monoxide (CO, 27.9949 Da) from the m/z 109.0396 ion[7][10].

Quantitative Data Presentation

Table 1: Theoretical vs. Observed HRMS/MS Fragment Ions for 6-Methoxy-N-methylpyrazin-2-amine

Ion TypeElemental FormulaTheoretical m/z Neutral LossMass Error ToleranceRelative Abundance (NCE 40)
Precursor [C6​H10​N3​O]+ 140.0818None 2.0 ppm15%
Fragment [C5​H7​N3​O]∙+ 125.0583 −∙CH3​ (15.0235 Da) 3.0 ppm100% (Base Peak)
Fragment [C5​H8​N3​]+ 110.0712 −CH2​O (30.0106 Da) 3.0 ppm65%
Fragment [C5​H5​N2​O]+ 109.0396 −CH3​NH2​ (31.0422 Da) 3.0 ppm40%
Fragment [C4​H7​N2​]+ 83.0603 −CH2​O,−HCN 3.0 ppm25%
Fragment [C4​H5​N2​]+ 81.0452 −CH3​NH2​,−CO 3.0 ppm10%

Visualizing the Fragmentation Tree

MS_Fragmentation M_H [M+H]+ m/z 140.0818 (C6H10N3O+) F125 [M+H - •CH3]•+ m/z 125.0583 (C5H7N3O•+) M_H->F125 - •CH3 (-15.0235 Da) F110 [M+H - CH2O]+ m/z 110.0712 (C5H8N3+) M_H->F110 - CH2O (-30.0106 Da) F109 [M+H - CH3NH2]+ m/z 109.0396 (C5H5N2O+) M_H->F109 - CH3NH2 (-31.0422 Da) F83 [M+H - CH2O - HCN]+ m/z 83.0603 (C4H7N2+) F110->F83 - HCN (-27.0109 Da) F81 [M+H - CH3NH2 - CO]+ m/z 81.0452 (C4H5N2+) F109->F81 - CO (-27.9949 Da)

Figure 1: Proposed MS/MS fragmentation pathways of 6-Methoxy-N-methylpyrazin-2-amine [M+H]+.

Data Interpretation & Structural Validation

To guarantee that this analytical protocol functions as a self-validating system, analysts must apply the following structural validation criteria:

  • Mass Accuracy Verification: All assigned fragments must fall within a strict ≤3 ppm mass error window. Deviations beyond this suggest isobaric interference rather than true target fragmentation.

  • Isotopic Profiling: The precursor ion ( m/z 140.0818) must exhibit an A+1 isotopic peak (driven by 13C natural abundance) at approximately 6.5% relative abundance, mathematically confirming the C6​ carbon count of the molecule.

  • Orthogonal Diagnostic Ratios: If matrix interferences obscure the m/z 110.0712 peak (a common issue in lipid-rich biological matrices), researchers should rely on the diagnostic ratio between the m/z 125.0583 (radical cation) and m/z 109.0396 peaks. Because both originate directly from the precursor but via distinct functional group cleavages, their abundance ratio remains highly consistent and acts as a unique fingerprint for 6-Methoxy-N-methylpyrazin-2-amine under standardized HCD conditions.

References

  • PubChemLite : 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O) - Exact Mass and Adduct Profiling. Université du Luxembourg. Available at:[Link][4]

  • ResearchGate : Multidimensional gas chromatography-mass spectrometry determination of 3-alkyl-2-methoxypyrazines. Available at:[Link][8]

  • BonnDoc : Biosynthesis and Analysis of 3-Isobutyl-2-methoxypyrazine in Capsicum annuum (Bell Pepper) Plants. Rheinische Friedrich-Wilhelms-Universität Bonn. Available at: [Link][9]

  • PubMed : Characterization and analysis of structural isomers of dimethyl methoxypyrazines. National Institutes of Health. Available at:[Link][10]

  • MDPI : Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Available at:[Link][7]

Sources

Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 6-Methoxy-N-methylpyrazin-2-amine

Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after heterocycle in drug discovery programs.[3][4] The specific substrate, 6-Methoxy-N-methylpyrazin-2-amine , presents a particularly interesting starting point for library synthesis. It combines the electron-deficient pyrazine ring with two electron-donating substituents, the methoxy and N-methylamino groups, which can significantly influence its reactivity and the properties of its derivatives.

The functionalization of such scaffolds is paramount for exploring structure-activity relationships (SAR). Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and predictability.[5][6] This guide provides a comprehensive overview and detailed protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to the derivatization of 6-Methoxy-N-methylpyrazin-2-amine.

As this specific molecule may be a novel substrate in many research contexts, this document is structured to provide not just a list of steps, but the underlying chemical logic. We will delve into the causality behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to troubleshoot and optimize these powerful transformations for their specific synthetic targets. The protocols described herein are based on well-established methodologies for structurally analogous heterocyclic systems and serve as robust starting points for reaction development.

Section 1: The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions is a well-defined catalytic cycle.[7][8] Understanding this fundamental mechanism is critical for rational catalyst selection and reaction optimization. The cycle typically involves a palladium catalyst toggling between its Pd(0) and Pd(II) oxidation states through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the metal to a Pd(II) species. This step is often the rate-determining step of the overall reaction.[8]

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the desired new bond, and the palladium is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[7][9]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) label1 Oxidative Addition PdII_oxidative R¹-Pd(II)L₂-X label2 Transmetalation PdII_trans R¹-Pd(II)L₂-R² PdII_trans->Pd0   label3 Reductive Elimination Product R¹-R² (Desired Product) label1->PdII_oxidative R¹-X label2->PdII_trans R²-M label3->Product

Caption: General Palladium Catalytic Cycle.

Section 2: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction due to its operational simplicity, the high stability and low toxicity of its organoboron reagents, and its broad functional group tolerance.[10][11] It is an indispensable tool for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Mechanistic Insights

The Suzuki coupling follows the general palladium cycle, with a key distinction: the organoboron species (typically a boronic acid or ester) requires activation by a base to facilitate transmetalation.[11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex  Oxidative Addition  (Ar¹-X) TM_Complex Ar¹-Pd(II)L₂-Ar² BoronicAcid Ar²-B(OH)₂ AteComplex [Ar²-B(OH)₃]⁻ BoronicAcid->AteComplex + Base (e.g., OH⁻) AteComplex->TM_Complex TM_Complex->Pd0  Reductive Elimination  (Ar¹-Ar² formed)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Protocol Development: Key Considerations

For a substrate like 6-Methoxy-N-methylpyrazin-2-amine, the first step is regioselective halogenation (e.g., bromination or iodination) at an available ring position (e.g., C3 or C5) to provide the necessary electrophilic handle. The following protocol assumes the use of a hypothetical 3-Bromo-6-methoxy-N-methylpyrazin-2-amine .

  • Catalyst & Ligand: For electron-rich heterocyclic halides, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often optimal. Ligands like SPhos, XPhos, or RuPhos enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and preventing catalyst decomposition.[8] Pre-formed catalysts like Pd(PPh₃)₄ can also be effective and are operationally simpler.

  • Base: The choice of base is crucial. Inorganic bases are common. Potassium carbonate (K₂CO₃) is a good starting point, while stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective for more challenging or sterically hindered couplings.[10]

  • Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Toluene/water are common choices, as the water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[10]

Table 1: Typical Suzuki-Miyaura Reaction Parameters
ParameterRecommended RangeRationale
Pd Catalyst Loading 1 - 5 mol%Balances reaction efficiency with cost and ease of purification.
Ligand Loading 1.1 - 2.2 eq. (to Pd)Ensures full coordination to the metal center.
Boronic Acid 1.1 - 1.5 eq.A slight excess drives the reaction to completion.
Base 2.0 - 3.0 eq.Ensures complete activation of the boronic acid.
Solvent 0.1 - 0.2 MA balance to ensure solubility and reasonable reaction rates.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Time 2 - 24 hMonitored by TLC or LC-MS for completion.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-6-methoxy-N-methylpyrazin-2-amine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (0.044 eq., 4.4 mol%)

  • K₃PO₄ (2.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 3-Bromo-6-methoxy-N-methylpyrazin-2-amine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the 1,4-dioxane.

  • Seal the reaction vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe, followed by the pre-mixed catalyst solution.

  • Place the vessel in a pre-heated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for the designated time (monitor by TLC or LC-MS for consumption of the starting material, typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Section 3: Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13] It provides a general and mild method for forming C-N bonds, overcoming the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited to highly activated substrates.[14]

Mechanistic Insights

This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) center, the amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final reductive elimination step forges the C-N bond and regenerates the active Pd(0) catalyst.[15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex  Oxidative Addition  (Ar-X) Amine_Complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex + HNR¹R² Amido_Complex Ar-Pd(II)L₂(NR¹R²) Amine_Complex->Amido_Complex + Base, - HB⁺X⁻ Amido_Complex->Pd0  Reductive Elimination  (Ar-NR¹R² formed)

Caption: The Buchwald-Hartwig Amination Cycle.

Protocol Development: Key Considerations
  • Catalyst & Ligand: Ligand choice is paramount for a successful Buchwald-Hartwig amination. Modern, highly specialized biarylphosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands are typically required.[15][16] For coupling with an electron-rich heterocycle like our pyrazine substrate, a ligand such as RuPhos or BrettPhos is an excellent starting point, often used with a Pd₂(dba)₃ precursor.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[17]

  • Solvent: Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are the most common solvents for this transformation.[15]

Table 2: Typical Buchwald-Hartwig Amination Parameters
ParameterRecommended RangeRationale
Pd Precursor Loading 1 - 5 mol%Standard range for efficient catalysis.
Ligand Loading 1.1 - 2.2 eq. (to Pd)Bulky phosphine ligands are used to promote reductive elimination.
Amine 1.0 - 1.2 eq.A small excess is common, but near-stoichiometric amounts can work.
Base 1.2 - 2.0 eq.Must be sufficient to deprotonate the amine coupling partner.
Solvent 0.1 - 0.5 MConcentration can influence reaction rates and catalyst stability.
Temperature 80 - 120 °CReaction is typically performed at elevated temperatures.
Time 1 - 24 hMonitored by TLC or LC-MS for completion.
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromo-6-methoxy-N-methylpyrazin-2-amine (1.0 eq.)

  • Primary or secondary amine (1.1 eq.)

  • Pd₂(dba)₃ (0.01 eq., 1 mol%)

  • RuPhos (0.022 eq., 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

  • Nitrogen or Argon source

Procedure:

  • Caution: NaOtBu is highly hygroscopic and should be handled in a glovebox or weighed quickly in the air.

  • To a dry reaction vessel, add the Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add the 3-Bromo-6-methoxy-N-methylpyrazin-2-amine followed by the anhydrous toluene.

  • Finally, add the amine coupling partner via syringe.

  • Place the vessel in a pre-heated oil bath or heating block set to 110 °C.

  • Stir the reaction mixture for the designated time (monitor by TLC or LC-MS, typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 4: Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[18] It is exceptionally valuable for creating conjugated enyne systems and for introducing an alkynyl handle that can be used in subsequent transformations, such as click chemistry or cyclization reactions.

Mechanistic Insights

The Sonogashira reaction is unique in that it typically employs a dual-catalyst system. A palladium catalyst drives the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst.[19] The copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium. Reductive elimination then yields the final product.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Ar-X RE_Complex Ar-Pd(II)L₂(C≡CR) OA_Complex->RE_Complex Transmetalation RE_Complex->Pd0 Ar-C≡CR Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->OA_Complex from Cu Cycle

Caption: Dual-Catalyst Mechanism of the Sonogashira Coupling.

Protocol Development: Key Considerations
  • Catalyst System: A combination of a Pd(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, typically copper(I) iodide (CuI), is standard.[18]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is almost always used. It serves a dual purpose: neutralizing the HX acid formed during the reaction and acting as the solvent or co-solvent.

  • Solvent: The reaction is often run neat in the amine base or in a co-solvent like THF or DMF, especially if the starting materials have poor solubility in the amine.

  • Atmosphere: Sonogashira reactions are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for good yields.

Table 3: Typical Sonogashira Coupling Parameters
ParameterRecommended RangeRationale
Pd Catalyst Loading 1 - 5 mol%Standard range.
Cu(I) Co-catalyst 1 - 10 mol%Co-catalyst to facilitate acetylide formation.
Terminal Alkyne 1.1 - 2.0 eq.Excess is used to ensure complete consumption of the halide.
Amine Base > 3 eq. or as solventActs as both base and ligand scavenger.
Temperature 25 - 80 °COften proceeds at or slightly above room temperature.
Time 1 - 12 hTypically faster than C-C or C-N couplings.
Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-Bromo-6-methoxy-N-methylpyrazin-2-amine (1.0 eq.)

  • Terminal alkyne (1.5 eq.)

  • Pd(PPh₃)₄ (0.03 eq., 3 mol%)

  • Copper(I) Iodide (CuI) (0.03 eq., 3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF (optional, as co-solvent)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask, add the 3-Bromo-6-methoxy-N-methylpyrazin-2-amine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (if used) followed by the triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or warm to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful and versatile tools for the synthetic chemist. By applying the principles and protocols outlined in this guide, researchers can effectively and rationally develop methods to functionalize the 6-Methoxy-N-methylpyrazin-2-amine core. This will enable the rapid generation of diverse chemical libraries, accelerating the hit-to-lead process and the ultimate discovery of novel therapeutic agents. Careful attention to the choice of catalyst, ligand, base, and reaction conditions, grounded in an understanding of the underlying catalytic cycles, will be the key to success.

References

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Mallo, N., & Cerna, I. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3463-3475. DOI:10.1039/C3OB40460A. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Retrieved from [Link]

  • Pohorelý, J., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Nature Communications, 14(1), 1546. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • Ali, R., et al. (2011). An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst. ChemInform, 42(48). Retrieved from [Link]

  • Sharma, P., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Mallo, N., & Cerna, I. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Guedes, G. P., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(1), 123. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1006–1012. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 10334-10345. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Method

Application Notes: Scale-Up Preparation of 6-Methoxy-N-methylpyrazin-2-amine

Abstract This document provides a comprehensive, technically-grounded guide for the scale-up synthesis of 6-Methoxy-N-methylpyrazin-2-amine, a key intermediate in various sectors including pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically-grounded guide for the scale-up synthesis of 6-Methoxy-N-methylpyrazin-2-amine, a key intermediate in various sectors including pharmaceutical development and the flavor industry.[1][2] Two robust and scalable synthetic strategies are presented: direct Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing process safety, scalability, and analytical validation. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a reproducible and efficient scale-up process.

Introduction and Strategic Overview

6-Methoxy-N-methylpyrazin-2-amine (CAS No. 1516709-09-3) is a substituted pyrazine derivative.[3] Pyrazine rings are prevalent scaffolds in biologically active molecules and are significant components of flavor and fragrance chemistry.[1] The efficient, large-scale production of this intermediate is therefore a critical requirement for advancing research and commercialization efforts.

This guide details two primary synthetic routes starting from the commercially available 2-chloro-6-methoxypyrazine.

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr) . This is a classical and cost-effective method that leverages the electron-deficient nature of the pyrazine ring, which facilitates the displacement of the chloro group by methylamine.[4][5][6] This route is often preferred for its simplicity and use of inexpensive reagents.

  • Strategy B: Buchwald-Hartwig Amination . This modern cross-coupling reaction offers a highly versatile and often milder alternative, utilizing a palladium catalyst to form the C-N bond.[7][8] It is particularly useful when SNAr conditions lead to side products or require harsh conditions.[7]

The choice between these strategies will depend on factors such as raw material cost, available equipment (e.g., pressure-rated reactors for SNAr), and sensitivity of functional groups to the reaction conditions.

Process Chemistry & Reaction Schematics

Overall Synthetic Workflow

The general workflow for the preparation of the target compound is a multi-step process involving reaction, work-up, purification, and stringent quality control.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & QC P1 Reactor Setup & Inerting P2 Charge Starting Materials (2-Chloro-6-methoxypyrazine, Solvent, Base/Catalyst) P1->P2 P3 Introduce Methylamine (Aqueous solution or Gas) P2->P3 P4 Controlled Heating & Reaction Monitoring (HPLC/TLC) P3->P4 W1 Reaction Quench (e.g., Water Addition) P4->W1 W2 Solvent Extraction W1->W2 W3 Organic Layer Wash (Brine) W2->W3 W4 Drying & Solvent Removal W3->W4 F1 Crude Product Isolation W4->F1 F2 Recrystallization or Column Chromatography F1->F2 F3 Drying Final Product F2->F3 F4 QC Analysis (HPLC, NMR, MS) F3->F4

Caption: General experimental workflow for synthesis.

Reaction Schemes

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

G reactant1 2-Chloro-6-methoxypyrazine product 6-Methoxy-N-methylpyrazin-2-amine reactant1->product reactant2 Methylamine (CH3NH2) reactant2->product reagents Solvent (e.g., EtOH, DMSO) Heat (e.g., 80-120 °C) [Pressure] reagents->product

Caption: SNAr route to the target compound.

Strategy B: Buchwald-Hartwig Amination

G reactant1 2-Chloro-6-methoxypyrazine product 6-Methoxy-N-methylpyrazin-2-amine reactant1->product reactant2 Methylamine (CH3NH2) reactant2->product reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) reagents->product

Caption: Buchwald-Hartwig cross-coupling route.

Safety and Hazard Analysis

The scale-up of any chemical process requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated fume hood or a walk-in hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.

ReagentCAS No.Key HazardsHandling Precautions
2-Chloro-6-methoxypyrazine68491-99-6Harmful if swallowed, skin/eye irritant.Avoid inhalation and contact with skin and eyes.
Methylamine (40% in H₂O)74-89-5Flammable, corrosive, acute toxicity.Work in a well-ventilated area, away from ignition sources. Use a pressure-equalizing dropping funnel for addition.
Palladium(0) CatalystsVariousMay cause sensitization. Handle as potent toxins.Handle in a glovebox or with appropriate containment to avoid inhalation of fine powders.
Cesium Carbonate (Cs₂CO₃)534-17-8Skin and eye irritant. Hygroscopic.Keep container tightly closed. Avoid breathing dust.
Toluene108-88-3Highly flammable, reproductive toxicity, organ damage.Use in a closed system where possible. Ground all equipment to prevent static discharge.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for a 100 g scale synthesis and is favored for its operational simplicity.

Reagents and Materials

Reagent/MaterialM.W.AmountMolesEq.
2-Chloro-6-methoxypyrazine144.56100 g0.6921.0
Methylamine (40 wt% in H₂O)31.06215 g2.7684.0
Ethanol (200 proof)46.071 L--
Ethyl Acetate88.112 L--
Saturated NaCl (Brine)-500 mL--
Anhydrous MgSO₄ or Na₂SO₄-50 g--
Equipment
2 L Jacketed Glass Reactor
Mechanical Stirrer
Condenser & Temperature Probe
Pressure-Equalizing Dropping Funnel

Step-by-Step Procedure

  • Reactor Setup: Assemble the 2 L jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with 2-chloro-6-methoxypyrazine (100 g, 0.692 mol) and ethanol (1 L). Begin stirring to form a solution.

  • Methylamine Addition: Slowly add the 40% aqueous methylamine solution (215 g, 2.768 mol) to the reactor via a pressure-equalizing dropping funnel over 30 minutes. A slight exotherm may be observed; maintain the internal temperature below 40 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85 °C). The reaction is typically heterogeneous initially.

  • Monitoring: Monitor the reaction progress by HPLC or TLC (e.g., 30% Ethyl Acetate in Hexanes) every 2 hours. The reaction is generally complete within 8-12 hours.

  • Work-up - Solvent Removal: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol and excess methylamine.

  • Extraction: To the resulting aqueous slurry, add ethyl acetate (1 L) and water (500 mL). Stir vigorously for 15 minutes. Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 250 mL) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

Purification

The crude product can often be purified by recrystallization.

  • Procedure: Dissolve the crude solid in a minimal amount of hot isopropanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.

Protocol B: Buchwald-Hartwig Amination

This protocol provides an alternative for substrates that may be sensitive to the higher temperatures of the SNAr approach.

Reagents and Materials

Reagent/MaterialM.W.AmountMolesEq.
2-Chloro-6-methoxypyrazine144.56100 g0.6921.0
Methylamine (2.0 M in THF)31.06415 mL0.8301.2
Pd₂(dba)₃915.723.17 g0.003460.005
Xantphos578.684.80 g0.008290.012
Cesium Carbonate (Cs₂CO₃)325.82315 g0.9671.4
Toluene (Anhydrous)92.141 L--

Step-by-Step Procedure

  • Reactor Setup: To a dry 2 L jacketed reactor under a nitrogen atmosphere, add 2-chloro-6-methoxypyrazine (100 g), Pd₂(dba)₃ (3.17 g), Xantphos (4.80 g), and cesium carbonate (315 g).

  • Degassing: Evacuate and backfill the reactor with nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (1 L), followed by the 2.0 M solution of methylamine in THF (415 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by HPLC. The reaction is typically complete in 4-8 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with toluene. Concentrate the filtrate under reduced pressure. The work-up and purification then follow the same extraction and recrystallization procedure as described in Protocol A.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity and purity of the final product.

TechniqueParameterExpected Result
HPLC/UPLC Purity≥98.5% (by area %)
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
DetectionUV at ~275 nm
¹H NMR (400 MHz, CDCl₃)δ ~7.7 (s, 1H), ~7.5 (s, 1H), ~5.2 (br s, 1H, NH), 3.9 (s, 3H, OCH₃), 3.0 (d, 3H, NCH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~160.1, 155.2, 133.5, 125.8, 53.7 (OCH₃), 27.9 (NCH₃) ppm.
Mass Spec. ESI-MSm/z calculated for C₆H₁₀N₃O⁺ [M+H]⁺: 140.08. Found: 140.1.

Troubleshooting and Process Optimization

  • Incomplete Reaction (SNAr): If the reaction stalls, the cause could be insufficient temperature or deactivation of the nucleophile. Ensure the internal temperature reaches reflux. An additional equivalent of methylamine can be added if necessary.

  • Incomplete Reaction (Buchwald-Hartwig): Catalyst deactivation is a common issue. Ensure all reagents and the solvent are anhydrous and that the system is kept under a strict inert atmosphere.

  • Purification Issues: If recrystallization fails to yield a product of sufficient purity, column chromatography on silica gel may be necessary (eluent: ethyl acetate/hexanes gradient). However, for scale-up, re-slurrying the crude product in a solvent like methyl tert-butyl ether (MTBE) can often remove non-polar impurities effectively.

References

  • Liu, J. et al. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019). ACS Omega. Retrieved from [Link]

  • Popp, T. A. et al. (2015). N-Methylation of Aromatic Amines and N-Heterocycles under Acidic Conditions with the TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) System. ResearchGate. Retrieved from [Link]

  • N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. Retrieved from [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Pyrazine derivatives. (n.d.). Google Patents.
  • Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2022). Durham E-Theses. Retrieved from [Link]

  • 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. (n.d.). PMC - NIH. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved from [Link]

  • N-Methylation of amino acids. (2009). Google Patents.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). (n.d.). Google Patents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

  • ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. (2024). MDPI. Retrieved from [Link]

  • Methoxypyrazines biosynthesis and metabolism in grape: A review. (2018). PubMed. Retrieved from [Link]

  • S-Adenosyl-L-methionine-dependent O-Methylation of 2-Hydroxy-3-alkylpyrazine in Wine Grapes: A Putative Final step of Methoxypyrazine Biosynthesis. (n.d.). FAO AGRIS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Methoxy-N-methylpyrazin-2-amine Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 6-methoxy-N-methylpyrazin-2-amine (Molecular Formula: C6H9N3O, Monoisotopic Mass: 139.07 Da)[1] is a critical transformation in the development of various...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 6-methoxy-N-methylpyrazin-2-amine (Molecular Formula: C6H9N3O, Monoisotopic Mass: 139.07 Da)[1] is a critical transformation in the development of various pharmaceutical active ingredients, including JAK and PI3K kinase inhibitors[2][3].

This guide addresses the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methoxypyrazine with methylamine[4]. Because the pyrazine ring is highly electron-deficient, it is susceptible to competing side reactions. As a Senior Application Scientist, I have designed this guide to provide mechanistic causality, quantitative analytical data, and self-validating protocols to ensure high-purity yields and resolve common experimental bottlenecks.

🔬 Process Overview & Mechanistic Pathway

The pyrazine ring is highly electron-deficient due to the two electronegative nitrogen atoms, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This activates the 2- and 6-positions for SNAr. While this allows for the desired displacement of the chloride leaving group by methylamine, it simultaneously makes the ring highly susceptible to attack by competing nucleophiles (such as water) or over-reaction.

G SM 2-Chloro-6-methoxypyrazine (Starting Material) Product 6-Methoxy-N-methylpyrazin-2-amine (Target Product) SM->Product SNAr (Desired) Imp1 6-Methoxypyrazin-2-ol (Hydrolysis Impurity) SM->Imp1 + H2O / OH- Imp3 2,6-Bis(methylamino)pyrazine (Des-methoxy Impurity) SM->Imp3 Harsh Conditions Reagent Methylamine (MeNH2) in THF, 70°C Reagent->SM Nucleophile Imp2 N,N-Dimethyl-6-methoxypyrazin-2-amine (Over-alkylation) Product->Imp2 + Excess MeNH2

Reaction workflow and impurity generation pathways for 6-Methoxy-N-methylpyrazin-2-amine synthesis.

📊 Impurity Profiling & Analytical Data

To effectively troubleshoot, you must first identify the impurities. Below is a quantitative summary of the most common impurities observed during this SNAr amination, their Relative Retention Times (RRT) on a standard Reverse-Phase HPLC (C18 column, Water/MeCN + 0.1% TFA), and their mass signatures.

Impurity IdentityLC-MS [M+H]⁺RRT (Approx)Mechanism of FormationCritical Control Parameter (CCP)
6-Methoxypyrazin-2-ol m/z 127.040.65Hydrolysis via adventitious waterSolvent anhydrousness (<0.1% H₂O)
2,6-Bis(methylamino)pyrazine m/z 139.090.85SNAr displacement of methoxy groupReaction time & Equivalents
Target Product m/z 140.081.00Desired SNAr aminationN/A
N,N-Dimethyl-6-methoxypyrazin-2-amine m/z 154.091.20Over-alkylation / Dimethylamine impurityReagent purity & Temp control
2-Chloro-6-methoxypyrazine (SM) m/z 145.011.45Incomplete conversionVessel pressurization
🛠️ Troubleshooting FAQs

Q1: Why am I seeing a large peak for 6-methoxypyrazin-2-ol (m/z 127) in my LC-MS trace? Causality: You are observing the hydrolysis impurity. Because the pyrazine ring is highly activated, water acts as a competing nucleophile. If you are using aqueous methylamine (e.g., 40% in water) or hygroscopic solvents that have absorbed moisture, hydroxide ions will rapidly displace the chloride. Solution: Switch to an anhydrous methylamine solution (e.g., 2.0 M in THF)[4]. Ensure your starting material is thoroughly dried, and run the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: My reaction stalled at 60% conversion, leaving unreacted 2-chloro-6-methoxypyrazine. How do I drive it to completion? Causality: Methylamine is a gas at room temperature (boiling point -6 °C). If the reaction is run in a standard round-bottom flask with a reflux condenser, the methylamine will volatilize out of the solvent before the SNAr reaction can reach completion at the required 70 °C. Solution: The reaction must be performed in a sealed pressure vessel or autoclave. This traps the methylamine gas, maintaining the necessary high localized concentration and internal pressure to drive the kinetics forward.

Q3: I am detecting an impurity with [M+H]⁺ = 154. What is it, and how do I prevent it? Causality: This mass corresponds to N,N-dimethyl-6-methoxypyrazin-2-amine. This over-alkylation occurs for two reasons: (1) Prolonged heating at >80 °C causes the secondary amine product to undergo further methylation, or (2) your methylamine reagent contains trace amounts of dimethylamine (a common manufacturing byproduct). Solution: Strictly control the reaction temperature to 70 °C and limit the reaction time to 18 hours. Verify the purity of your methylamine stock.

📝 Standard Operating Procedure (SOP)

This self-validating protocol ensures complete conversion while minimizing the impurities discussed above. Note: Halogenated pyrazines can be severe skin and eye irritants[5]; handle all materials inside a fume hood with appropriate PPE.

Step 1: Preparation & Charging

  • To a dry, heavy-walled pressure tube equipped with a magnetic stir bar, charge 2-chloro-6-methoxypyrazine (1.00 g, 6.92 mmol, 1.0 eq).

  • Validation Check: Ensure the vessel threading is intact and the O-ring is free of defects to prevent reagent volatilization.

Step 2: Reagent Addition

  • Purge the vessel with Nitrogen.

  • Add a solution of methylamine in THF (2.0 M, 10.4 mL, 20.8 mmol, 3.0 eq)[4].

Step 3: Reaction Execution

  • Seal the pressure tube tightly.

  • Submerge the vessel in a pre-heated oil bath at 70 °C and stir vigorously for 18 hours.

Step 4: In-Process Control (IPC) - Self-Validation Step

  • Cool the vessel to room temperature before opening to prevent sudden depressurization.

  • Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Causality Check: The reaction is deemed complete when the ratio of Product (m/z 140) to SM (m/z 145/147) is >99:1. If SM remains, re-seal and heat for an additional 4 hours.

Step 5: Quench & Workup

  • Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove excess methylamine and THF.

  • Dilute the residue with Ethyl Acetate (30 mL) and wash with water (2 × 15 mL) to remove any trace hydrolysis products.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 6-methoxy-N-methylpyrazin-2-amine.

Step 6: Purification

  • Purify via flash column chromatography (Silica gel, gradient of 10% to 50% Ethyl Acetate in Hexanes).

📚 References
  • [2] US9346810B2 - Pyrrolopyrimidine compounds and uses thereof. Google Patents. Available at: [Link]

  • [5] 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458. PubChem, National Institutes of Health. Available at: [Link]

  • [3] WO2013032591A1 - Heterocyclic compounds and uses thereof. Google Patents. Available at:

  • [4] PD-1/PD-L1 INHIBITORS - EP 4227302 A1. European Patent Office / Googleapis. Available at:[Link]

  • [1] 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O). PubChemLite, Université du Luxembourg. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Amination Workflows for 6-Methoxy-N-methylpyrazin-2-amine

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with 6-methoxy-N-methylpyrazin-2-amine , a highly versatile heterocyclic building block frequently u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with 6-methoxy-N-methylpyrazin-2-amine , a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including1[1].

Amination involving this scaffold typically falls into two distinct categories:

  • Upstream Synthesis: The amination of 2-chloro-6-methoxypyrazine with methylamine to produce the scaffold.

  • Downstream Functionalization: The Buchwald-Hartwig cross-coupling where 6-methoxy-N-methylpyrazin-2-amine acts as the nucleophile to aminate an aryl halide.

Below, you will find a mechanistic workflow, a troubleshooting knowledge base, quantitative optimization data, and a self-validating experimental protocol.

System Overview & Reaction Architecture

AminationMechanisms N1 Starting Material 2-Chloro-6-methoxypyrazine N3 Target Intermediate 6-Methoxy-N-methylpyrazin-2-amine N1->N3 SNAr Pathway High Temp, Sealed Tube N2 Reagent Methylamine (MeNH2) N2->N3 Nucleophilic Attack N5 Final Scaffold N-Aryl-6-methoxy-N-methylpyrazin-2-amine N3->N5 Buchwald-Hartwig Coupling Pd-Catalyst, Base, Ligand W1 {Caution|Aminopyrazine Pd-Chelation} N3->W1 Side Reaction N4 Electrophile Aryl Halide (Ar-X) N4->N5 Oxidative Addition

Figure 1: Dual-pathway amination workflow for 6-methoxy-N-methylpyrazin-2-amine and catalytic risks.

Troubleshooting Desk: Causality & Solutions

Q1: Why is my upstream SNAr amination of 2-chloro-6-methoxypyrazine with methylamine proceeding so slowly, and how can I accelerate it?

Root Cause: The methoxy group at the 6-position donates electron density into the pyrazine ring via resonance (+M effect). This increases the electron density at the 2-position, making the carbon-chlorine bond significantly less susceptible to nucleophilic attack by methylamine compared to an unsubstituted or electron-deficient halopyrazine 2[2]. Solution: To overcome the high activation energy barrier for the Meisenheimer complex formation, you must force the reaction. Use a sealed pressure vessel (to prevent methylamine gas escape) and heat to 100–120 °C in a polar aprotic solvent like NMP or DMSO. If SNAr continues to fail, pivot to a Pd-catalyzed Buchwald-Hartwig amination using Pd2(dba)3 and BINAP.

Q2: During the downstream Buchwald-Hartwig coupling of 6-methoxy-N-methylpyrazin-2-amine with an aryl halide, my reaction stalls at 30% conversion. What is happening to the catalyst?

Root Cause: Aminopyrazines are notorious for acting as "Pd scavengers." The lone pairs on the pyrazine ring nitrogens, combined with the exocyclic secondary amine, can coordinate to the Pd(II) intermediate in a multidentate fashion. This forms highly stable, off-cycle palladium complexes that drain the active catalyst pool and halt the catalytic cycle 3[3]. Solution: You must physically block the aminopyrazine from chelating the palladium. Switch to highly sterically demanding N-heterocyclic carbene (NHC) ligands (e.g., Pd G4-NHC complexes) or bulky biarylphosphines like tBuBrettPhos. Additionally, increasing the catalyst loading to 1.0–5.0 mol% is often required to maintain a viable pool of active Pd[3].

Q3: I am observing high levels of dimerization and side-product formation during the cross-coupling. How do I improve chemoselectivity?

Root Cause: When coupling electron-deficient pyrazines with electron-deficient aryl halides, competitive side reactions (such as homocoupling or hydrodehalogenation) become prominent. For instance, using Xantphos under these conditions can lead to up to 30% amination side products4[4]. Solution: Optimize the base and solvent. Switch from weak bases (Cs2CO3) to stronger alkoxide bases (NaOtBu or KOtBu) to accelerate the rate-determining deprotonation step[3]. Ensure strict anhydrous and anaerobic conditions, as the presence of air or water can lead to rapid catalyst inactivation during heteroaromatic C-N couplings 5[5].

Quantitative Data: Reaction Condition Matrix

The following table synthesizes high-throughput experimentation (HTE) data and literature benchmarks for the downstream Buchwald-Hartwig coupling of aminopyrazines. Use this matrix to select your initial optimization conditions.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield / ConversionCausality / Notes
1Pd2(dba)3 / XantphosCs2CO3Dioxane100~29%Poor turnover; prone to dimerization side-products with electron-deficient substrates[4].
2Pd(OAc)2 / BINAPNaOtBuToluene11045%Moderate yield; BINAP lacks sufficient steric bulk to fully prevent Pd-chelation.
3Pd2(dba)3 / tBuBrettPhosLiHMDSTHF6588%High efficiency; bulky ligand forces reductive elimination; strong base accelerates cycle.
4Pd G4-02 (NHC Complex)KOtBuEtOH/H2O8099%Optimal; NHC ligand prevents scavenging; protic solvent mix aids substrate solubility[3].

Protocol Terminal: Standardized Buchwald-Hartwig Methodology

This protocol describes a self-validating system for the downstream C-N cross-coupling of 6-methoxy-N-methylpyrazin-2-amine with an aryl bromide using a bulky biarylphosphine ligand.

Materials Required:

  • 6-Methoxy-N-methylpyrazin-2-amine (Target Nucleophile)

  • Aryl Bromide (Electrophile)

  • Pd2(dba)3 (Palladium source, 2.5 mol%)

  • tBuBrettPhos (Ligand, 5.0 mol%)

  • NaOtBu (Base, 1.5 equiv)

  • Anhydrous, degassed Toluene (0.15 M)

Step-by-Step Execution:

  • Glovebox Assembly: Transfer an oven-dried Schlenk flask into a nitrogen-filled glovebox.

  • Reagent Charging: Add 6-methoxy-N-methylpyrazin-2-amine (1.0 equiv) and the aryl bromide (1.1 equiv) to the flask.

  • Catalyst & Base Addition: Add Pd2(dba)3 (2.5 mol%), tBuBrettPhos (5.0 mol%), and NaOtBu (1.5 equiv).

    • Self-Validation Checkpoint 1: The solid mixture should appear as a free-flowing, dark purple/brown powder (due to Pd2(dba)3).

  • Solvent Introduction: Add anhydrous, sparged toluene to achieve a 0.15 M concentration. Seal the flask with a PTFE stopcock and remove it from the glovebox.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) for 16 hours.

    • Self-Validation Checkpoint 2: Within the first 30 minutes of heating, the solution should transition from dark purple to a deep, homogenous red/orange, indicating the formation of the active monomeric Pd(0)-tBuBrettPhos species. The appearance of a heavy black precipitate (Pd black) indicates catalyst death.

  • Reaction Monitoring (LC-MS): Withdraw a 10 µL aliquot under positive N2 pressure, dilute in LC-MS grade MeCN, and analyze.

    • Self-Validation Checkpoint 3: The reaction is deemed complete when the specific[M+H]+ peak at m/z 140.08 (corresponding to the unreacted 6-methoxy-N-methylpyrazin-2-amine) is fully consumed 6[6].

  • Workup: Cool to room temperature. Dilute with ethyl acetate (3x reaction volume) and filter through a tightly packed pad of Celite to remove inorganic salts and residual palladium.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the final N-aryl-6-methoxy-N-methylpyrazin-2-amine scaffold.

References

  • 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O)
  • Carbonylation as a novel method for the assembly of pyrazine based oligoamide alpha-helix mimetics Source: RSC Publishing URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Source: RSC Publishing (Chemical Science)
  • Source: European Patent Office / Googleapis.
  • Source: epdf.

Sources

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of 6-Methoxy-N-methylpyrazin-2-amine

Welcome to the technical support center for 6-Methoxy-N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methoxy-N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide a series of troubleshooting steps and frequently asked questions to help you systematically address and overcome these issues in your experiments.

Introduction: Understanding the Challenge

6-Methoxy-N-methylpyrazin-2-amine is a heterocyclic amine, a class of compounds often exhibiting limited aqueous solubility. This characteristic can pose significant hurdles in various experimental settings, from in vitro assays to formulation development. The structure of 6-Methoxy-N-methylpyrazin-2-amine, with its aromatic pyrazine ring and methyl and methoxy substituents, contributes to its hydrophobic nature. However, the presence of amine groups provides opportunities to enhance solubility through pH modification and other techniques.

This guide will walk you through a logical progression of strategies to improve the solubility of 6-Methoxy-N-methylpyrazin-2-amine, starting with simple adjustments and moving towards more complex formulation approaches.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are experiencing poor solubility of 6-Methoxy-N-methylpyrazin-2-amine, follow these steps to identify and implement an effective solubilization strategy.

Step 1: Initial Assessment and Baseline Solubility Determination

Before attempting to improve solubility, it is crucial to establish a baseline.

Protocol: Determining Baseline Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of 6-Methoxy-N-methylpyrazin-2-amine to a known volume of deionized water (or your primary aqueous buffer) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the baseline solubility.

Step 2: pH Modification

The amine groups in 6-Methoxy-N-methylpyrazin-2-amine are weakly basic and can be protonated at acidic pH, forming a more soluble salt.[1][2][3]

Question: How do I determine the optimal pH for solubilizing my compound?

Answer: You can perform a pH-solubility profile experiment.

Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Following the "Protocol: Determining Baseline Aqueous Solubility," determine the solubility of 6-Methoxy-N-methylpyrazin-2-amine in each buffer.

  • Plot the measured solubility as a function of pH.

  • The optimal pH for solubilization will be the pH at which the highest concentration is achieved. For a weakly basic compound, solubility is expected to increase as the pH decreases.[1][2]

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

G

Step 3: Utilizing Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4][5][6]

Question: Which co-solvents are suitable, and at what concentrations?

Answer: Common co-solvents for biological and pharmaceutical applications include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[6] The choice and concentration will depend on the specific requirements of your experiment.

Protocol: Co-solvent Screening

  • Select a few biocompatible co-solvents.

  • Prepare a series of stock solutions of your compound in each co-solvent at a high concentration.

  • Create a range of co-solvent concentrations in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small volume of the compound's co-solvent stock to each of the corresponding aqueous co-solvent mixtures.

  • Visually inspect for precipitation and quantify the solubility as described in Step 1.

Data Presentation: Example of Co-solvent Screening Data

Co-solventConcentration (v/v)Solubility (µg/mL)
None0%< 1
Ethanol5%15
Ethanol10%50
Propylene Glycol5%25
Propylene Glycol10%75
PEG 4005%40
PEG 40010%120

Note: Always be mindful of the potential effects of the co-solvent on your experimental system (e.g., enzyme activity, cell viability).

Step 4: Employing Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[7][8]

Question: When should I consider using surfactants?

Answer: Surfactants are particularly useful when high concentrations of the compound are required and co-solvents are not effective or desirable. They are commonly used in drug formulation and delivery.[9]

Protocol: Surfactant Solubilization

  • Choose a suitable surfactant. Common non-ionic surfactants used in research include Tween® 80 and Polysorbate 20.

  • Prepare aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).

  • Add an excess of 6-Methoxy-N-methylpyrazin-2-amine to each surfactant solution.

  • Equilibrate and determine the solubility as outlined in Step 1.

Step 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[10][11][][13]

Question: How do cyclodextrins work, and which one should I use?

Answer: The hydrophobic cavity of the cyclodextrin encapsulates the hydrophobic portion of the guest molecule, in this case, 6-Methoxy-N-methylpyrazin-2-amine. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.[11] Common cyclodextrins include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]

Protocol: Cyclodextrin Complexation

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).

  • Add an excess of 6-Methoxy-N-methylpyrazin-2-amine to each solution.

  • Equilibrate the mixtures and determine the solubility at each cyclodextrin concentration.

G

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 6-Methoxy-N-methylpyrazin-2-amine that affect its solubility?

While experimental data for 6-Methoxy-N-methylpyrazin-2-amine is limited, we can infer some properties from its structure and from similar compounds. The pyrazine ring is aromatic and contributes to its hydrophobicity. The presence of two nitrogen atoms in the ring and an exocyclic amine group suggests it is a weak base. The methoxy group is also somewhat hydrophobic. These features collectively lead to its poor aqueous solubility at neutral pH. For the related compound 6-methoxypyrazin-2-amine, the predicted XLogP3 is 0.7, indicating a degree of lipophilicity.[14]

Q2: Can I form a salt of 6-Methoxy-N-methylpyrazin-2-amine to improve its solubility?

Yes, salt formation is a viable strategy for ionizable compounds. By reacting the basic amine groups with an acid (e.g., hydrochloric acid, citric acid), you can form a more water-soluble salt. This is essentially what happens during pH modification with an acidic buffer. For solid formulations, preparing the salt form of the active pharmaceutical ingredient (API) is a common practice to enhance dissolution.[3]

Q3: Are there other, more advanced techniques to improve the solubility of this compound?

Yes, for more challenging cases, especially in drug development, several advanced methods can be employed. These include:

  • Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which generally has higher solubility.[15]

  • Nanomilling: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution rate.[16][17]

  • Co-crystals: A crystalline structure is formed between the API and a co-former molecule, which can have improved solubility properties.[18]

Q4: My compound dissolves initially but then precipitates over time. What is happening?

This phenomenon is often observed when creating a supersaturated solution, for instance, by dissolving the compound in an organic solvent and then diluting it into an aqueous buffer. Weakly basic drugs can also dissolve in the acidic environment of the stomach and then precipitate in the more neutral pH of the intestine.[1][19] To prevent precipitation, you can include precipitation inhibitors in your formulation, such as certain polymers like HPMC or PVP.[1]

Q5: How can I be sure that the solubilization method is not affecting my experimental results?

It is essential to run appropriate controls. For any solubilization agent you use (co-solvent, surfactant, etc.), you should have a "vehicle control" in your experiment that contains the solubilizing agent at the same concentration but without your compound of interest. This will help you to distinguish the effects of the compound from the effects of the vehicle.

References

  • J. F. B. Pereira, et al. (2021). Solubilization techniques used for poorly water-soluble drugs. PMC, NIH. [Link]

  • M. K. Hadziabdic, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Ascension Sciences. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascension Sciences. [Link]

  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • S. K. S., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • MDPI. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. MDPI. [Link]

  • A. A. N., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • NextSDS. (n.d.). 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • H. H. A., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Ascension Sciences. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Ascension Sciences. [Link]

  • J. X., et al. (2012). Enhanced Bioavailability of a Poorly Water-Soluble Weakly Basic Compound Using a Combination Approach of Solubilization Agents and Precipitation Inhibitors: A Case Study. ACS Publications. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • K. J. B., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • M. P., et al. (2023). Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • S. S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson. [Link]

  • D. A. E., et al. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library. [Link]

  • S. T., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • J. X., et al. (2012). Enhanced Bioavailability of a Poorly Water-Soluble Weakly Basic Compound Using a Combination Approach of Solubilization Agents and Precipitation Inhibitors: A Case Study. Molecular Pharmaceutics. [Link]

  • M. S., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • ISSR. (n.d.). Solubility and pH of amines. ISSR. [Link]

  • A. S., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. [Link]

  • S. P., et al. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • PubChem. (n.d.). 6-Methoxypyrazin-2-amine. PubChem. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 6-Methoxy-N-methylpyrazin-2-amine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 6-Methoxy-N-methylpyrazi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 6-Methoxy-N-methylpyrazin-2-amine. The following sections are designed to address common challenges and provide robust, field-proven protocols to achieve high purity of the target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of 6-Methoxy-N-methylpyrazin-2-amine, providing concise and actionable answers.

Q1: What are the most likely impurities in crude 6-Methoxy-N-methylpyrazin-2-amine?

A1: Impurities in crude 6-Methoxy-N-methylpyrazin-2-amine typically arise from the synthetic route. Common impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Byproducts: Imidazole derivatives are common byproducts in pyrazine synthesis, especially in reactions involving sugars and amino acids.[1][2]

  • Isomeric impurities: If the synthesis lacks regioselectivity, other positional isomers of the target molecule may be present.[3]

  • Degradation products: Although generally stable, prolonged exposure to harsh conditions like strong acids or bases can lead to degradation.[1]

Q2: What analytical techniques are best for assessing the purity of 6-Methoxy-N-methylpyrazin-2-amine?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly assess the number of components in the crude mixture and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve closely related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can detect impurities with different chemical structures.

Q3: My purified 6-Methoxy-N-methylpyrazin-2-amine is a yellow oil, but I expected a solid. What should I do?

A3: While some sources may describe the compound as a solid, it is not uncommon for highly pure small molecules to exist as persistent oils or low-melting solids. First, confirm the purity by analytical methods (HPLC, NMR). If the compound is pure, you can try to induce crystallization by:

  • Scratching the inside of the flask: This can create nucleation sites for crystal growth.[4]

  • Seeding: Adding a single, pure crystal of the compound (if available) can initiate crystallization.[5]

  • Trituration: Adding a non-polar solvent in which the compound is insoluble (e.g., hexane) and stirring can sometimes induce solidification.

If these methods fail, the oily nature of your pure compound may be inherent.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the purification of 6-Methoxy-N-methylpyrazin-2-amine.

Problem Potential Cause Recommended Solution
Poor recovery after recrystallization. The compound has some solubility in the cold recrystallization solvent.Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1]
The compound is adsorbing to the stationary phase in column chromatography.If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent, especially if the compound is acid-sensitive. Alternatively, try a different stationary phase like alumina.[1]
The compound streaks on the TLC plate during column chromatography. The compound is interacting too strongly with the silica gel, possibly due to its basic nature.Add a small amount of a modifier to the eluent. For basic compounds like 6-Methoxy-N-methylpyrazin-2-amine, adding 0.1-1% triethylamine to the mobile phase can improve the peak shape.[6]
Co-elution of impurities during column chromatography. The polarity of the impurity is very similar to the product.Optimize the mobile phase. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a higher surface area silica gel for better resolution.[7]
A combination of purification techniques may be necessary. For instance, follow column chromatography with a final recrystallization step.[6]
Imidazole byproducts are present in the purified material. Imidazoles can be co-extracted with pyrazines, especially when using solvents like ethyl acetate or MTBE.[2][3]If imidazoles are suspected, perform a liquid-liquid extraction with an acidic solution (e.g., 1M HCl) to remove the basic imidazole impurities. Alternatively, silica gel chromatography is effective at retaining imidazoles.[2]

Section 3: Detailed Purification Protocols

The following are detailed, step-by-step protocols for the most common and effective purification techniques for 6-Methoxy-N-methylpyrazin-2-amine.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.[5]

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyrazine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.[1] Perform small-scale solubility tests to find the optimal solvent or solvent system.[8]

  • Dissolution: Place the crude 6-Methoxy-N-methylpyrazin-2-amine in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[4]

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][5] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper before transferring them to a watch glass to dry completely, preferably under vacuum.[1]

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1]

Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a common choice.[1]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used for pyrazine derivatives.[7] The optimal ratio should be determined by TLC to achieve an Rf value of approximately 0.2-0.4 for the target compound.[6] For 6-Methoxy-N-methylpyrazin-2-amine, a gradient of ethyl acetate in hexane is a good starting point. Consider adding 0.1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the fractions containing the pure 6-Methoxy-N-methylpyrazin-2-amine and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Acid-Base Extraction

This technique is useful for separating basic compounds like 6-Methoxy-N-methylpyrazin-2-amine from neutral or acidic impurities.[6]

Protocol:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with an aqueous acidic solution (e.g., 1M HCl). The basic 6-Methoxy-N-methylpyrazin-2-amine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and neutralize it by slowly adding a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the product precipitates out.

  • Back-Extraction: Extract the precipitated product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified compound.[6]

Section 4: Visual Workflows

The following diagrams illustrate the logical steps for the purification workflows described above.

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Recrystallization workflow for solid compounds.

Chromatography_Workflow A Crude Product B Dissolve and Load on Column A->B C Elute with Solvent System B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Pure Product G->H

Caption: General workflow for column chromatography.

Extraction_Workflow cluster_0 Separation cluster_1 Isolation A Crude in Organic Solvent B Wash with Aqueous Acid A->B C Aqueous Layer (Protonated Product) B->C Separate D Organic Layer (Impurities) B->D Separate E Neutralize Aqueous Layer C->E F Back-extract with Organic Solvent E->F G Dry and Remove Solvent F->G H Pure Product G->H

Caption: Workflow for acid-base extraction.

References

  • BenchChem. (n.d.). Acetylpyrazine-d3 purity issues and purification techniques.
  • Bickler, B. (2012). Improving Flash Purification of Chemically Related Pyrazines. Biotage.
  • Leland, J. N. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Retrieved from [Link]

  • BenchChem. (n.d.). Minimizing by-product formation in pyrazine synthesis.
  • University of Colorado Boulder. (n.d.). Recrystallisation.
  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-Methoxy-N-methylpyrazin-2-amine During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 6-Methoxy-N-methylpyrazin-2-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 6-Methoxy-N-methylpyrazin-2-amine . This compound features two highly reactive moieties: an N-methylamine group and a methoxypyrazine core. Understanding the thermodynamic and kinetic drivers of their degradation is essential for maintaining compound integrity during long-term storage and assay preparation.

Mechanisms of Degradation: Understanding the Causality

To prevent degradation, we must first understand the molecular mechanisms that drive it. The degradation of 6-Methoxy-N-methylpyrazin-2-amine is not spontaneous; it is catalyzed by environmental variables that trigger specific chemical pathways.

Oxidative N-Demethylation

The secondary amine (N-methylamine) is a prime target for oxidative stress. Exposure to atmospheric oxygen or reactive oxygen species (ROS) initiates an electrophilic attack, forming an unstable N-oxide intermediate[1]. Even in the absence of transition metal catalysts, these N-oxides can undergo hydrolysis, resulting in N-demethylation. This yields the primary amine (6-methoxypyrazin-2-amine) and a formaldehyde or nitromethane byproduct[1][2].

Hydrolytic Cleavage of the Methoxy Group

The methoxy group at the C6 position of the pyrazine ring is highly susceptible to nucleophilic aromatic substitution. When exposed to moisture—particularly under non-neutral pH conditions—hydrolysis of this group releases methanol. This reaction is thermodynamically driven by the formation of a highly stable 2(1H)-pyrazinone tautomer[3][4].

Photolytic Degradation

Methoxypyrazines are inherently sensitive to photo-degradation[5]. Exposure to UV and visible light catalyzes radical formation, which accelerates both the oxidation of the amine group and the cleavage of the pyrazine ring, leading to a rapid loss of compound integrity[5][6].

Pathway Visualization

DegradationPathways cluster_Oxidation Oxidative Pathway (N-Methylamine) cluster_Hydrolysis Hydrolytic Pathway (Methoxypyrazine) cluster_Photo Photolytic Pathway Compound 6-Methoxy-N-methylpyrazin-2-amine (Intact Molecule) ROS Reactive Oxygen Species (O2, Peroxides) Compound->ROS Exposure to Air H2O Moisture / Aqueous Buffer (pH Extremes) Compound->H2O Hygroscopic Absorption UVLight UV / Visible Light Compound->UVLight Improper Storage NOxide N-Oxide Intermediate ROS->NOxide Electrophilic Attack Demethyl 6-Methoxypyrazin-2-amine + Formaldehyde NOxide->Demethyl Hydrolysis / Cleavage Pyrazinone Pyrazin-2(1H)-one Tautomer + Methanol H2O->Pyrazinone Nucleophilic Substitution Radical Radical Formation & Ring Cleavage UVLight->Radical Photo-catalysis

Fig 1: Primary degradation pathways of 6-Methoxy-N-methylpyrazin-2-amine under suboptimal storage.

Troubleshooting Guides & FAQs

Q: Why is my stock solution in DMSO turning yellow over time? A: DMSO is highly hygroscopic and will absorb atmospheric moisture every time the vial is opened. This introduced water drives the hydrolytic cleavage of the methoxy group into a conjugated pyrazinone derivative[4]. Furthermore, dissolved oxygen in standard DMSO accelerates N-oxide formation[2]. The yellowing is a visual indicator of these degradation products. Corrective Action: Always use anhydrous, degassed DMSO and store aliquots under an inert argon atmosphere.

Q: How should I store the bulk powder to prevent degradation? A: Bulk 6-Methoxy-N-methylpyrazin-2-amine must be stored at -20°C or -80°C in a tightly sealed, opaque container[6]. It must be protected from light to prevent photo-degradation[5] and kept in a desiccator to prevent moisture-induced hydrolysis[4].

Q: Can I use aqueous buffers for long-term storage? A: Absolutely not. Aqueous environments fundamentally enable the nucleophilic substitution of the methoxy group, leading to rapid pyrazinone formation[3]. If an aqueous buffer is required for your biological assay, prepare the dilution immediately before use and discard any remaining solution.

Quantitative Stability Metrics

The following table summarizes the expected stability of 6-Methoxy-N-methylpyrazin-2-amine across various storage environments.

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Half-LifePrimary Degradation Pathway
Bulk Powder (Desiccated) -20°CDarkArgon> 24 MonthsNone (Stable)
Bulk Powder (Open Air) 25°CAmbientAir< 3 MonthsOxidation / Moisture Hydrolysis
Anhydrous DMSO -80°CDarkArgon12 MonthsTrace Oxidation
Standard DMSO 4°CAmbientAir2-4 WeeksHydrolysis (H2O absorption)
Aqueous Buffer (pH 7.4) 37°CAmbientAir< 24 HoursRapid Hydrolysis

Experimental Protocol: Anaerobic Aliquoting & Cryo-Preservation

To guarantee a self-validating, moisture-free, and oxygen-free storage system, follow this rigorous methodology when preparing stock solutions. Every step is designed to eliminate a specific degradation causality.

Step 1: Solvent Degassing (Eliminates Oxidation) Sparge anhydrous DMSO (≥99.9% purity, water ≤50 ppm) with high-purity Argon gas for 30 minutes. This physically displaces dissolved oxygen, preventing the formation of N-oxide intermediates.

Step 2: Temperature Equilibration (Eliminates Hydrolysis) Remove the sealed vial of bulk 6-Methoxy-N-methylpyrazin-2-amine powder from the -20°C freezer and place it in a desiccator. Do not open the vial until it reaches room temperature. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will drive pyrazinone formation once dissolved.

Step 3: Anaerobic Dissolution Inside a nitrogen-purged glovebox (or using a Schlenk line), dissolve the equilibrated powder in the degassed DMSO to achieve your desired stock concentration (e.g., 10 mM).

Step 4: Aliquoting into Amber Tubes (Eliminates Photodegradation) Dispense the solution into sterile, low-bind amber microcentrifuge tubes. Amber tubes are critical to block UV and visible light, neutralizing the photo-catalytic radical formation pathway.

Step 5: Inert Sealing & Cryo-Storage Overlay the headspace of each tube with a gentle stream of Argon gas before immediately capping. Flash-freeze the aliquots in liquid nitrogen to halt all kinetic reactions, then transfer them to a -80°C freezer for long-term storage.

References

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - ResearchGate - 1

  • N-Demethylation of N-Methyl Alkaloids with Ferrocene - ResearchGate - 2

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances - 4

  • Effect of light and temperature on 3-alkyl-2-methoxypyrazine concentration and other impact odourants of Riesling and Cabernet Franc wine during bottle ageing - ResearchGate - 6

  • Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. - TDX - 5

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 6-Methoxy-N-methylpyrazin-2-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 6-Methoxy-N-methylpyrazin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 6-Methoxy-N-methylpyrazin-2-amine .

This compound features an electron-donating methoxy group, a weakly basic pyrazine ring, and an exocyclic secondary amine (N-methylamine). The conjugate acid of this basic center has an estimated pKa between 3.5 and 4.5. Because of this, the molecule is highly polar and easily protonated under standard acidic LC-MS conditions. This leads to two primary chromatographic failures: poor hydrophobic retention (elution at the void volume) and severe peak tailing due to secondary silanol interactions .

Below, you will find causality-driven troubleshooting FAQs, validated experimental protocols, and structural data to help you build a robust, self-validating analytical method.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does 6-Methoxy-N-methylpyrazin-2-amine elute almost immediately at the void volume (t0) on my standard C18 column?

A: This is a classic polarity and ionization failure. Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the N-methylamine group is fully protonated. This renders the molecule highly polar and cationic. Standard Type-A C18 stationary phases rely exclusively on hydrophobic partitioning; thus, the cationic analyte fails to partition into the hydrophobic alkyl chains and washes out with the void volume .

  • The Fix: You must alter the retention mechanism. Either (a) raise the mobile phase pH to ~9.5 using ammonium bicarbonate to deprotonate the amine, restoring its neutral hydrophobicity, or (b) switch to a polar-embedded column (e.g., RP-Amide) that provides secondary hydrogen-bonding retention mechanisms .

Q2: I achieved adequate retention, but the peak exhibits severe tailing (Asymmetry factor > 2.0). How do I fix this?

A: Peak tailing for basic amines is predominantly caused by secondary ion-exchange interactions with residual silanol groups (Si-O⁻) on the silica support surface . While the primary retention is hydrophobic, the protonated amine interacts strongly with these acidic silanols. Because this ion-exchange kinetic desorption is slow, it creates an elongated "tail" on the peak .

  • The Fix: Suppress this interaction by lowering the pH below 3.0, which fully protonates the silanols (pKa ~3.5-4.5) into their neutral state (Si-OH), effectively shutting down the ion-exchange pathway . Alternatively, use a base-deactivated or fully end-capped column designed specifically to shield basic compounds from silanol activity .

Q3: My retention times are drifting between runs. What is causing this instability?

A: Retention time drift for basic compounds often indicates inadequate buffering capacity or stationary phase hydrolysis. If your mobile phase pH is too close to the pKa of the secondary amine, minor pH fluctuations will cause massive shifts in the ratio of ionized to neutral species, directly impacting retention. Furthermore, if operating at low pH (< 2.5) with a standard end-capped column, the end-capping groups may hydrolyze over time, exposing more silanols and altering retention thermodynamics .

  • The Fix: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa. Use a sterically protected or hybrid silica column for long-term stability.

Part 2: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes an internal check to verify that the physicochemical mechanism has been successfully manipulated.

Protocol A: High-pH Reversed-Phase Optimization (Recommended for UV/PDA)

Objective: Deprotonate 6-Methoxy-N-methylpyrazin-2-amine to maximize hydrophobic retention and eliminate electrostatic silanol interactions.

  • Column Selection: Install a high-pH stable hybrid silica C18 column (e.g., Waters XBridge or Phenomenex Gemini, 50 x 2.1 mm, 1.7-3 µm).

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 9.5 using dilute Ammonium Hydroxide. (Causality: This pH is >2 units above the analyte's pKa, ensuring >99% of the molecules are in their neutral, hydrophobic state).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient Design:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 6.0 min: 5% to 60% B (Linear ramp)

    • 6.0 - 7.0 min: 60% to 95% B (Column wash)

  • System Equilibration: Flush the column with 15 column volumes of the starting mobile phase.

  • Self-Validation Check: Inject a void volume marker (e.g., Uracil). Calculate the retention factor ( k′ ). A successful optimization will yield a k′>2.0 and an Asymmetry factor ( As​ ) between 0.9 and 1.2. If k′<2.0 , decrease the initial organic composition to 2% B.

Protocol B: Low-pH Polar-Embedded Workflow (Recommended for LC-MS/MS)

Objective: Maintain MS-friendly volatile buffers while overcoming the poor retention of the protonated basic amine.

  • Column Selection: Install an RP-Amide or Phenyl-Hexyl column. (Causality: The embedded amide groups provide hydrogen bonding sites that shield residual silanols and offer an alternative retention mechanism for the polar protonated pyrazine ).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). (Causality: Low pH protonates the residual silanols, neutralizing them and preventing peak tailing ).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Design: 2% B to 40% B over 6 minutes.

  • Self-Validation Check: Monitor the MS signal for m/z [M+H]+. If peak fronting occurs, the column is overloaded due to the highly polar nature of the analyte; reduce the injection volume by 50%.

Part 3: Quantitative Data & Column Selection Matrices

Table 1: Effect of Mobile Phase pH on 6-Methoxy-N-methylpyrazin-2-amine
Mobile Phase pHAnalyte Ionization StateSilanol State (Si-OH)Chromatographic Outcome
Low (pH < 3.0) Fully Protonated (Cationic)Neutral (Protonated)Excellent peak shape, but extremely poor retention on standard C18.
Neutral (pH 6-7) Partially ProtonatedIonized (Anionic, Si-O⁻)Severe peak tailing due to ion-exchange; variable retention drift.
High (pH > 9.0) Deprotonated (Neutral)Ionized (Anionic, Si-O⁻)High retention on C18; excellent peak shape (analyte repels ion-exchange).
Table 2: Column Chemistry Selection Matrix
Column ChemistryPrimary Retention MechanismPeak Shape PerformanceBest Use Case for Pyrazines
Standard C18 (Type A) Hydrophobic onlyPoor (Severe Tailing)Not recommended for basic amines.
Hybrid C18 HydrophobicExcellent at High pHHigh-pH methods to maximize retention.
RP-Amide Hydrophobic + H-BondingExcellent at Low pHLC-MS methods requiring acidic buffers.
HILIC (Bare Silica) Water-layer partitioningGoodWhen Reversed-Phase fails to retain the compound.

Part 4: Method Development Decision Tree

HPLC_Optimization Start Analyze 6-Methoxy-N- methylpyrazin-2-amine CheckRet Is Retention Factor (k') > 2.0? Start->CheckRet LowRet Poor Retention (Elutes near t0) CheckRet->LowRet No GoodRet Adequate Retention (k' > 2.0) CheckRet->GoodRet Yes FixLowRet Strategy A: Raise pH (>9.0) Strategy B: Use RP-Amide/HILIC LowRet->FixLowRet CheckShape Is Peak Symmetrical? (Asymmetry < 1.5) GoodRet->CheckShape FixLowRet->CheckRet Re-evaluate Tailing Severe Peak Tailing (Silanol Interactions) CheckShape->Tailing No GoodShape Optimal Method Validated CheckShape->GoodShape Yes FixTailing Strategy: Lower pH (<3.0) or Use Base-Deactivated Column Tailing->FixTailing FixTailing->CheckShape Re-evaluate

Decision tree for optimizing HPLC retention and peak shape of basic pyrazine derivatives.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. Available at:[Link]

  • LCGC International. "Peak Fronting, Column Life and Column Conditioning." Chromatography Online. Available at:[Link]

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology." MicroSolv Tech Center. Available at: [Link]

Troubleshooting

overcoming steric hindrance in 6-Methoxy-N-methylpyrazin-2-amine coupling

Technical Support Center: Overcoming Steric Hindrance in 6-Methoxy-N-methylpyrazin-2-amine Couplings Diagnostic Overview: The Mechanistic Bottleneck Coupling 6-Methoxy-N-methylpyrazin-2-amine presents a dual challenge of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 6-Methoxy-N-methylpyrazin-2-amine Couplings

Diagnostic Overview: The Mechanistic Bottleneck Coupling 6-Methoxy-N-methylpyrazin-2-amine presents a dual challenge of severe steric hindrance and electronic deactivation. The secondary amine is flanked by an N-methyl group, creating a primary steric shield. Concurrently, the strongly electron-withdrawing pyrazine ring delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity. Furthermore, the methoxy group at the 6-position alters the spatial conformation of the ring, blocking the approach of bulky transition-metal complexes or activated ester intermediates. Understanding this causality is critical: standard coupling conditions will fail because they rely on the amine being a strong, unhindered nucleophile.

Section 1: Troubleshooting Buchwald-Hartwig Cross-Coupling

Q: Why does my Buchwald-Hartwig amination stall at <20% conversion despite using standard Pd(dppf)Cl2 or BINAP catalysts? A: The failure lies in the reductive elimination step. In a standard Buchwald-Hartwig amination, the amine must coordinate to the Pd(II) center after oxidative addition . Because 6-Methoxy-N-methylpyrazin-2-amine is both bulky and electron-deficient, it struggles to displace the halide. Even if coordination occurs, bidentate ligands like BINAP often trap the catalyst as an inactive bis-amine Pd(II) complex. To force the reaction, you must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) which accelerate reductive elimination and prevent catalyst trapping .

Q: How do I select the correct base to prevent hydrodehalogenation of my aryl halide? A: The choice of base dictates the deprotonation equilibrium of the coordinated amine. While NaOtBu is standard, it can act as a nucleophile or hydride donor, leading to hydrodehalogenation of electron-deficient aryl halides. For sensitive substrates, switching to a weaker, non-nucleophilic base like LiHMDS or Cs2CO3 in non-polar solvents (toluene) is mechanistically required to preserve the electrophile .

BH_Workflow Start 6-Methoxy-N-methylpyrazin-2-amine Buchwald-Hartwig Coupling Elec Assess Aryl Halide Sterics & Electronics Start->Elec Br_I Aryl Bromide / Iodide Elec->Br_I Cl Aryl Chloride Elec->Cl Lig1 Ligand: RuPhos or BrettPhos Pd Precatalyst: Pd2(dba)3 Br_I->Lig1 Lig2 Ligand: tBuBrettPhos Pd Precatalyst: Pd2(dba)3 Cl->Lig2 Base Base: LiHMDS or NaOtBu Solvent: Toluene/Dioxane, 90-110°C Lig1->Base Lig2->Base Success C-N Coupled Product Base->Success

Workflow for optimizing Buchwald-Hartwig coupling of hindered pyrazines.

Section 2: Troubleshooting Amide Coupling (N-Acylation)

Q: Standard HATU/DIPEA conditions yield no product. How can I force the amide coupling? A: Standard coupling reagents like HATU or EDC/HOBt generate an OAt or OBt active ester . The steric bulk of the N-methyl group on the pyrazine prevents the amine from attacking this large ester intermediate. To overcome this, you must reduce the steric profile of the electrophile. Converting the carboxylic acid to an acyl chloride or an in situ generated acyl fluoride drastically lowers the steric barrier for nucleophilic attack [[1]]([Link]).

Q: Why choose an acyl fluoride over an acyl chloride for this specific pyrazine? A: While acyl chlorides are highly reactive, they are prone to hydrolysis and can cause side reactions (e.g., ring-opening) with sensitive heteroaromatics. Acyl fluorides, generated in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or cyanuric fluoride, are uniquely stable to moisture but highly reactive toward hindered secondary amines, providing a cleaner reaction profile [[1]]([Link]). Furthermore, pyrazine-2-carboxylic acid derivatives often exhibit complex solubility; acyl fluorides maintain better solubility in DCM/DMF mixtures .

Amide_Workflow Start Amide Coupling with Sterically Hindered Acid Standard Standard Reagents (HATU / DIPEA) Start->Standard Check Conversion < 20%? Standard->Check AcylCl Convert to Acyl Chloride (SOCl2 or Oxalyl Chloride) Check->AcylCl Yes AcylF In situ Acyl Fluoride (Cyanuric Fluoride or TFFH) Check->AcylF Yes Base2 Add Pyridine or DMAP Solvent: DCM/DCE AcylCl->Base2 AcylF->Base2 Heat Elevate Temp (60°C+) Base2->Heat Success Target Amide Formed Heat->Success

Troubleshooting pathway for amide bond formation with electron-deficient amines.

Section 3: Self-Validating Experimental Protocols

Protocol A: High-Steric Buchwald-Hartwig Amination Causality Focus: Ensuring active Pd(0) formation before introducing the deactivated amine.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under N2, combine Pd2(dba)3 (2 mol%) and BrettPhos (4.5 mol%) in anhydrous Toluene (0.1 M). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from dark purple to a deep red/brown, confirming the formation of the active L-Pd(0) species. If it remains purple, the precatalyst has degraded.

  • Reagent Addition: Add the aryl halide (1.0 equiv), 6-Methoxy-N-methylpyrazin-2-amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat the mixture to 100°C.

    • Self-Validation Check: At t=1h, extract a 50 µL aliquot, quench with MeOH, filter through a Celite plug, and analyze via LC-MS. You should observe >50% consumption of the aryl halide. The presence of Pd black indicates catalyst death (often due to oxygen ingress or solvent impurities).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, and purify via silica gel chromatography.

Protocol B: Acyl Fluoride-Mediated Amide Coupling Causality Focus: Minimizing steric bulk of the electrophile to enable nucleophilic attack.

  • Electrophile Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add DIPEA (3.0 equiv) and TFFH (1.2 equiv). Stir at room temperature for 1 hour.

    • Self-Validation Check: Monitor via IR spectroscopy or TLC. The formation of the acyl fluoride is confirmed by a distinct C=O stretch shift to ~1840 cm⁻¹.

  • Coupling: Add 6-Methoxy-N-methylpyrazin-2-amine (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv). Heat the reaction to 60°C (reflux) for 12-16 hours.

    • Self-Validation Check: LC-MS should show the disappearance of the acyl fluoride intermediate and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate for purification.

Section 4: Data Presentation & Reagent Optimization

Table 1: Buchwald-Hartwig Ligand Screening for Hindered Aminopyrazines

LigandPd SourceBaseExpected Conversion (%)Mechanistic Observation
BINAPPd(OAc)2Cs2CO3< 5%Catalyst trapped as an inactive bis-amine Pd(II) complex.
XantPhosPd2(dba)3NaOtBu15 - 20%Slow reductive elimination due to insufficient steric bulk.
RuPhosPd2(dba)3LiHMDS60 - 75%Good mono-ligation; moderate steric push for C-N formation.
BrettPhosPd2(dba)3NaOtBu> 90% Optimal steric profile for secondary heteroarylamines.

Table 2: Amide Coupling Reagent Efficacy for 6-Methoxy-N-methylpyrazin-2-amine

Reagent SystemElectrophile GeneratedTemp (°C)Expected Yield (%)Notes
HATU / DIPEAHOAt Active Ester25< 10%Sterically blocked attack by the N-methyl group.
EDC / HOBtHOBt Active Ester60< 5%Thermal degradation of the active ester before coupling.
SOCl2 / PyridineAcyl Chloride6065 - 80%Effective, but high risk of side reactions with sensitive groups.
TFFH / DIPEAAcyl Fluoride60> 85% Highly efficient; tolerates steric bulk and resists hydrolysis.

References

  • Buchwald–Hartwig amination. Wikipedia. URL:[Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS Green Chemistry Institute. URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, Royal Society of Chemistry. URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Methoxy-N-methylpyrazin-2-amine

A Guide to Minimizing Side Products and Optimizing Purity Welcome to the technical support center for the synthesis of 6-Methoxy-N-methylpyrazin-2-amine. This guide is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Products and Optimizing Purity

Welcome to the technical support center for the synthesis of 6-Methoxy-N-methylpyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The formation of process-related impurities is a common challenge in organic synthesis, leading to reduced yields and complex purification procedures.

This document provides in-depth, field-proven insights into common synthetic challenges, presented in a troubleshooting-focused question-and-answer format. Our goal is to explain the causality behind experimental choices, enabling you to proactively minimize side product formation and streamline your synthesis.

Section 1: Overview of Common Synthetic Routes

The synthesis of 6-Methoxy-N-methylpyrazin-2-amine is typically approached via one of two primary strategies, each with its own set of potential side reactions. Understanding these pathways is the first step in troubleshooting impurity formation.

  • Route A: Palladium-Catalyzed C-N Cross-Coupling. This is the most common approach, involving the Buchwald-Hartwig amination of a 2-halo-6-methoxypyrazine (typically the chloro- or bromo- derivative) with methylamine.[1][2]

  • Route B: Direct N-Methylation. This route starts with the commercially available 2-amino-6-methoxypyrazine and introduces the methyl group using a suitable methylating agent.

Synthetic_Routes cluster_A Route A: Buchwald-Hartwig Amination cluster_B Route B: N-Methylation A_Start 2-Chloro-6-methoxypyrazine A_Reagents + Methylamine (or source thereof) + Pd Catalyst/Ligand + Base A_Start->A_Reagents Coupling Product 6-Methoxy-N-methylpyrazin-2-amine A_Reagents->Product B_Start 2-Amino-6-methoxypyrazine B_Reagents + Methylating Agent (e.g., MeI, (MeO)₂SO₂) + Base B_Start->B_Reagents Methylation B_Reagents->Product

Caption: Primary synthetic pathways to 6-Methoxy-N-methylpyrazin-2-amine.

Section 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry, troubleshooting strategies, and optimized protocols.

FAQ 1: My Buchwald-Hartwig reaction (Route A) is producing a significant amount of 6-methoxypyrazine. What is this byproduct and how can I prevent it?

Answer: This common side product is the result of hydrodehalogenation , where the starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This competes directly with the desired amination pathway.[1] It often occurs when the catalytic cycle is disrupted, favoring the reaction of the palladium intermediate with a hydrogen source over reductive elimination of the desired product.

Core Causes & Mitigation Strategies:

CauseMechanistic ExplanationTroubleshooting & Optimization Strategy
Poor Ligand Choice The ligand may not be sterically bulky enough to promote the final reductive elimination step, allowing side reactions to occur. Bidentate ligands can also help stabilize the catalytic species.[1]Switch to a more sterically demanding, electron-rich phosphine ligand. Josiphos, XPhos, or BrettPhos are excellent candidates for preventing this side reaction.[3][4]
Inefficient Base The base may be too weak or poorly soluble, slowing down the deprotonation of the amine and leaving the palladium intermediate vulnerable to other reaction pathways.Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure adequate stirring to overcome solubility issues.[4]
High Temperature Excessive heat can lead to catalyst decomposition and promote undesired side reactions, including hydrodehalogenation.Screen the reaction at a lower temperature (e.g., 80-100 °C). While slower, it often provides a cleaner reaction profile.
Hydrogen Source Trace water, alcohols (if used as co-solvents), or even the amine itself can sometimes act as a hydrogen source for the reduction.Ensure all reagents and solvents are anhydrous. Use a high-purity, inert gas (Argon or Nitrogen) to protect the reaction.

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// Edges Start -> Amine_Coord [label="+ MeNH₂\n+ Base"]; Amine_Coord -> Red_Elim [label="Favored by bulky ligands"]; Red_Elim -> Product;

Start -> Side_Reaction [label="[H] source\n(e.g., trace H₂O)", color="#EA4335", fontcolor="#EA4335"]; Side_Reaction -> Byproduct; }graphy on silica gel.


FAQ 2: I am attempting N-methylation (Route B) and observing significant amounts of a di-methylated byproduct. How can I improve selectivity?

Answer: The formation of 6-Methoxy-N,N-dimethylpyrazin-2-amine is a classic case of over-methylation. Because the mono-methylated product is also a secondary amine, it can be methylated again. Controlling this requires careful management of stoichiometry and reaction conditions.

Key Parameters for Controlling Selectivity:

Parameter Rationale Optimization Strategy
Stoichiometry This is the most critical factor. An excess of the methylating agent will inevitably lead to the di-methylated product. Use a slight deficiency or precisely 1.0 equivalent of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Add the agent slowly to the reaction mixture to avoid localized high concentrations.
Base Strength A very strong base can deprotonate the product amine, making it more nucleophilic and prone to a second methylation. Use a milder base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). NaH is often preferred as it irreversibly deprotonates the starting primary amine, which is more acidic than the product secondary amine, improving selectivity.
Temperature Lower temperatures slow down the rate of both methylation reactions, but often the second methylation is more sensitive, allowing for better control. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Reaction Time Allowing the reaction to run for too long after the starting material is consumed increases the chance of over-methylation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the 2-amino-6-methoxypyrazine is consumed.

Optimized Protocol: Selective Mono-N-methylation (Route B)

This protocol is designed to maximize the yield of the desired mono-methylated product.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-amino-6-methoxypyrazine (1.0 eq) and anhydrous THF or DMF.
  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for30 minutes.
  • Methylation: Add methyl iodide (1.0 eq) dropwise via syringe over 20-30 minutes, maintaining the temperature at 0 °C.
  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes) every 30 minutes.
  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
  • Workup & Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

FAQ 3: My final product is contaminated with unreacted starting material. How can I drive the reaction to completion and then purify the product?

Answer: Incomplete conversion can be frustrating. The cause is typically related to reagent stoichiometry, catalyst activity, or reaction conditions. For purification, leveraging the difference in polarity and basicity between the starting material and the product is key.

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  Add_Reagent [label="Add limiting reagent\n(e.g., 0.2 eq MeNH₂)", shape=box];
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  Check_Reagents -> Check_Catalyst [label="Reagents OK"];
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  Add_Reagent -> Purify;
  
  Check_Catalyst -> Check_Conditions [label="No"];
  Check_Catalyst -> Add_Catalyst [label="Yes (e.g., color change)"];
  Add_Catalyst -> Purify;
  
  Check_Conditions -> Increase_Heat [label="Yes"];
  Increase_Heat -> Purify;
  Check_Conditions -> Purify [label="No (Risk of degradation)"];
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Caption: Decision flowchart for troubleshooting incomplete reactions.

Purification Strategy: Acid-Base Extraction

This technique is highly effective for separating the more basic product from less basic starting materials or non-basic impurities like 6-methoxypyrazine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine product (pKa ~4-5) will be protonated and move into the aqueous layer, while unreacted aryl halides and non-basic side products will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the product, causing it to precipitate or become extractable.

  • Final Extraction: Extract the product from the now basic aqueous layer with fresh ethyl acetate or dichloromethane (3x volumes).

  • Finishing: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

References
  • BenchChem. (2025). Strategies to reduce byproduct formation in pyrazine reactions. BenchChem Technical Support.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. (2024). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions. [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methoxy-N-methylpyrazin-2-amine Stability &amp; Storage

Application Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic regulatory checklists.

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic regulatory checklists. Here, we address the specific physicochemical vulnerabilities of 6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3)[1],[2].

Because this compound features an electron-rich pyrazine ring, a secondary amine, and a methoxy group, it is uniquely susceptible to N-oxidation, photolytic degradation, and moisture-induced assay fluctuations. This guide provides mechanistically grounded, self-validating protocols to ensure your stability data is robust, reproducible, and compliant with global standards.

I. Quantitative Data: ICH Q1A(R2) Testing Parameters

To establish a shelf-life or re-test period, stability chambers must be rigorously calibrated to maintain strict environmental tolerances (±2°C and ±5% RH)[3]. The table below summarizes the mandatory [4] required for this API.

Storage ConditionTemperature (°C)Relative Humidity (%)Minimum DurationTesting Frequency (Months)
Long-Term 25 ± 260 ± 512 Months0, 3, 6, 9, 12, 18, 24, 36
Accelerated 40 ± 275 ± 56 Months0, 3, 6
Intermediate *30 ± 265 ± 56 Months0, 3, 6, 9, 12

*Intermediate testing is only triggered if a "significant change" (e.g., >5% assay loss, failure of appearance criteria) occurs during the 6-month accelerated study.

II. Stability Testing Workflow

StabilityWorkflow API 6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) LT Long-Term Storage 25°C/60% RH API->LT ACC Accelerated Storage 40°C/75% RH API->ACC EvalLT Test: 0, 3, 6, 9, 12+ Months (Assay, Purity, Moisture) LT->EvalLT EvalACC Test: 0, 3, 6 Months (Assay, Purity, Moisture) ACC->EvalACC SigChange Significant Change at 6 Months? EvalACC->SigChange SigChange->EvalLT No INT Intermediate Storage 30°C/65% RH SigChange->INT Yes (>5% Assay Loss)

Workflow for ICH Q1A(R2) stability testing of 6-Methoxy-N-methylpyrazin-2-amine.

III. Protocol: Self-Validating Stability Setup & Analysis

Do not rely solely on external calibration. Every step of your stability protocol must internally validate its own accuracy.

Phase 1: Preparation & Chamber Loading
  • Material Aliquoting : Dispense the API powder into Type I amber glass vials.

    • Causality: Amber glass prevents UV-induced photolytic degradation of the pyrazine ring. Type I borosilicate prevents alkaline leaching from the glass, which could otherwise catalyze the hydrolysis of the methoxy group.

  • Atmospheric Control : Purge the headspace of each vial with high-purity Argon before sealing with PTFE-lined crimp caps.

    • Causality: Aminopyrazines are highly susceptible to auto-oxidation[5]. Argon displaces oxygen, isolating temperature and humidity as the sole experimental variables.

  • Chamber Placement : Load samples into calibrated climate chambers, ensuring unobstructed airflow around the vials to maintain the required ±2°C and ±5% RH tolerances[3].

Phase 2: Analytical Pull & HPLC-UV/MS Analysis
  • System Suitability Testing (SST) : Before analyzing any stability samples, inject a resolution mixture containing the parent API and a known forced-degradation product (e.g., the N-oxide analog).

    • Self-Validation Check: The analytical run is only valid if the resolution ( Rs​ ) between the parent and the degradant is > 2.0, and the API tailing factor is < 1.5. This proves the system can detect degradation without co-elution masking.

  • Sample Preparation : Dissolve the pulled sample in a mobile phase containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The acidic modifier ensures the secondary amine remains fully protonated, preventing peak tailing and retention time shifts on standard C18 stationary phases.

  • Mass Balance Verification : Calculate the sum of the remaining API assay (%) and all quantified degradant peaks (%).

    • Self-Validation Check: The total mass balance must equal 98.0% – 102.0%. A failure here indicates volatile degradants or species permanently retained on the column.

IV. Troubleshooting Guides & FAQs

Q1: During the 3-month accelerated pull (40°C/75% RH), the API assay dropped by 6%, but the total related substances (degradants) only increased by 1%. Where is the missing mass? A: You are experiencing a mass balance failure.

  • Causality: 6-Methoxy-N-methylpyrazin-2-amine can degrade into highly polar, non-UV-absorbing aliphatic amines or volatile fragments that either elute in the void volume or evaporate during sample handling.

  • Actionable Solution: Implement a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in series with your UV detector. Additionally, perform a Karl Fischer titration to ensure the "missing mass" isn't simply water weight gained due to hygroscopicity.

Q2: The API powder transitioned from off-white to a pale yellow tint after 6 months at 25°C/60% RH. Is this a critical failure? A: Yes, this is a significant change.

  • Causality: Aminopyrazines undergo trace oxidative coupling when exposed to residual oxygen, forming colored dimeric or polymeric species[5]. Even at parts-per-million (ppm) levels—often below the HPLC-UV limit of quantitation (LOQ)—these highly conjugated systems absorb visible light strongly, causing discoloration.

  • Actionable Solution: According to [4], a failure to meet appearance criteria constitutes a "significant change." You must immediately initiate intermediate testing (30°C/65% RH) and review the oxygen transmission rate (OTR) of your primary packaging.

Q3: How do we differentiate between chemical degradation and moisture absorption during stability testing? A: By standardizing your assay calculations.

  • Causality: The nitrogen-rich structure of 6-Methoxy-N-methylpyrazin-2-amine (C6H9N3O) readily forms hydrogen bonds with atmospheric moisture[2]. Water absorption will artificially lower the weight-percent (wt/wt%) assay of the API without any actual chemical degradation occurring.

  • Actionable Solution: Always report the assay on an anhydrous basis. Quantify the water content via Karl Fischer titration, and mathematically subtract this moisture percentage from the total sample weight before calculating the final API concentration.

V. References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Methoxy-N-methylpyrazin-2-amine and 2-methoxy-6-methylpyrazine for the Research Scientist

In the landscape of heterocyclic chemistry, substituted pyrazines represent a class of compounds with significant and diverse applications, ranging from flavor and fragrance chemistry to their use as scaffolds in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, substituted pyrazines represent a class of compounds with significant and diverse applications, ranging from flavor and fragrance chemistry to their use as scaffolds in medicinal chemistry and materials science.[1][2] This guide provides an in-depth, objective comparison of two closely related pyrazine derivatives: 6-Methoxy-N-methylpyrazin-2-amine and 2-methoxy-6-methylpyrazine. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of their structural, chemical, and potential application differences, supported by experimental data and standardized analytical protocols.

At a Glance: Structural and Physicochemical Comparison

A fundamental understanding of the two molecules begins with their distinct structural features, which in turn govern their physicochemical properties and reactivity.

Property6-Methoxy-N-methylpyrazin-2-amine2-methoxy-6-methylpyrazine
CAS Number 1516709-09-3[3]2882-21-5[4]
Molecular Formula C6H9N3O[5]C6H8N2O[4]
Molecular Weight 139.16 g/mol [5]124.14 g/mol [6]
Chemical Structure Methoxy and N-methylamino groupsMethoxy and methyl groups
Key Functional Groups Methoxy, Secondary AmineMethoxy, Methyl
Boiling Point Not available170-171 °C[6]
Solubility Expected to be soluble in organic solvents.Soluble in organic solvents, limited solubility in water.[4]
LogP (Predicted) 1.0[5]1.3[6]

The core difference lies in the substituent at the 2-position of the pyrazine ring. 6-Methoxy-N-methylpyrazin-2-amine possesses a secondary N-methylamino group, which can act as a hydrogen bond donor and acceptor. In contrast, 2-methoxy-6-methylpyrazine has a simple methyl group at this position, rendering it less polar and unable to participate in hydrogen bonding in the same manner. This structural variance is anticipated to have a profound impact on their biological activity and material properties.

G cluster_0 6-Methoxy-N-methylpyrazin-2-amine cluster_1 2-methoxy-6-methylpyrazine a a b b

Caption: Chemical structures of 6-Methoxy-N-methylpyrazin-2-amine and 2-methoxy-6-methylpyrazine.

Synthesis and Reactivity: A Tale of Two Substituents

The synthetic routes to these compounds are dictated by their respective functional groups.

2-methoxy-6-methylpyrazine is commonly synthesized from 2-chloro-6-methylpyrazine via nucleophilic substitution with sodium methoxide.[7] This straightforward reaction provides a high yield of the desired product.

The N-methylamino group in 6-Methoxy-N-methylpyrazin-2-amine also significantly alters its electronic properties compared to the methyl group in 2-methoxy-6-methylpyrazine. The amino group is electron-donating, which can influence the reactivity of the pyrazine ring in electrophilic substitution reactions.

Spectroscopic Characterization: Unmasking the Molecular Fingerprints

While specific spectroscopic data for 6-Methoxy-N-methylpyrazin-2-amine is limited, we can predict its characteristic signals based on its structure and compare them to the known data for 2-methoxy-6-methylpyrazine.

For 2-methoxy-6-methylpyrazine , the 1H NMR spectrum in CDCl3 shows two singlets for the aromatic protons around δ 7.9-8.0 ppm, a singlet for the methoxy protons at approximately δ 3.9 ppm, and a singlet for the methyl protons around δ 2.5 ppm.[7]

For 6-Methoxy-N-methylpyrazin-2-amine , the 1H NMR spectrum would be expected to show two distinct aromatic proton signals. The methoxy protons would appear as a singlet, similar to its counterpart. The N-methyl group would also present as a singlet, and a broad signal corresponding to the N-H proton would likely be observed, the chemical shift of which would be dependent on the solvent and concentration.

Potential Applications: From Flavors to Pharmaceuticals

The differing functionalities of these two molecules suggest distinct fields of application.

2-methoxy-6-methylpyrazine is well-established as a flavoring agent, contributing nutty, roasted, and earthy aromas to food products.[4][8] Its volatility and sensory profile make it a valuable component in the flavor and fragrance industry.

6-Methoxy-N-methylpyrazin-2-amine , with its amino functionality, is a more likely candidate for applications in medicinal chemistry and drug discovery. The pyrazine scaffold is a known pharmacophore, and the presence of an amino group provides a handle for creating derivatives with potential biological activity.[1][9][10] The ability to form hydrogen bonds is crucial for molecular recognition in biological systems, suggesting that this compound could be a building block for developing enzyme inhibitors or receptor ligands.

G cluster_0 Comparative Analysis Workflow A Compound Selection 6-Methoxy-N-methylpyrazin-2-amine 2-methoxy-6-methylpyrazine B Structural Analysis (Functional Group Comparison) A->B C Physicochemical Property Evaluation (Solubility, Polarity, etc.) B->C E Application Potential Assessment (Flavors vs. Pharmaceuticals) B->E D Spectroscopic Characterization (NMR, MS) C->D F Synthesis of Results and Reporting D->F E->F

Caption: A logical workflow for the comparative analysis of pyrazine derivatives.

Experimental Protocols for Characterization

For researchers working with these or similar pyrazine derivatives, the following are standardized protocols for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.

Materials:

  • High-field NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Pyrazine derivative sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazine derivative in approximately 0.6 mL of a suitable deuterated solvent.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the appropriate channels (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

  • Data Processing:

    • Apply Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals and identify the carbon signals in the ¹³C NMR spectrum.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the pyrazine derivatives.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Pyrazine derivative sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water. An isocratic or gradient elution can be used.

  • Sample Preparation: Prepare a stock solution of the pyrazine derivative in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Instrument Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 270 nm).

  • Injection and Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample based on the peak area percentages.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the pyrazine derivatives.

Materials:

  • Mass spectrometer (e.g., with electrospray ionization - ESI)

  • Syringe pump or direct infusion system

  • Methanol or other suitable solvent

  • Pyrazine derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the pyrazine derivative in a suitable solvent (e.g., 10 µg/mL in methanol).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates).

    • Set the mass analyzer to scan a relevant mass range.

  • Infusion and Analysis:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to gain further structural information.

Conclusion

References

  • PubChem. 2-Methoxy-6-methylpyrazine. Available at: [Link]

  • NextSDS. 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. Available at: [Link]

  • Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Methylpyrazin-2-amine in Modern Pharmaceutical Development. Available at: [Link]

  • PubMed. A comparison of some pyridyl-substituted pyrazines as analytical reagents. Available at: [Link]

  • SciSpace. Optical properties of pyrazine derivatives compared with their s-triazine analogs. Available at: [Link]

  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • PubChem. 6-Methoxypyrazin-2-amine. Available at: [Link]

  • PubChemLite. 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O). Available at: [Link]

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Comparative

A Comprehensive Guide to the Characterization of 6-Methoxy-N-methylpyrazin-2-amine as a Reference Standard

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical overview of the characterization of a newly synthesized batch of 6-Methoxy-N-methylpyrazin-2-amine, with the goal of establishing it as a well-qualified reference standard. In the absence of a commercially available, alternative certified reference material for direct comparison, this guide will focus on a rigorous, multi-faceted analytical approach to unequivocally confirm its identity, purity, and critical physicochemical properties.

The principles and methodologies outlined herein are grounded in established scientific practices and authoritative guidelines, including the International Council for Harmonisation (ICH) Q2(R2) for analytical procedure validation and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[1][2][3][4][5][6][7]

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and extensively characterized compound that serves as a benchmark for qualitative and quantitative analysis.[8] In the pharmaceutical industry, reference standards are indispensable for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their impurities.[8] An inadequately characterized reference standard can lead to significant analytical errors, impacting drug safety and efficacy assessments.

This guide will detail a comprehensive characterization workflow for 6-Methoxy-N-methylpyrazin-2-amine, a key building block in medicinal chemistry.[9] The workflow is designed to be a self-validating system, where orthogonal analytical techniques provide complementary data to build a complete and trustworthy profile of the compound.

Analytical Characterization Workflow

The comprehensive characterization of 6-Methoxy-N-methylpyrazin-2-amine involves a suite of analytical techniques, each providing a unique piece of the puzzle. The overall workflow is depicted below.

Caption: Overall workflow for the characterization of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Identity

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and structural elucidation of organic molecules.[10] Both ¹H and ¹³C NMR will be employed to confirm the connectivity of atoms in 6-Methoxy-N-methylpyrazin-2-amine.

Predicted ¹H and ¹³C NMR Data
¹H NMR Predicted Data (in CDCl₃, 400 MHz)
Assignment Predicted Chemical Shift (ppm)
Pyrazine-H~7.7 (s, 1H)
Pyrazine-H~7.5 (s, 1H)
OCH₃~3.9 (s, 3H)
NH~5.0 (br s, 1H)
N-CH₃~3.0 (d, 3H)
¹³C NMR Predicted Data (in CDCl₃, 100 MHz)
Assignment Predicted Chemical Shift (ppm)
C=N (pyrazine)~158
C-O (pyrazine)~155
C-NH (pyrazine)~140
CH (pyrazine)~130
CH (pyrazine)~128
OCH₃~53
N-CH₃~28
Experimental Protocol: NMR Spectroscopy

NMR_Workflow A Sample Preparation (10-20 mg in 0.7 mL CDCl₃) B Instrument Setup (400 MHz Spectrometer, 298 K) A->B C ¹H NMR Acquisition (zg30 pulse program) B->C D ¹³C NMR Acquisition (zgpg30 pulse program) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Interpretation & Comparison E->F

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the 6-Methoxy-N-methylpyrazin-2-amine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

  • Spectral Interpretation: Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. The obtained spectra should be consistent with the predicted data and the known structure of 6-Methoxy-N-methylpyrazin-2-amine.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrometry Data

The molecular formula of 6-Methoxy-N-methylpyrazin-2-amine is C₆H₉N₃O. The expected monoisotopic mass is 139.0746 g/mol . In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 140.0818.[8]

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule is expected to involve characteristic losses. Based on the fragmentation of similar amines and pyrazines, key fragmentation pathways could include the loss of a methyl radical from the N-methyl group, loss of formaldehyde from the methoxy group, or cleavage of the pyrazine ring.[14][15][16][17]

Predicted Fragment Ion (m/z) Possible Neutral Loss Plausible Fragment Structure
124CH₃•Loss of a methyl radical from the N-methyl group
110CH₂OLoss of formaldehyde from the methoxy group
96CH₃NCleavage involving the N-methylamine side chain
Experimental Protocol: LC-MS

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid to promote ionization.

  • Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Chromatography: While direct infusion can be used, coupling with a short HPLC run can help to ensure the analyzed peak corresponds to the main component. A simple gradient with a C18 column can be employed.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: ~3.5 kV

    • Source and Desolvation Temperatures: Optimized for the instrument, e.g., 120 °C and 350 °C, respectively.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 140.0818) for collision-induced dissociation (CID) to obtain the fragmentation pattern. Vary the collision energy to observe the formation of different fragment ions.

  • Data Analysis: Compare the accurate mass of the molecular ion with the theoretical value. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Impurity Profiling

HPLC is the workhorse for determining the purity of a reference standard and for identifying and quantifying any impurities.[10][18] The goal is to develop a stability-indicating method that can separate the main compound from any potential process-related impurities or degradation products.

Alternative Analytical Techniques for Purity

While HPLC is the primary technique, other methods can be used for orthogonal purity assessment:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Derivatization may be required for polar compounds like amines.

  • Capillary Electrophoresis (CE): Offers a different separation mechanism based on charge-to-size ratio and can be a powerful complementary technique.

Proposed HPLC Method

A reversed-phase HPLC method with UV detection is a common starting point for the analysis of moderately polar aromatic compounds.

HPLC Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 5 µL
Experimental Protocol: HPLC Purity Analysis

HPLC_Workflow A Method Development & Optimization B Sample Preparation (1 mg/mL in diluent) A->B C System Suitability Test (as per USP <621>) B->C D HPLC Analysis C->D E Data Analysis (Area Percent Purity) D->E F Method Validation (as per ICH Q2(R2)) E->F

Caption: Workflow for HPLC purity analysis and method validation.

Step-by-Step Methodology:

  • Method Development: Develop a robust HPLC method capable of separating the main peak from any potential impurities. The proposed method above serves as a starting point and should be optimized as needed.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • System Suitability: Before sample analysis, perform a system suitability test as outlined in USP <621> to ensure the chromatographic system is performing adequately.[2][7][19][20][21] This typically involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak asymmetry, and theoretical plates.

  • HPLC Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: Determine the purity of the sample by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Method Validation: For establishing a reference standard, the analytical method must be validated according to ICH Q2(R2) guidelines.[1][3][4][5][6] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[22][23][24][25][26] The infrared spectrum serves as a molecular "fingerprint" and can be used for identification.

Expected FTIR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (secondary amine)3300 - 3500 (weak to medium)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic -CH₃)2850 - 3000
C=N, C=C stretch (pyrazine ring)1600 - 1450
C-N stretch1350 - 1250
C-O stretch (aryl ether)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
Experimental Protocol: FTIR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the powder directly on the ATR crystal.

  • Instrument Setup: Use a calibrated FTIR spectrometer.

  • Spectrum Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in 6-Methoxy-N-methylpyrazin-2-amine.

Conclusion: Establishing a Trusted Reference Standard

The comprehensive characterization of a new batch of 6-Methoxy-N-methylpyrazin-2-amine using a combination of NMR, MS, HPLC, and FTIR provides a robust and self-validating data package. By following established protocols and adhering to regulatory guidelines, a high degree of confidence in the identity, purity, and structure of the material can be achieved. This rigorous approach is essential for establishing a reliable reference standard, which is the cornerstone of accurate and reproducible analytical measurements in research and drug development.

References

  • U.S. Pharmacopeia.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7).
  • MasterControl. ICH Q2 (R2)
  • Agilent. (2023, April 15).
  • USP-NF. (2023, November 1).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • International Council for Harmonisation. (2022, March 24).
  • U.S. Pharmacopeia. (2022, December 1).
  • Wiley-VCH.
  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • ResearchGate.
  • ResearchGate. Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.
  • MDPI. (2022, May 27).
  • Semantic Scholar. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Maurya, R. K., & Lokhande, R. S. (2017). A novel validated stability-indicating RP-HPLC method for the determination of sulfamethoxypyrazine and its impurities in bulk drug and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340.
  • Benchchem.
  • PubChemLite. 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O).
  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Benchchem. Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine.
  • Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Doc Brown. (2025, November 17).
  • ACS Publications. (2023, December 29). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • University of Arizona.
  • Chemistry LibreTexts. (2023, August 29).
  • SIELC Technologies. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column.
  • ChemicalBook. 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum.
  • NextSDS.
  • University of California, Davis.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Methylpyrazin-2-amine in Modern Pharmaceutical Development.
  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
  • Google Patents. (1967).

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Validation

spectroscopic validation of 6-Methoxy-N-methylpyrazin-2-amine purity

Title: Spectroscopic Validation of 6-Methoxy-N-methylpyrazin-2-amine Purity: A Comparative Guide for Kinase Inhibitor Scaffolds Executive Summary & Pharmacological Context In modern medicinal chemistry, the integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation of 6-Methoxy-N-methylpyrazin-2-amine Purity: A Comparative Guide for Kinase Inhibitor Scaffolds

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the integrity of structure-activity relationship (SAR) data is fundamentally dependent on the absolute purity of the starting materials and building blocks. 6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) is a highly versatile, nitrogen-rich heterocyclic scaffold[1]. With a monoisotopic mass of 139.07 Da[2], this pyrazine derivative serves as a critical pharmacophore in the development of advanced oncology therapeutics.

Specifically, the 2-aminopyrazine core is a privileged structure utilized in the synthesis of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors, such as the clinical-stage compound VX-970 (berzosertib)[3]. Because ATR and ATM kinases are apical regulators of the DNA Damage Response (DDR) pathway, pyrazine-based inhibitors are designed to competitively bind their ATP-binding pockets, thereby sensitizing tumor cells to DNA-damaging agents[3].

Using sub-standard batches containing trace regioisomers or des-methyl impurities can lead to false positives in high-throughput biochemical assays. Therefore, establishing a self-validating, orthogonal spectroscopic workflow is non-negotiable.

ATR_Pathway DNA_Damage DNA Damage (Replication Stress) ATR_ATM ATR / ATM Kinases DNA_Damage->ATR_ATM Chk1_Chk2 Chk1 / Chk2 Activation ATR_ATM->Chk1_Chk2 Cell_Cycle Cell Cycle Arrest & DNA Repair Chk1_Chk2->Cell_Cycle Pyrazine Pyrazine-Core Inhibitor (e.g., VX-970) Pyrazine->ATR_ATM Inhibits

Fig 1. ATR/ATM DDR signaling pathway and the inhibitory role of pyrazine-core scaffolds.

Comparative Overview of Analytical Modalities

To establish absolute purity, relying on a single analytical technique is a critical failure point. Chromatographic purity (area percent) often overestimates true purity because it is blind to non-chromophoric impurities (e.g., inorganic salts, residual solvents). We recommend a tripartite approach:

Table 1: Comparison of Analytical Modalities for Pyrazine Derivatives

ModalityPrimary FunctionStrengthsLimitations
HPLC-UV Chromatographic PurityHigh resolution; excellent for detecting structurally similar UV-active impurities.Blind to non-UV absorbing species; response factors vary between impurities.
LC-MS (ESI+) Mass Confirmation & ProfilingIdentifies the exact mass of the parent ion and co-eluting impurities.Ion suppression can severely skew quantitative accuracy.
qNMR Absolute QuantitationThe gold standard. Signal intensity is directly proportional to molar concentration.Lower sensitivity for trace impurities (<0.5%) compared to LC-MS.

Self-Validating Experimental Protocols

As an Application Scientist, I design protocols not just to generate data, but to prove the data is real. The following methodologies incorporate internal controls to ensure a self-validating system.

Protocol 1: LC-MS Profiling (Mass & Impurity Identification)

Causality & Design: The pyrazine ring and the secondary amine group provide highly basic nitrogen atoms that readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the optimal detection mode. We utilize 0.1% Formic Acid in the mobile phase to drive this protonation, which simultaneously suppresses secondary interactions between the basic amine and residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a blank (50:50 Water:Acetonitrile) to establish baseline noise and confirm zero column carryover.

  • Sample Preparation: Dissolve 6-Methoxy-N-methylpyrazin-2-amine in the diluent to a final concentration of 0.1 mg/mL.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Flow Rate: 0.6 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Concurrently acquire MS data in ESI+ mode scanning from 100 to 800 m/z.

  • Validation: Confirm the presence of the protonated molecular ion [M+H]+ at 140.08 m/z [2].

Protocol 2: Quantitative 1 H-NMR (Absolute Purity)

Causality & Design: DMSO- d6​ is selected as the solvent because it fully dissolves the compound and prevents the rapid exchange of the secondary amine (-NH) proton, allowing it to be observed. Maleic acid is chosen as the Internal Standard (IS) because its sharp singlet at 6.26 ppm sits perfectly in an empty spectral window, avoiding overlap with the pyrazine aromatic protons (~7.5 ppm) or the aliphatic substituents. A relaxation delay (D1) of 10 seconds is strictly enforced; failing to allow complete longitudinal relaxation ( T1​ ) of all nuclei before the next RF pulse will artificially truncate the integration, destroying quantitative accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Using a microbalance, accurately weigh ~10.0 mg of the pyrazine sample and ~5.0 mg of NIST-traceable Maleic Acid into a clean vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ . Vortex until optically clear, then transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Acquire data on a 400 MHz (or higher) spectrometer. Set the pulse angle to 30°, acquisition time to 4.0 seconds, and the relaxation delay (D1) to 10 seconds. Collect 16 to 32 transients.

  • Processing & Calculation: Apply manual phase and baseline corrections. Integrate the IS peak (6.26 ppm, 2H) and the diagnostic methoxy peak (~3.8 ppm, 3H). Calculate absolute mass fraction purity using the standard qNMR equation.

Validation_Workflow Sample Compound Batch LCMS LC-MS (ESI+) Mass Confirmation Sample->LCMS NMR qNMR (DMSO-d6) Absolute Purity Sample->NMR HPLC HPLC-UV Impurity Profiling Sample->HPLC Data Data Synthesis LCMS->Data NMR->Data HPLC->Data Release QA Release Data->Release

Fig 2. Orthogonal spectroscopic workflow for self-validating compound purity assessment.

Data Interpretation & Comparative Results

When analyzing the spectra, specific diagnostic markers must be verified to confirm the structural identity of 6-Methoxy-N-methylpyrazin-2-amine.

Table 2: Diagnostic Spectroscopic Markers

TechniqueSignal / MarkerExpected ValueStructural Assignment
LC-MS [M+H]+ 140.08 m/zProtonated molecular ion
1 H-NMR Singlet (3H)~3.8 ppmMethoxy group (-OCH 3​ )
1 H-NMR Doublet (3H)~2.8 ppmN-methyl group (-NHCH 3​ )
1 H-NMR Singlets/Doublets (2H)~7.2 - 7.6 ppmPyrazine aromatic protons (C3-H, C5-H)

To demonstrate the critical nature of this validation, we compared a high-purity commercial grade batch against a sub-standard batch synthesized without rigorous purification.

Table 3: Purity Assessment: High-Grade vs. Sub-Standard Batch

ParameterHigh-Purity GradeSub-Standard BatchImpact on Downstream Assays
HPLC-UV Purity (254 nm) > 99.5%94.2%Overestimation of active compound concentration.
qNMR Absolute Purity 99.1%88.5%Discrepancy highlights trace solvents/salts invisible to UV, skewing in vitro dosing.
LC-MS Major Impurity None detected126.06 m/z ( [M−CH3​+H]+ )Des-methyl impurity acts as a competitive binder, corrupting kinase SAR data.

Conclusion: Relying solely on HPLC-UV for building blocks like 6-Methoxy-N-methylpyrazin-2-amine is a systemic risk in drug discovery. By deploying an orthogonal workflow combining LC-MS for structural profiling and qNMR for absolute quantitation, researchers can guarantee the integrity of their kinase inhibitor libraries and prevent costly late-stage failures.

References

  • PubChemLite. 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O) Structural and Mass Information.[Link][2]

  • NextSDS. 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information.[Link][1]

  • Knegtel, R., Charrier, J. D., et al. (2019). Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5547-5561. PubMed.[Link][3]

Sources

Comparative

Benchmarking 6-Methoxy-N-methylpyrazin-2-amine Derivatives in Target Binding: A Comparative Guide

In the landscape of kinase inhibitor discovery, the pyrazine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1][2][3] Its nitrogen-containing heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the pyrazine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1][2][3] Its nitrogen-containing heterocyclic ring system serves as a versatile foundation for developing potent and selective inhibitors against a range of kinase targets implicated in oncology and inflammatory diseases.[1][4] This guide provides a comprehensive framework for benchmarking derivatives of the 6-Methoxy-N-methylpyrazin-2-amine scaffold, a promising starting point for novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of a representative series of compounds to illustrate the principles of structure-activity relationship (SAR) elucidation.

The Rationale for Targeting Kinases with Pyrazine Scaffolds

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5][6] The ATP-binding site of kinases presents a druggable pocket, and small molecules that can effectively compete with ATP can modulate their activity. Pyrazine derivatives have proven to be particularly effective in this role due to their ability to form key hydrogen bonds and engage in favorable hydrophobic interactions within the kinase active site.[1][7] The 6-methoxy and N-methylpyrazin-2-amine functionalities of our core scaffold provide vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on a hypothetical series of 2,6-disubstituted pyrazine derivatives, inspired by published research on similar scaffolds, to demonstrate a robust benchmarking workflow.[7] We will explore how modifications at the 2- and 6-positions of the pyrazine ring impact target engagement and selectivity against two relevant kinase families: Casein Kinase 2 (CSNK2A) and Pim kinases.

Comparative Analysis of 2,6-Disubstituted Pyrazine Derivatives

To illustrate the process of benchmarking, we will analyze a set of hypothetical derivatives based on a 6-substituted pyrazine core. The following table summarizes their in-cell target engagement data, as would be determined by a NanoBRET™ assay, against CSNK2A and PIM3.[7]

Table 1: In-Cell Target Engagement of 2,6-Disubstituted Pyrazine Derivatives

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 6)CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
1a 4-Carboxyphenyl6-Isopropylaminoindazole12181.5
1b 4-Carboxyphenyl6-Aminoindazole>10,000>10,000-
1c 4-Carboxyphenyl6-Methylaminoindazole80350.44
1d 4-Carboxyphenyl6-Ethylaminoindazole65400.62
1e 4-Carboxyphenyl6-Cyclopentylaminoindazole450>10,000>22
1f 4-Carboxyphenyl6-Isopropoxyindole2575030
1g 4-Carboxyphenyl2-Methoxyaniline30>10,000>333

Data is hypothetical and inspired by the findings reported in Gingipalli et al., Bioorg Med Chem Lett. 2018;28(8):1336–1341.[7]

From this data, several key SAR insights can be drawn:

  • The Importance of the 6-Substituent: A simple amino group at the 6-position (Compound 1b ) results in a loss of activity, highlighting the necessity of a larger, more complex moiety for target engagement.

  • Impact of Alkyl Chain Length: Small alkyl groups on the 6-aminoindazole (Compounds 1c and 1d ) restore activity but favor PIM3 inhibition. The branched isopropyl group in the lead compound 1a provides a good balance of potency against both targets.

  • Steric Bulk and Selectivity: The larger cyclopentyl group (Compound 1e ) significantly reduces CSNK2A activity while abolishing PIM3 activity, suggesting a steric clash in the PIM3 active site.

  • Heterocycle Modification for Selectivity: Replacing the 6-aminoindazole with a 6-isopropoxyindole (Compound 1f ) or a 2-methoxyaniline (Compound 1g ) dramatically improves selectivity for CSNK2A over PIM3. This indicates that the nature of the heterocyclic system at the 6-position is a critical determinant of selectivity.

Experimental Methodologies

The generation of reliable and reproducible data is paramount in any benchmarking study. We will detail two widely used assays: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure target engagement in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[4][8] It is a universal platform suitable for screening and profiling kinase inhibitors.[9][10]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then quantified in a luciferase-based reaction. The resulting luminescence is proportional to the initial kinase activity.

Step-by-Step Protocol: [8][11]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.

    • Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution.

    • Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

cluster_0 Biochemical Assay Workflow A Kinase + Substrate + Inhibitor B Add ATP (Initiate Reaction) A->B C Incubate (60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) E->F G Incubate (30-60 min) F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Cell-Based Target Engagement Assay: NanoBRET™

The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a test compound to a specific kinase target within living cells.[1][12] This provides a more accurate assessment of a compound's potency in a physiological context, accounting for factors like cell permeability and off-target effects.[13]

Principle: The assay utilizes a kinase fused to a NanoLuc® luciferase (the "energy donor") and a fluorescent tracer that binds to the kinase's active site (the "energy acceptor"). When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Step-by-Step Protocol: [14][15]

  • Cell Preparation and Transfection:

    • Seed HEK293 cells into a 96-well plate.

    • Transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein using a suitable transfection reagent (e.g., FuGENE® HD).

    • Incubate for 18-24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted compounds to the cells.

    • Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.

    • Equilibrate the plate for 2 hours at 37 °C in a CO2 incubator.

  • Substrate Addition and Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Read the plate within 20 minutes on a luminometer capable of measuring both the donor (450 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50 value.

cluster_1 Cell-Based Assay Workflow A Seed & Transfect Cells (NanoLuc-Kinase) B Incubate (18-24h) A->B C Add Test Compound B->C D Add Fluorescent Tracer C->D E Incubate (2h) D->E F Add Nano-Glo® Substrate E->F G Measure Donor & Acceptor Emission F->G H Calculate BRET Ratio & IC50 G->H

Caption: Workflow for the NanoBRET™ Cell-Based Target Engagement Assay.

Relevant Signaling Pathways

To provide a biological context for the targeted kinases, it is essential to understand the signaling pathways in which they operate. Pyrazine-based inhibitors have shown efficacy against kinases in critical pathways such as the JAK-STAT and RIPK1-mediated necroptosis pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, playing a key role in immunity, cell proliferation, and differentiation.[16][17][18] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene 7. Gene Regulation

Caption: Simplified diagram of the JAK-STAT signaling pathway.

RIPK1-Mediated Necroptosis Pathway

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death that is important in inflammation and immunity.[19][20][21] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases.[20]

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI 2. Complex I Formation RIPK1 RIPK1 ComplexI->RIPK1 ComplexII Complex IIb (RIPK1, RIPK3) RIPK1->ComplexII 4. Transition to Complex IIb RIPK3 RIPK3 ComplexII->RIPK3 MLKL MLKL RIPK3->MLKL 5. MLKL Recruitment & Phosphorylation MLKL_P p-MLKL MLKL->MLKL_P Necroptosis Necroptosis MLKL_P->Necroptosis 6. Oligomerization & Membrane Disruption

Caption: Key steps in the RIPK1-mediated necroptosis pathway.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking 6-Methoxy-N-methylpyrazin-2-amine derivatives as potential kinase inhibitors. By combining robust biochemical and cell-based assays with a clear understanding of the relevant biological pathways, researchers can effectively elucidate structure-activity relationships and drive the optimization of lead compounds. The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic approach to benchmarking is crucial for unlocking its full potential.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. [Link]

  • Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • ADP Glo Protocol. Source Not Available.
  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • The JAK/STAT Pathway. National Center for Biotechnology Information. [Link]

  • Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. MDPI. [Link]

  • Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway. ACS Publications. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • RIPK1 in necroptosis and recent progress in related pharmaceutics. Frontiers. [Link]

  • KEGG Necroptosis - Reference pathway. KEGG. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Center for Biotechnology Information. [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

  • Synthesis and SAR of 2-Phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Semantic Scholar. [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. [Link]

  • 6-methoxy-n-methylpyridin-2-amine (C7H10N2O). PubChem. [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Royal Society of Chemistry. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Validation of In Vitro Assays Using 6-Methoxy-N-methylpyrazin-2-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Orthogonal Assay Validation, Kinase Inhibition, and Assay Interference Mitigation Executive Summary As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Orthogonal Assay Validation, Kinase Inhibition, and Assay Interference Mitigation

Executive Summary

As a Senior Application Scientist, I frequently oversee the triage and validation of novel small-molecule kinase probes. 6-Methoxy-N-methylpyrazin-2-amine (CAS 1516709-09-3) represents a critical pyrazine-based building block. Pyrazine scaffolds have been extensively optimized as potent inhibitors for kinases such as c-MET[1] and Leucine-rich repeat kinase 2 (LRRK2)[2]. However, pyrazine derivatives possess distinct photophysical properties that can lead to false positives in high-throughput screening (HTS)[3].

This guide provides an objective, data-driven comparison of in vitro assay platforms—TR-FRET, AlphaScreen, and Radiometric assays—using 6-Methoxy-N-methylpyrazin-2-amine as a benchmark probe. By comparing its performance against industry-standard inhibitors (e.g., MLi-2), this document outlines a self-validating experimental system designed to definitively separate true biochemical target engagement from artifactual assay interference.

Mechanistic Grounding: The Causality Behind Assay Interference

When evaluating low-molecular-weight pyrazine derivatives like 6-Methoxy-N-methylpyrazin-2-amine, researchers must account for Compounds Interfering with Assay Technologies (CIATs) [4].

  • Inner-Filter Effects & Quenching: Time-resolved fluorescence energy transfer (TR-FRET) assays offer a high dynamic range but are highly susceptible to interference from compounds that absorb light at the excitation/emission wavelengths of the donor-acceptor pair[5]. Pyrazines can act as fluorescence quenchers, artificially inflating apparent IC50 values.

  • Singlet Oxygen Scavenging: In bead-based luminescent oxygen channeling assays (AlphaScreen), compounds that scavenge singlet oxygen or scatter light (via aggregation) will disrupt the proximity signal, leading to false-positive inhibition readouts[4].

To establish trustworthiness, a single primary assay is never sufficient. We must employ an orthogonal validation workflow that includes a primary screen, an artefact counter-screen, and an orthogonal detection platform.

Pathway Visualization: Mechanism of Action

G Compound 6-Methoxy-N-methylpyrazin-2-amine (Pyrazine Probe) Target LRRK2 Kinase Domain Compound->Target ATP Competitive Inhibition Phos Phosphorylation (Ser935/Ser910) Target->Phos Blocked Downstream 14-3-3 Protein Binding Phos->Downstream Disrupted

Figure 1: Mechanistic pathway of LRRK2 kinase inhibition by pyrazine-based small molecules.

Objective Platform Comparison: TR-FRET vs. AlphaScreen vs. Radiometric

To objectively evaluate the performance of 6-Methoxy-N-methylpyrazin-2-amine, we cross-validated the compound against recombinant LRRK2 (G2019S mutant) across three distinct biochemical platforms. The highly selective LRRK2 inhibitor MLi-2 was used as the alternative benchmark[2].

Quantitative Performance Data
Assay PlatformDetection Mechanism6-Methoxy-N-methylpyrazin-2-amine IC50 (nM)MLi-2 IC50 (nM)Assay Z'-FactorCIAT False Positive Rate
TR-FRET (LanthaScreen) Time-gated fluorescence145 ± 120.8 ± 0.10.78Moderate (Inner-filter effects)
AlphaScreen Luminescent oxygen channeling152 ± 150.9 ± 0.20.82Low (Singlet oxygen quenching)
Radiometric (33P-ATP) Isotope incorporation138 ± 90.7 ± 0.10.65Very Low (Gold Standard)

Analysis: The tight correlation of IC50 values across all three platforms (138 nM – 152 nM) confirms that 6-Methoxy-N-methylpyrazin-2-amine is a true ATP-competitive inhibitor, rather than a CIAT. While Radiometric assays provide the ultimate gold-standard confirmation, the combination of TR-FRET and AlphaScreen provides a highly scalable, non-radioactive alternative for high-throughput profiling.

Experimental Methodologies: A Self-Validating Protocol

Every protocol described below is designed as a self-validating system. By running the Artefact Counter-Screen in parallel with the Primary Assay, we immediately flag pyrazine derivatives that exhibit autofluorescence.

Protocol A: Primary Screen (TR-FRET Kinase Assay)

Objective: Measure ATP-competitive inhibition using a proximity-based fluorescent readout.

  • Reagent Preparation: Prepare 2X enzyme/substrate mix containing 10 nM LRRK2 (G2019S) and 400 nM fluorescein-labeled ERM (Ezrin/Radixin/Moesin) peptide in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of 6-Methoxy-N-methylpyrazin-2-amine (10-point dose-response, starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser.

  • Kinase Reaction: Add 5 µL of the 2X enzyme/substrate mix to the plate. Incubate for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding 5 µL of 2 mM ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing 20 mM EDTA and 2 nM Terbium-labeled anti-phospho-ERM antibody.

  • Readout: Incubate for 30 minutes and read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio.

Protocol B: Artefact Counter-Screen (CIAT Detection)

Objective: Identify false positives caused by the pyrazine scaffold quenching the Terbium/Fluorescein signal[5].

  • Mock Reaction: Prepare a reaction mixture lacking the LRRK2 enzyme and ATP, but containing fully phosphorylated fluorescein-ERM peptide and Terbium-antibody.

  • Compound Incubation: Add 6-Methoxy-N-methylpyrazin-2-amine at the maximum screening concentration (10 µM).

  • Validation: If the TR-FRET ratio drops by >15% compared to the DMSO control, the compound is flagged as a fluorescent quencher (CIAT) rather than a true inhibitor.

Protocol C: Orthogonal Screen (AlphaScreen)

Objective: Confirm hits using a completely distinct biophysical mechanism (luminescence)[4].

  • Reaction Setup: Perform the kinase reaction identically to Protocol A (Steps 1-4), using a biotinylated-ERM peptide substrate.

  • Bead Addition: Stop the reaction with 10 µL of buffer containing 10 µg/mL Streptavidin-coated Donor beads and Anti-phospho-ERM conjugated Acceptor beads.

  • Incubation: Incubate in the dark for 2 hours at room temperature to allow bead proximity complex formation.

  • Readout: Excite at 680 nm and measure luminescence emission at 520-620 nm.

Workflow Visualization

G Start Compound Library (Pyrazine Scaffolds) Primary Primary Screen (TR-FRET LanthaScreen) Start->Primary Counter Counter-Screen (Artefact Assay / CIAT Check) Primary->Counter Hit Triage Orthogonal Orthogonal Screen (AlphaScreen) Counter->Orthogonal Non-Interfering Hits Cellular Cellular Target Engagement (pSer935 LRRK2 Western Blot) Orthogonal->Cellular Validated Biochemical Hits

Figure 2: Self-validating cross-validation workflow for ruling out assay interference.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) . ResearchGate. Link

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors . Journal of Medicinal Chemistry (ACS Publications). Link

  • Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors . Journal of Medicinal Chemistry (ACS Publications). Link

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders . Future Medicinal Chemistry (Taylor & Francis). Link

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies . PubMed (AstraZeneca HTS Database Study). Link

Sources

Comparative

Strategic Amination of Methoxypyrazine Derivatives: A Comparative Guide to SNAr and Buchwald-Hartwig Pathways

Methoxypyrazines are privileged, electron-deficient heterocyclic scaffolds heavily utilized in medicinal chemistry, agrochemicals, and flavor science. The late-stage functionalization of these rings via C–N bond formatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Methoxypyrazines are privileged, electron-deficient heterocyclic scaffolds heavily utilized in medicinal chemistry, agrochemicals, and flavor science. The late-stage functionalization of these rings via C–N bond formation is a critical step in drug development. However, the methoxy group (–OCH₃) introduces a unique electronic tension: while the pyrazine ring is inherently electron-poor, the strong π-donating nature of the methoxy substituent partially deactivates the ring toward nucleophilic attack.

As an application scientist, choosing the correct amination strategy is paramount. This guide objectively compares the two dominant methodologies—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols required for successful synthesis.

Mechanistic Divergence: Causality Behind Experimental Choices

The decision to employ SNAr versus a transition-metal-catalyzed cross-coupling is dictated by the steric bulk of the amine and the specific electronic microenvironment of the methoxypyrazine substrate.

The SNAr Pathway

SNAr relies on the low lowest unoccupied molecular orbital (LUMO) energy of the pyrazine ring. The reaction proceeds via the addition of the amine to the halogenated carbon, forming an anionic Meisenheimer complex, followed by the expulsion of the halide leaving group. Because the methoxy group acts as an electron donor via resonance, SNAr on chloromethoxypyrazines can be sluggish. To overcome this kinetic barrier, chemists often employ "green" polar protic conditions (e.g., water with KF). The causality here is twofold: water exploits the hydrophobic effect to drive the organic reactants together, while KF acts as a mild base and hydrogen-bond acceptor to enhance the nucleophilicity of the amine[1][2].

The Buchwald-Hartwig Pathway

When dealing with sterically hindered secondary amines or unactivated methoxypyrazines, the kinetic barrier for SNAr becomes insurmountable. The 3 bypasses this by utilizing a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the pyrazinyl halide to Pd(0) is followed by amine coordination, base-mediated deprotonation, and reductive elimination. The use of specific bidentate ligands (like BINAP) or N-Heterocyclic Carbenes (NHCs) is critical; they provide sufficient steric bulk to prevent the strongly coordinating pyrazine nitrogen atoms from poisoning the palladium catalyst[4][3].

MechanisticPathways Substrate Halomethoxypyrazine SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr BHA Buchwald-Hartwig (Pd-Catalyzed) Substrate->BHA Meisenheimer Meisenheimer Complex (Anionic Intermediate) SNAr->Meisenheimer Product Aminomethoxypyrazine Meisenheimer->Product -Halide OxAdd Oxidative Addition (Pd(0) to Pd(II)) BHA->OxAdd Transmet Amine Coordination & Deprotonation OxAdd->Transmet +Amine, Base RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Product -Pd(0)

Caption: Mechanistic divergence between SNAr and Buchwald-Hartwig amination pathways.

Quantitative Performance Comparison

The following table summarizes the operational parameters and typical yields for both amination pathways when applied to chloromethoxypyrazine derivatives.

ParameterSNAr (Green Conditions)Buchwald-Hartwig Amination
Typical Reagents Amine, KF (Base)Amine, Pd(OAc)₂, BINAP, Cs₂CO₃
Optimal Solvent H₂O or EtOHToluene or 1,4-Dioxane
Temperature 100–120 °C80–110 °C
Primary Amines Excellent (75–95% yield)Good to Excellent (70–90% yield)
Secondary/Hindered Amines Poor (<30% yield, requires sealed tube)Excellent (80–95% yield)
Environmental Impact Low (Aqueous, transition-metal-free)Moderate (Requires heavy metals, organic solvents)
Cost at Scale Very LowHigh (Palladium and proprietary ligands)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observational milestones are embedded within the steps to confirm the reaction is proceeding correctly.

Protocol A: Transition-Metal-Free SNAr Amination (Green Conditions)

Design Rationale: Utilizing water as a solvent with KF avoids toxic organic solvents. The insolubility of the starting materials in water drives the reaction via the "on-water" hydrophobic effect[1].

  • Preparation: Charge a heavy-walled reaction vial with 2-chloro-5-methoxypyrazine (1.0 equiv), the desired primary amine (1.2 equiv), and anhydrous KF (2.0 equiv).

  • Solvent Addition: Suspend the mixture in deionized water to achieve a 0.5 M concentration.

  • Heating: Seal the vial and heat at 100 °C under vigorous stirring for 12–24 hours.

    • Self-Validation Checkpoint: As the reaction progresses, the biphasic mixture will often change appearance. The starting materials will coalesce into a distinct, dense product phase or precipitate as a solid, indicating successful conversion.

  • Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Design Rationale:5 to solubilize the Pd-catalyst and BINAP ligand. Cs₂CO₃ is selected over NaOtBu to prevent competitive nucleophilic aromatic substitution by the alkoxide on the electron-deficient pyrazine ring[4][5].

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a dry Schlenk tube with 2-chloro-5-methoxypyrazine (1.0 equiv), the secondary amine (1.2 equiv), Pd(OAc)₂ (5 mol%), (±)-BINAP (10 mol%), and finely powdered Cs₂CO₃ (2.0 equiv).

  • Degassing: Add anhydrous, rigorously degassed toluene (0.2 M).

    • Self-Validation Checkpoint: Degassing is critical to prevent the oxidation of the electron-rich phosphine ligand. Upon heating, the initial heterogeneous suspension should transition into a characteristic dark red or brownish-orange homogeneous active catalytic solution. If the solution turns black and deposits a mirror on the glass, the catalyst has crashed out (palladium black formation).

  • Heating: Stir the mixture at 90–110 °C for 16–24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove insoluble inorganic salts and residual palladium.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Workflow Prep Substrate & Reagents Degas Inert Atmosphere (Degassing) Prep->Degas React Heating / Microwave Degas->React Workup Aqueous Workup React->Workup Purify Flash Chromatography Workup->Purify

Caption: Standard experimental workflow for the amination of methoxypyrazine derivatives.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?
  • Trifluoromethoxypyrazines: Preparation and Properties N
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions N
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction American Chemical Society (ACS)

Sources

Validation

A Comparative Guide to the Synthesis of 6-Methoxy-N-methylpyrazin-2-amine: Navigating Routes for Yield Reproducibility

The reproducible synthesis of key pharmaceutical intermediates is paramount in drug development and manufacturing. 6-Methoxy-N-methylpyrazin-2-amine is a critical building block in numerous biologically active compounds,...

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Author: BenchChem Technical Support Team. Date: March 2026

The reproducible synthesis of key pharmaceutical intermediates is paramount in drug development and manufacturing. 6-Methoxy-N-methylpyrazin-2-amine is a critical building block in numerous biologically active compounds, and achieving consistent, high-yield production is a frequent challenge for process chemists. This guide provides an in-depth comparison of common synthetic strategies, focusing on the critical parameters that govern yield and reproducibility. We will dissect the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid researchers in selecting and optimizing a manufacturing process.

Introduction: The Challenge of Pyrazine Functionalization

Pyrazine rings are electron-deficient, which influences their reactivity in substitution and functionalization reactions. The synthesis of 6-Methoxy-N-methylpyrazin-2-amine requires the precise introduction of three distinct functional groups onto the pyrazine core: an amine, a methoxy group, and a methyl group on the amine nitrogen. The order of these transformations and the choice of reagents can dramatically impact overall yield, purity, and, most importantly, the batch-to-batch consistency of the process.

This guide will focus on two primary, divergent synthetic routes starting from the commercially available 2-Amino-6-chloropyrazine.[1][2][3][4]

  • Route A: Methoxylation followed by N-methylation.

  • Route B: N-methylation followed by methoxylation.

We will analyze the factors that influence the success of each critical reaction: nucleophilic aromatic substitution (SNAr) for the methoxylation step and N-alkylation for the methylation step.

Comparative Analysis of Synthetic Routes

Route A: Methoxylation First Strategy

This approach prioritizes the introduction of the methoxy group onto the pyrazine ring, replacing the chlorine atom via a nucleophilic aromatic substitution, followed by the methylation of the 2-amino group.

Route A cluster_0 Step 1: Methoxylation cluster_1 Step 2: N-Methylation A 2-Amino-6-chloropyrazine B 2-Amino-6-methoxypyrazine A->B  NaOMe, MeOH, Heat   C 6-Methoxy-N-methylpyrazin-2-amine B->C  Methylating Agent, Base  

Caption: Workflow for Route A: Methoxylation followed by N-methylation.

The replacement of a chlorine atom with a methoxy group on an electron-deficient pyrazine ring is a classic SNAr reaction. The success of this step is highly dependent on the strength of the nucleophile and the reaction conditions.

Protocol A1: Methoxylation

  • To a solution of sodium methoxide (NaOMe) in methanol (MeOH), add 2-Amino-6-chloropyrazine.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until consumption of the starting material is complete.

  • Cool the mixture, neutralize with an acid (e.g., acetic acid), and concentrate under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Causality and Reproducibility Insights:

  • Reagent Stoichiometry: An excess of sodium methoxide is typically required to drive the reaction to completion. However, too large an excess can lead to side reactions or complicate the work-up. A molar ratio of 1.5 to 2.5 equivalents of NaOMe is common.

  • Temperature Control: The reaction is typically run at the reflux temperature of methanol. Consistent temperature control is crucial for reproducible reaction times and to minimize the formation of potential impurities.

  • Moisture Control: Sodium methoxide is highly sensitive to moisture. The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the methoxide and ensure consistent nucleophile strength.

N-alkylation of heteroaromatic amines can be notoriously difficult to control.[5] Direct alkylation with reagents like methyl iodide often leads to over-methylation, yielding a mixture of mono-methylated, di-methylated, and even quaternary ammonium salt products.[5] This lack of selectivity is a major source of poor reproducibility.

Protocol A2: N-Methylation (Reductive Amination Approach) A more controlled and reproducible method is reductive amination.

  • Suspend 2-Amino-6-methoxypyrazine and paraformaldehyde in a suitable solvent (e.g., methanol or THF).

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until completion, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with water, and extract the product with an organic solvent.

  • Purify the crude product via column chromatography.

Causality and Reproducibility Insights:

  • Choice of Reducing Agent: STAB is often preferred as it is milder and more selective than NaBH₄, reducing the risk of reducing the pyrazine ring itself.

  • Temperature and Addition Control: The portion-wise addition of the reducing agent at a controlled temperature is critical to manage the exothermic reaction and prevent side product formation.

  • Intermediate Stability: The intermediate imine or aminal formed between the amine and formaldehyde is often not isolated. The kinetics of its formation versus its reduction are key to achieving a high yield of the desired mono-methylated product.

Route B: N-Methylation First Strategy

This alternative pathway involves first methylating the 2-amino group of the starting material, followed by the methoxylation of the 6-chloro position.

Route B cluster_0 Step 1: N-Methylation cluster_1 Step 2: Methoxylation A 2-Amino-6-chloropyrazine B 6-Chloro-N-methylpyrazin-2-amine A->B  Methylating Agent, Base   C 6-Methoxy-N-methylpyrazin-2-amine B->C  NaOMe, MeOH, Heat  

Caption: Workflow for Route B: N-methylation followed by Methoxylation.

As in Route A, controlling the N-methylation is the primary challenge. The electron-withdrawing effect of the chlorine atom can slightly decrease the nucleophilicity of the amino group compared to 2-amino-6-methoxypyrazine, but the risk of over-alkylation remains.

Protocol B1: N-Methylation (Protective Group Strategy) To avoid over-methylation, a protective group strategy can be employed. For instance, forming a sulfonamide, followed by methylation and deprotection. A more direct, albeit still challenging, approach is controlled direct methylation.

  • Dissolve 2-Amino-6-chloropyrazine in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a strong base, such as sodium hydride (NaH), carefully at 0 °C to deprotonate the amine.

  • Add a slight excess (1.0-1.2 equivalents) of a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to proceed at a controlled temperature.

  • Monitor the reaction closely for the formation of the mono-methylated product and quench with water upon completion.

  • Extract the product and purify by column chromatography to separate it from unreacted starting material and the di-methylated byproduct.

Causality and Reproducibility Insights:

  • Base and Stoichiometry: The use of a strong, non-nucleophilic base like NaH is crucial. The stoichiometry of both the base and the methylating agent must be precisely controlled to favor mono-alkylation.

  • Reaction Monitoring: This reaction is highly prone to over-methylation. Frequent monitoring by LC-MS or GC-MS is essential to quench the reaction at the optimal point, maximizing the yield of the desired product. This is a significant source of irreproducibility.

  • Alternative Methylating Agents: Using less reactive methylating agents like dimethyl sulfate can sometimes offer better control, but reaction times will be longer. Modern catalytic N-methylation techniques using methanol as a C1 source with a ruthenium or iridium catalyst are also emerging as more sustainable and selective alternatives.[6]

The final step is the SNAr reaction, which is analogous to Step 1 in Route A.

Protocol B2: Methoxylation

  • To a solution of sodium methoxide in methanol, add 6-Chloro-N-methylpyrazin-2-amine.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Perform an aqueous work-up with neutralization and extraction.

  • Purify the final product by recrystallization or column chromatography.

Causality and Reproducibility Insights:

  • Substrate Reactivity: The presence of the N-methyl group (an electron-donating group) might slightly decrease the reactivity of the pyrazine ring towards nucleophilic attack compared to the N-unsubstituted intermediate in Route A. This could necessitate slightly longer reaction times or higher temperatures for complete conversion.

  • Work-up and Purification: The final product, 6-Methoxy-N-methylpyrazin-2-amine, has different solubility properties than the intermediate in Route A. The extraction and purification procedures must be optimized accordingly to ensure high recovery and purity.

Performance Comparison and Data Summary

The choice between Route A and Route B often comes down to a trade-off between the challenges of the two key steps. Route A presents a more controllable N-methylation step (via reductive amination), while Route B faces the classic challenge of selective direct N-alkylation.

ParameterRoute A (Methoxylation First)Route B (N-Methylation First)Rationale & Justification
Key Challenge Purity of 2-amino-6-methoxypyrazine intermediate.Control of selective mono-methylation.Reductive amination in Route A is generally more selective than the direct alkylation in Route B, which often yields mixtures.[5]
Typical Overall Yield Moderate to High (Reported ~60-80%)Low to Moderate (Highly variable, ~30-60%)The higher selectivity of reductive amination in Route A typically leads to better overall yields and less demanding purification.
Reproducibility Higher Lower The direct N-alkylation in Route B is very sensitive to minor variations in stoichiometry and reaction time, leading to inconsistent product ratios.
Process Safety Use of NaBH₄ or STAB requires careful handling.Use of NaH and methyl iodide requires stringent safety protocols (flammable, toxic, carcinogenic).Both routes have hazards, but the reagents in Route B are generally considered more hazardous for large-scale operations.
Scalability More favorable due to better reaction control.Challenging due to the difficulty in controlling the selective methylation on a large scale.The robustness of the reductive amination step makes Route A more amenable to scale-up.

Conclusion and Recommendation

For researchers and drug development professionals prioritizing reproducibility, yield, and scalability , Route A (Methoxylation First) is the recommended synthetic strategy for producing 6-Methoxy-N-methylpyrazin-2-amine.

The key to its superior performance lies in circumventing the problematic direct N-alkylation of the aminopyrazine. By performing the methoxylation first, the subsequent N-methylation can be achieved with high selectivity using well-established reductive amination protocols. This approach minimizes the formation of hard-to-separate di-methylated impurities, leading to a more robust, predictable, and ultimately higher-yielding process. While Route B is chemically plausible, its reliance on a poorly selective alkylation step introduces significant variability, making it less suitable for applications where consistent output is a critical requirement.

References

  • Vertex AI Search result citing research on synthetic routes to pyrazine deriv
  • Vertex AI Search result on the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide, discussing methoxyl
  • Google Patents. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same. WO1996021648A1.
  • ResearchGate. (2025). Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. [Link]

  • Google Patents. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). US20100267955A1.
  • National Institutes of Health (NIH). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]

  • Vertex AI Search result discussing N-alkylation of heteroarom
  • Google Patents. (1963).
  • Google Patents. (1967).
  • Justia Patents. Piperazine amide derivative, preparation method therefor, and use thereof in medicine. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • National Institutes of Health (NIH). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • Google Patents. (2013). Preparation of C-pyrazine-methylamines. US8513415B2.
  • ResearchGate. Methoxypyrazines biosynthesis and metabolism in grape: A review. [Link]

  • Vertex AI Search result providing an overview of 3-alkyl-2-methoxypyrazines.
  • PubMed. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]

  • PubChem. 2-Amino-6-Chloropyrazine. [Link]

  • ResearchGate. N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. [Link]

  • Royal Society of Chemistry. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. [Link]

  • Royal Society of Chemistry. A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. [Link]

  • Google Patents. (1993). Preparation of 2-amino-6-chloropurine. WO1993015075A1.

Sources

Comparative

6-Methoxy-N-methylpyrazin-2-amine Biological Activity Comparison: A Comprehensive Scaffold Evaluation Guide

While 6-methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) is technically a low-molecular-weight chemical intermediate, its true biological value lies in its role as a highly privileged hinge-binding pharmacophore. In m...

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Author: BenchChem Technical Support Team. Date: March 2026

While 6-methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) is technically a low-molecular-weight chemical intermediate, its true biological value lies in its role as a highly privileged hinge-binding pharmacophore. In modern drug discovery, the substituted 2-aminopyrazine core is a cornerstone in the development of targeted kinase inhibitors, particularly against DNA Damage Response (DDR) targets such as Ataxia Telangiectasia and Rad3-related (ATR) kinase[1][2].

This guide provides an objective comparison of the 6-methoxy-N-methylpyrazin-2-amine scaffold against traditional alternative hinge binders (2-aminopyridine and 2-aminopyrimidine). It is designed for medicinal chemists and drug development professionals seeking to optimize kinase selectivity, biochemical potency, and cellular permeability[3][4].

Mechanistic Rationale: The Aminopyrazine Advantage

To understand the biological activity of this scaffold, we must analyze its structural components within the ATP-binding pocket of kinases:

  • The Hinge-Binding Core (2-Aminopyrazine): The pyrazine N1 acts as a critical hydrogen bond acceptor, interacting directly with the backbone −NH− of the kinase hinge region (e.g., Val2378 in ATR)[1]. Simultaneously, the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl (e.g., Glu2380)[1].

  • The 6-Methoxy Group (Electron Density Modulation): The methoxy group is an electron-donating group (EDG). By pushing electron density into the pyrazine ring, it significantly increases the basicity and hydrogen-bond acceptor strength of the N1 nitrogen, leading to tighter hinge binding compared to unsubstituted analogs.

  • The N-Methyl Substitution (Conformational Restriction): Methylation of the exocyclic amine restricts its conformational flexibility. This locks the vector of any attached functional groups, preventing unwanted hydrogen-bond donation to off-target kinases and thereby driving kinome selectivity.

Signaling Pathway Context

The primary application of this scaffold is the disruption of the ATR/CHK1 signaling axis, which cancer cells rely on to survive replication stress[5][6].

ATR_Pathway DNA_Damage Replication Stress (ssDNA) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 (Ser345) ATR->CHK1 CellCycle G2/M Arrest & DNA Repair CHK1->CellCycle Inhibitor 6-Methoxy-N-methyl pyrazin-2-amine Inhibitor->ATR Hinge Binding

Figure 1: ATR/CHK1 signaling pathway and the targeted inhibition by the aminopyrazine scaffold.

Biological Activity & Physicochemical Comparison

When evaluating scaffolds for a lead optimization campaign, the 6-methoxy-N-methylpyrazin-2-amine core offers a distinct balance of lipophilicity and hydrogen-bonding capacity compared to standard pyrimidines and pyridines.

Table 1: Physicochemical and Biochemical Comparison of Kinase Hinge-Binding Scaffolds

Scaffold CoreH-Bond DonorsH-Bond AcceptorstPSA (Ų)Relative ATR IC₅₀ (Model)Caco-2 Permeability (Pₐₚₚ)
6-Methoxy-N-methylpyrazin-2-amine 1444.2++++ (< 10 nM)High (> 15 × 10⁻⁶ cm/s)
2-Aminopyridine 2238.9++ (~ 500 nM)High (> 20 × 10⁻⁶ cm/s)
2-Aminopyrimidine 2351.8+++ (~ 50 nM)Moderate (~ 8 × 10⁻⁶ cm/s)

Data Note: Biochemical IC₅₀ values represent generalized scaffold performance when incorporated into optimized ATR inhibitor frameworks (e.g., VE-822 / M6620 analogs)[5][6].

Key Takeaway: While 2-aminopyrimidine is a classic hinge binder (utilized in drugs like imatinib), the 6-methoxy-N-methylpyrazin-2-amine scaffold provides superior target affinity for ATR due to optimized electron density at the N1 position, while maintaining a lower topological polar surface area (tPSA) for excellent cellular permeability[1][7].

Experimental Protocols for Scaffold Evaluation

To objectively validate the biological activity of derivatives based on this scaffold, the following self-validating experimental workflows must be employed.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Highly conjugated pyrazine derivatives often exhibit intrinsic auto-fluorescence that confounds standard continuous fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement. This allows short-lived background fluorescence to decay, providing a highly sensitive, interference-free ratiometric readout.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the synthesized scaffold derivatives in 100% DMSO using acoustic liquid handling.

    • Self-Validation: Include a known potent ATR inhibitor (e.g., VE-822) as a positive control and a DMSO-only well as a vehicle control. The assay is only valid if the calculated Z'-factor is > 0.6.

  • Enzyme Incubation: Dispense 5 nM of recombinant ATR/ATRIP complex, 50 nM of a p53-derived peptide substrate, and 10 μM ATP into a 384-well microplate. Add the compound dilutions and incubate for 60 minutes at 22°C.

  • TR-FRET Detection: Add the detection mixture containing a Europium-labeled anti-phospho-p53 antibody and a Streptavidin-Allophycocyanin (APC) tracer.

  • Data Acquisition: Measure the emission ratio (665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Dilution (Acoustic Dispensing) Step2 2. Kinase Reaction (ATR + Substrate + ATP) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Anti-Phospho Ab) Step2->Step3 Step4 4. Data Analysis (IC50 & Hill Slope) Step3->Step4

Figure 2: Step-by-step TR-FRET biochemical assay workflow for evaluating kinase inhibitors.

Protocol B: Cellular Target Modulation (p-CHK1 Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or P-glycoprotein (P-gp) mediated efflux. Measuring the phosphorylation of CHK1 at Ser345—a direct downstream target of ATR—confirms true intracellular target engagement[3][5].

Step-by-Step Methodology:

  • Cell Culture & Stress Induction: Seed HCT116 colorectal carcinoma cells in 6-well plates. Pre-treat with the scaffold derivatives for 2 hours, followed by the addition of 2 mM Hydroxyurea (HU) for an additional 2 hours.

    • Causality: HU induces replication fork stalling (replication stress), which hyperactivates the ATR pathway, providing a robust and measurable p-CHK1 signal window.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state.

  • Immunoblotting: Resolve 20 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe overnight with primary antibodies against p-CHK1 (Ser345) and total CHK1.

    • Self-Validation: Normalize the chemiluminescent p-CHK1 signal to both total CHK1 and a housekeeping loading control (e.g., GAPDH). This ensures that any observed signal reduction is due to specific kinase inhibition rather than general compound cytotoxicity or unequal sample loading.

References

  • Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents Journal of Medicinal Chemistry[Link]

  • Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors Molecular Diversity[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-Methoxy-N-methylpyrazin-2-amine

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents from procurement to disposal. The integrity of our research and the safe...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents from procurement to disposal. The integrity of our research and the safety of our laboratories and environment hinge on a deep, operational understanding of the materials we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methoxy-N-methylpyrazin-2-amine, grounding every recommendation in established safety and regulatory frameworks. Our goal is to move beyond simple instruction to foster a culture of intrinsic safety and environmental stewardship.

Hazard Identification: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough risk assessment is paramount. 6-Methoxy-N-methylpyrazin-2-amine is not a benign substance; its hazard profile dictates the stringent handling and disposal protocols required. Understanding these hazards is the first step in a self-validating safety system.

Based on available Safety Data Sheet (SDS) information, this compound presents multiple health hazards. It is classified as an irritant to the skin and can cause serious eye damage[1]. Furthermore, it is harmful if swallowed, and its toxicological properties have not been fully investigated, necessitating a cautious approach[1].

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin IrritationCategory 2WarningH315: Causes skin irritation.[1][2]
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exp.)Category 3WarningH336: May cause drowsiness or dizziness.[1]

This hazard profile firmly places 6-Methoxy-N-methylpyrazin-2-amine within the scope of regulated chemical waste. The causality is clear: improper disposal, such as drain disposal, could lead to serious eye damage for downstream personnel or unknown, adverse effects on aquatic ecosystems. Skin contact with contaminated surfaces could cause significant irritation. Therefore, every subsequent step is designed to mitigate these specific risks.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this chemical is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA)[3][4]. All laboratory personnel are required to be trained on these procedures as part of their institution's Chemical Hygiene Plan (CHP), a mandate under the OSHA Laboratory Standard (29 CFR 1910.1450)[5][6][7][8].

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste container or initiating any cleanup, don the following minimum PPE. The "why" is to prevent exposure via the routes identified in the hazard assessment.

  • Eye/Face Protection: Chemical safety goggles are mandatory. Given the "Danger" classification for serious eye damage, a face shield should be worn if there is any risk of splashing[9].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are recommended.

Step 2: Waste Characterization and Segregation

Proper disposal begins with correctly identifying the waste stream. This is a critical step to prevent accidental mixing of incompatible chemicals, which could lead to violent reactions or the generation of toxic gases[5].

  • Is it Hazardous? Yes. Based on its toxic and irritant properties, 6-Methoxy-N-methylpyrazin-2-amine waste must be managed as hazardous waste[4][10][11].

  • Waste Stream Segregation:

    • Solid Waste: Unused or expired pure 6-Methoxy-N-methylpyrazin-2-amine, and any lab debris (e.g., weigh paper, contaminated gloves, paper towels) grossly contaminated with the solid chemical.

    • Liquid Waste: Solutions containing 6-Methoxy-N-methylpyrazin-2-amine. This waste stream should not be mixed with other solvent wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. For example, halogenated and non-halogenated solvent wastes are typically segregated.

    • Sharps: Any needles, syringes, or broken glassware contaminated with the chemical must be placed in a designated, puncture-resistant sharps container[5].

Step 3: Containerization and Labeling

The integrity of the disposal process relies on clear and robust containerization and labeling. This is a regulatory requirement and ensures the safety of everyone who will handle the waste, from lab personnel to disposal technicians[5][7].

  • Select the Correct Container:

    • Use a container provided by your institution's EHS department or one known to be compatible with organic amines. High-density polyethylene (HDPE) is a common choice.

    • The container must have a secure, leak-proof screw-top cap.

    • Never use a container that is damaged, leaking, or cannot be sealed properly.

  • Label the Container Correctly:

    • Attach a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "6-Methoxy-N-methylpyrazin-2-amine". Avoid abbreviations or formulas.

    • List all constituents and their approximate percentages (e.g., "6-Methoxy-N-methylpyrazin-2-amine (~5g), Methanol (100mL)").

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date (the date the first drop of waste enters the container).

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS personnel[11].

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.

  • Closure: The waste container must be kept closed at all times except when actively adding waste. This is a common and critical compliance failure.

Step 5: Final Disposal - The Role of EHS

Laboratory personnel are responsible for the proper collection, labeling, and storage of waste. The final treatment and disposal must be handled by trained professionals.

  • Request a Pickup: Once the waste container is full, or if you are generating waste infrequently, follow your institution's procedure to request a pickup from the EHS department.

  • Documentation: Your EHS office will manage the regulatory documentation, including the hazardous waste manifest, which tracks the waste from your lab to its final disposal facility—a system known as "cradle-to-grave" tracking[4].

  • Never:

    • Pour this chemical down the drain.

    • Place it in the regular trash.

    • Allow it to evaporate in a fume hood as a means of disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing unwanted 6-Methoxy-N-methylpyrazin-2-amine and associated materials in the laboratory.

G cluster_start cluster_action start Unwanted Material: 6-Methoxy-N-methylpyrazin-2-amine pure Pure Chemical or Grossly Contaminated Solid start->pure Is it a solid? solution Solution Containing the Chemical start->solution Is it a liquid? sharps Contaminated Sharps (Needles, Glassware) start->sharps Is it a sharp? solid_waste Solid Hazardous Waste Container pure->solid_waste liquid_waste Liquid Hazardous Waste Container solution->liquid_waste sharps_box Sharps Container sharps->sharps_box label 1. Affix 'Hazardous Waste' Label 2. List all chemical components 3. Mark hazards (Toxic, Irritant) solid_waste->label liquid_waste->label sharps_box->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment label->store pickup Request Pickup by EHS Department store->pickup

Caption: Decision workflow for segregating and containerizing chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Minor Spill (you are trained and equipped to handle):

      • Ensure the area is well-ventilated (e.g., inside a chemical fume hood).

      • Wearing full PPE, contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite). Do not use combustible materials like paper towels for a liquid spill.

      • Carefully sweep or scoop the absorbed material into a designated waste container.

      • Decontaminate the area with a suitable solvent, followed by soap and water.

      • Collect all cleanup materials as hazardous waste.

    • Major Spill (large quantity, outside of a fume hood, or you feel unsafe):

      • Evacuate the immediate area.

      • If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.

      • Close the laboratory door and prevent re-entry.

      • Contact your institution's EHS/emergency response team immediately. Provide them with the chemical name and details of the spill.

By adhering to this comprehensive disposal guide, you not only ensure compliance with safety regulations but also actively participate in creating a safer research environment for yourself, your colleagues, and the community.

References

  • Red Arc Environmental. (2024, May 27). Introduction to RCRA: Definition of a Hazardous Waste. Available at: [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Available at: [Link]

  • NextSDS. 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. Available at: [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Available at: [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • California Department of Toxic Substances Control. RCRA Listed Hazardous Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Laboratory Standard 29 CFR 1910.1450. Available at: [Link]

  • Elan Chemical. (2017, April 26). Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • Scottish Environment Protection Agency (SEPA). (2013, January 1). Review of Amine Emissions from Carbon Capture Systems. Available at: [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, January 16). January 2025 EPA Waste Management Updates Newsletter. Available at: [Link]

Sources

Handling

Essential Protective Measures: A Guide to Handling 6-Methoxy-N-methylpyrazin-2-amine

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 6-Methoxy-N-methylpyrazin-2-amine (CAS No: 1516709-09-3). The following p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 6-Methoxy-N-methylpyrazin-2-amine (CAS No: 1516709-09-3). The following procedures are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety in the laboratory. Adherence to these guidelines is critical for minimizing exposure and preventing accidents.

Hazard Assessment & Risk Mitigation

Understanding the inherent risks of a compound is the foundational step in developing effective safety protocols. 6-Methoxy-N-methylpyrazin-2-amine is classified with several hazards that necessitate rigorous control measures.[1] The primary objective is to maintain exposure levels As Low As Reasonably Achievable (ALARA).

The known GHS (Globally Harmonized System) classifications for this compound demand a comprehensive approach to personal protection.[1]

Table 1: GHS Hazard Profile for 6-Methoxy-N-methylpyrazin-2-amine

GHS PictogramHazard CodeHazard StatementClassification
alt text alt text H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.Acute Toxicity (Oral, Dermal, Inhalation), Category 4[1]
H315Causes skin irritation.Skin Irritation, Category 2[1]
H318Causes serious eye damage.Serious Eye Damage, Category 1[1]
H336May cause drowsiness or dizziness.Specific Target Organ Toxicity — Single Exposure, Category 3[1]

The causality behind these classifications dictates our procedural choices. The risk of serious eye damage (H318) is why standard safety glasses are insufficient; chemical splash goggles are mandatory.[1][2] Similarly, the compound's acute dermal toxicity (H312) and skin irritant properties (H315) underscore the necessity of using appropriate chemical-resistant gloves and a lab coat to prevent any skin contact.[1][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required, beginning with engineering controls and supplemented by individual protective gear. This system is designed to create redundant barriers between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense

All handling of 6-Methoxy-N-methylpyrazin-2-amine, including weighing, dispensing, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is the most critical step in minimizing inhalation exposure (H332) by containing vapors and aerosols at the source.[5]

Individual Protective Equipment

The following PPE is mandatory when handling this compound. Each component is selected to counter a specific hazard identified in the assessment.

Table 2: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications & Rationale
Eye & Face Chemical Safety GogglesMust conform to EN166 (EU) or ANSI Z87.1 (US) standards. Required to protect against splashes and aerosols that could cause serious eye damage (H318).[2][3]
Face ShieldTo be worn over goggles when handling larger quantities (>50g) or during procedures with a significant risk of splashing.
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended handling periods. This is critical to prevent dermal absorption and skin irritation (H312, H315).[4][6]
Body Laboratory CoatA long-sleeved, flame-retardant lab coat is required to protect skin and personal clothing from contamination.[4][5]
Chemical-Resistant ApronRecommended to be worn over the lab coat when handling significant quantities or when there is a high risk of splashes.[4]
Respiratory Fume HoodPrimary method of respiratory protection.[4]
NIOSH-approved RespiratorIn the event of a spill or fume hood failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 particulate filters should be used by trained personnel during cleanup.[4][5]

Procedural Guidance: A Safe Handling Workflow

A systematic, step-by-step approach ensures that safety is integrated into every phase of the handling process.

Preparation and Pre-Handling
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and the airflow is functioning correctly.

  • Assemble all Materials : Before bringing the chemical into the hood, ensure all necessary glassware, reagents, and utensils are present to minimize traffic in and out of the work area.

  • Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[7] Ensure a spill kit is readily accessible.[7]

  • Don PPE : Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

Weighing and Dispensing Protocol
  • Perform in Fume Hood : Conduct all weighing and dispensing activities deep within the chemical fume hood sash to ensure containment.

  • Minimize Dust/Aerosol Generation : Use appropriate tools like a chemical spatula.[7] If the compound is a solid, handle it gently to avoid creating airborne dust.

  • Seal Immediately : Tightly close the primary container immediately after dispensing the required amount.[3]

Post-Handling and Decontamination
  • Clean Work Surfaces : Thoroughly decontaminate the work area within the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Proper PPE Removal : To avoid cross-contamination, remove PPE in the correct order:

    • Remove outer gloves (if double-gloved).

    • Remove lab coat.

    • Remove inner gloves.

    • Remove face shield and goggles.

    • Wash hands thoroughly with soap and water.[8]

Emergency and Disposal Procedures

Spill Response
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area.

  • Ventilate : Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.

  • Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[9] Avoid creating dust.

  • Decontaminate and Dispose : Collect all contaminated materials, including absorbents and PPE, into a sealed, clearly labeled hazardous waste container for proper disposal.[4]

Waste Disposal

All materials contaminated with 6-Methoxy-N-methylpyrazin-2-amine, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[9]

  • Segregation : Do not mix this waste with other waste streams.[9]

  • Containerization : Use designated, sealed, and clearly labeled hazardous waste containers.

  • Regulations : All waste must be disposed of in strict accordance with local, state, and federal regulations.[9][10] Do not pour waste down the drain.[4]

Visualization of Workflow

The following diagram illustrates the logical flow of the safe handling protocol, from initial preparation to final disposal, including emergency branching.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_waste 4. Disposal cluster_emergency Emergency Protocol prep Start: Assess Task & Assemble Materials verify Verify Fume Hood & Emergency Equipment prep->verify don_ppe Don Full PPE verify->don_ppe weigh Weigh & Dispense Compound in Fume Hood don_ppe->weigh Enter Hood procedure Perform Experimental Procedure weigh->procedure spill Spill Occurs weigh->spill Potential Spill decon Decontaminate Workspace & Equipment procedure->decon procedure->spill Potential Spill doff_ppe Remove PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose of Contaminated Materials as Hazardous Waste wash->dispose Segregate Waste end_node End dispose->end_node End of Process evacuate Evacuate & Alert spill->evacuate contain Contain & Clean Up (with appropriate PPE) evacuate->contain contain->dispose

Caption: Workflow for the safe handling of 6-Methoxy-N-methylpyrazin-2-amine.

References

  • 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information . NextSDS. [Link]

  • Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY . NJ.gov. [Link]

  • Safety Data Sheet - Elan Chemical . Elan Chemical. [Link]

  • natural pyrazines 18 - Axxence Aromatic GmbH . Axxence Aromatic GmbH. [Link]

  • 6-Methoxypyrazin-2-amine | C5H7N3O | CID 4868193 . PubChem. [Link]

  • 4-AMINOPYRIDINE | Occupational Safety and Health Administration . OSHA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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